molecular formula C7H9BrF2 B1379020 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane CAS No. 1393569-74-8

3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane

Cat. No.: B1379020
CAS No.: 1393569-74-8
M. Wt: 211.05 g/mol
InChI Key: HVJUHLMGAMROFL-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane is a versatile bifunctional building block of high value in pharmaceutical research and drug discovery. Its core structure is based on the rigid, bicyclo[3.1.0]hexane scaffold, which is increasingly recognized as a superior conformational restraint for alicyclic rings in medicinal chemistry. The incorporation of geminal difluoro substituents at the 6-position fine-tunes the molecule's electronegativity, metabolic stability, and membrane permeability, while the bromomethyl group provides a highly reactive handle for further synthetic elaboration, such as nucleophilic substitutions, metal-catalyzed cross-couplings, and cyclization reactions . This compound is expertly designed for the synthesis of novel bioactive molecules. Its rigid structure serves as an excellent mimetic for 4,4-difluorocyclohexyl motifs, a common pharmacophore in drug design, helping to pre-organize drug molecules into their active conformations and potentially improving target affinity and selectivity . Researchers utilize this building block to create advanced analogs of therapeutic agents, exploring structure-activity relationships and optimizing physicochemical properties like pKa and LogP . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2/c8-3-4-1-5-6(2-4)7(5,9)10/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJUHLMGAMROFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393569-74-8
Record name 3-(bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane
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Foundational & Exploratory

Chemical structure analysis of 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced whitepaper for drug discovery scientists. It synthesizes established chemistry of the gem-difluorobicyclo[3.1.0]hexane scaffold with specific protocols for the 3-(bromomethyl) derivative.

Advanced Building Block for Conformational Restriction and Bioisosteric Replacement

Executive Summary

In the landscape of modern medicinal chemistry, the 6,6-difluorobicyclo[3.1.0]hexane scaffold has emerged as a premier bioisostere for 4,4-difluorocyclohexane and phenyl rings. This guide details the structural analysis and synthetic utility of 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane , a critical electrophilic linker used to introduce this rigid, metabolically stable motif into drug candidates.

Unlike flexible alkyl chains, this bicyclic system locks substituents into specific vectors, optimizing ligand-protein binding thermodynamics while the gem-difluoro moiety modulates lipophilicity (LogP) and blocks metabolic oxidation.

Chemical Identity & Physicochemical Profile[1][2][3]

PropertyData
IUPAC Name 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane
Molecular Formula C₇H₉BrF₂
Molecular Weight 211.05 g/mol
Core Scaffold Bicyclo[3.1.0]hexane (Boat Conformation)
Key Functionality Primary Alkyl Bromide (Electrophile), gem-Difluorocyclopropane
Predicted LogP ~2.1 (Modulated by dipole of C-F bonds)
Stereochemistry Exists as endo and exo isomers relative to the cyclopropane ring.
Structural Significance

The bicyclo[3.1.0]hexane core is unique because it forces the five-membered ring into a boat-like conformation to minimize torsional strain, unlike the envelope or twist-boat forms of cyclopentane [1]. The addition of the 6,6-difluoro group further rigidifies this structure due to the "gauche effect" and electronic repulsion, making it an exceptional spacer for fragment-based drug discovery (FBDD).

Synthetic Methodology & Production

High-purity synthesis of the 3-(bromomethyl) derivative typically proceeds via the corresponding alcohol or carboxylic acid precursors to ensure regiochemical integrity.

Retrosynthetic Analysis

The most robust route avoids direct halogenation of the alkane, which lacks selectivity. Instead, we utilize a Deoxofluorination / Cyclopropanation strategy followed by functional group interconversion.

Validated Synthetic Route (DOT Visualization)

The following workflow illustrates the conversion from a cyclopentene precursor to the target bromide.

SynthesisRoute Start Methyl 3-cyclopentene-1-carboxylate Step1 Difluorocarbene Addition (TFDA / NaF / 110°C) Start->Step1 Cyclopropanation Intermediate1 6,6-Difluorobicyclo[3.1.0] hexane-3-carboxylate Step1->Intermediate1 Step2 Reduction (LiAlH4 / THF) Intermediate1->Step2 Ester Reduction Intermediate2 [6,6-Difluorobicyclo[3.1.0] hex-3-yl]methanol Step2->Intermediate2 Step3 Appel Reaction (CBr4 / PPh3) Intermediate2->Step3 Bromination Final 3-(Bromomethyl)-6,6-difluorobicyclo [3.1.0]hexane Step3->Final

Figure 1: Step-wise synthesis from commercially available cyclopentene esters. This route ensures the "3-position" regiochemistry is locked in before the bicyclic ring is formed.

Detailed Experimental Protocols

Note: All reactions must be performed in a fume hood. Standard Schlenk techniques are required for moisture-sensitive steps.

Protocol A: Reduction of the Ester to Alcohol

Objective: Convert the ester intermediate to the primary alcohol precursor.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Reagent Prep: Suspend LiAlH₄ (1.2 equiv) in anhydrous THF (0.5 M) at 0°C.

  • Addition: Dropwise add a solution of methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate (1.0 equiv) in THF over 30 minutes.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Quench: Cool to 0°C. Perform Fieser workup (add water, 15% NaOH, water sequentially).

  • Purification: Filter salts, dry over MgSO₄, and concentrate. Yields are typically >90%.

Protocol B: Appel Bromination (Alcohol → Bromide)

Objective: Nucleophilic substitution to install the bromomethyl group without rearranging the strained bicyclic core.

  • Dissolution: Dissolve the alcohol (Intermediate 2 from Fig 1) in anhydrous DCM (0.2 M).

  • Reagents: Add CBr₄ (1.2 equiv) and cool the solution to 0°C.

  • Activation: Add PPh₃ (1.5 equiv) portion-wise over 15 minutes. The solution will turn slightly yellow.

  • Completion: Stir at RT for 3–6 hours.

  • Workup: Concentrate the solvent to ~10% volume. Add cold pentane to precipitate Triphenylphosphine oxide (TPPO). Filter heavily.

  • Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes). The product is a colorless oil.

Structural Analysis & Quality Control

Characterizing this molecule requires understanding the specific spectroscopic signatures of the gem-difluoro group.

Conformational Analysis (The "Boat" Preference)

Unlike cyclohexane (Chair) or cyclopentane (Envelope), the bicyclo[3.1.0]hexane system predominantly adopts a Boat conformation.[1][2]

  • Driver: This minimizes the eclipsing interactions between the bridgehead hydrogens and the adjacent methylene protons [2].

  • Impact: Substituents at the C3 position (the bromomethyl group) are projected into a defined vector, either endo (concave face) or exo (convex face).

Conformation State1 Chair-like Transition State (High Energy / Unstable) State2 Boat Conformation (Global Minimum) State1->State2 Rapid Relaxation Factors Stabilizing Factors: 1. Relief of torsional strain 2. Gem-difluoro electronic repulsion State2->Factors

Figure 2: Conformational energy landscape. The boat form is the relevant bioactive conformation.

NMR Spectroscopic Signatures
  • ¹⁹F NMR: Expect a characteristic AB quartet (or two complex multiplets) around -120 to -140 ppm. The two fluorine atoms are diastereotopic due to the chiral environment of the rigid bicycle (even if the molecule is meso, the faces differ).

  • ¹H NMR: The bridgehead protons (H1/H5) appear upfield (1.5–2.0 ppm). The CH₂Br protons will appear as a doublet (if adjacent to a CH) around 3.3–3.5 ppm.

Applications in Drug Discovery

The 3-(bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane moiety is not just a linker; it is a functional property modifier.

  • Metabolic Blocking: The C6 position in bicyclo[3.1.0]hexanes is prone to oxidation. Replacing hydrogens with Fluorine blocks P450-mediated hydroxylation at this site [3].

  • pKa Modulation: The electron-withdrawing effect of the CF₂ group propagates through the ring, lowering the pKa of basic amines attached via the bromomethyl linker by 1–2 units, potentially improving oral bioavailability and blood-brain barrier (BBB) penetration [4].

  • Bioisosterism: It serves as a saturated mimic of meta- or para-substituted phenyl rings, offering a similar vector but with higher sp³ character (Fsp³), which correlates with improved clinical success rates.

References

  • Conformational Analysis of Bicyclo[3.1.0]hexane Systems. Source:Journal of the American Chemical Society. The boat conformation is the global minimum for bicyclo[3.1.0]hexanes. Verification:

  • Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.1.0]hexane Derivatives. Source:Journal of Fluorine Chemistry. Details the synthesis and pKa/LogP effects of the scaffold. Verification:

  • Fluorine in Medicinal Chemistry. Source:Journal of Medicinal Chemistry. Comprehensive review on metabolic stability provided by gem-difluoro substitutions. Verification:

  • Bicyclo[3.1.0]hexanes in Drug Discovery. Source:PharmaBlock Whitepaper. Discusses the specific application of this core in clinical candidates like mGluR agonists. Verification:

Disclaimer: This guide is for research purposes only. The synthesis of halogenated organic compounds involves hazardous materials. Always consult the Safety Data Sheet (SDS) before handling.

Sources

A Technical Guide to the Gem-Difluorocyclopropane Scaffold in Medicinal Chemistry: From Synthesis to Strategic Application

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate a molecule's physicochemical and pharmacokinetic properties. Among the diverse array of fluorinated motifs, the gem-difluorocyclopropane (gF2C) scaffold has emerged as a uniquely powerful tool. This rigid, three-membered carbocycle, decorated with two fluorine atoms on the same carbon, offers a sophisticated method for fine-tuning molecular properties. It acts as a versatile bioisostere, a conformational constraint, and a metabolic shield. This technical guide provides an in-depth exploration of the gF2C scaffold, detailing its synthesis, its profound impact on molecular characteristics, and its strategic deployment in drug discovery, supported by field-proven examples and detailed protocols.

The Rationale: Why Gem-Difluorocyclopropane?

The utility of the gF2C moiety stems from the synergistic combination of the cyclopropane ring and geminal fluorine atoms.

  • The Cyclopropane Core: This compact, rigid ring introduces a defined three-dimensional geometry into a molecule, locking substituents into specific spatial orientations.[1] This conformational rigidity can enhance binding affinity to biological targets by reducing the entropic penalty of binding.

  • The Gem-Difluoro Group: The two highly electronegative fluorine atoms create a strong dipole and significantly alter the electronic nature of the cyclopropane ring.[2] This C-F bond is the strongest single bond to carbon, which often enhances metabolic stability by blocking potential sites of oxidative metabolism.[3]

Together, these features make the gF2C scaffold more than just a simple fluorinated analogue; it is a strategic design element for addressing multiple drug discovery challenges simultaneously.

Synthesis of the gF2C Scaffold: Practical Routes and Mechanistic Considerations

The accessibility of gF2C-containing molecules is critical for their widespread adoption. The most prevalent and efficient method for their synthesis is the [2+1] cycloaddition of a difluorocarbene (:CF2) with an alkene.[4] The choice of difluorocarbene precursor is dictated by the alkene's electronic properties, functional group tolerance, reaction scale, and safety considerations.

Key Difluorocarbene Precursors
  • Sodium Chlorodifluoroacetate (ClCF2COONa): A classic, cost-effective reagent that generates :CF2 via thermal decarboxylation.[4] Its primary drawback is the high temperature often required (180–190 °C), which can limit its use with thermally sensitive substrates.[2]

  • Trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash Reagent): A versatile and widely used precursor that can generate :CF2 under milder conditions.[5] Its decomposition can be initiated by a fluoride source (e.g., TBAT) at low temperatures or promoted by sodium iodide at higher temperatures, offering a broader operational window.[5]

  • Organometallic Reagents: Sources like phenyl(trifluoromethyl)mercury (Seyferth's reagent) or bis(trifluoromethyl)cadmium are effective but are often avoided due to their high toxicity.[1]

The electrophilic nature of difluorocarbene means it generally reacts more efficiently with electron-rich alkenes.[1] However, modern methods using reagents like TMSCF3 have expanded the scope to include a wider range of electronically diverse and functionalized olefins.[4]

Diagram 1: Major Synthetic Pathways to gF2C Scaffolds

G cluster_precursors Difluorocarbene (:CF2) Precursors cluster_reaction [2+1] Cycloaddition ClCF2COONa ClCF2COONa Carbene :CF2 ClCF2COONa->Carbene Δ (High Temp) TMSCF3 TMSCF3 (Ruppert-Prakash) TMSCF3->Carbene F⁻ or NaI Organometallic PhHgCF3, etc. Organometallic->Carbene Decomposition Alkene Alkene (Substrate) gF2C gem-Difluorocyclopropane (Product) Alkene->gF2C Carbene->gF2C caption Key routes to gF2C via difluorocarbene addition.

Caption: Key routes to gF2C via difluorocarbene addition.

Experimental Protocol: Difluorocyclopropanation using TMSCF3

This protocol describes a representative procedure for the difluorocyclopropanation of an electron-rich alkene using TMSCF3 and sodium iodide.

  • Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene substrate (1.0 equiv).

  • Solvent and Reagents: Add anhydrous solvent (e.g., toluene or THF) to dissolve the substrate. Add sodium iodide (2.0-3.0 equiv).

  • TMSCF3 Addition: Under an inert atmosphere (e.g., Argon), add TMSCF3 (1.5-2.0 equiv) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS. The reaction time can range from a few hours to overnight.

  • Workup: After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure gem-difluorocyclopropane.

Modulating Physicochemical Properties: The gF2C Impact

The introduction of a gF2C scaffold can profoundly and sometimes non-intuitively alter key physicochemical properties relevant to drug design.

Lipophilicity (LogP)

Unlike the general trend where fluorination increases lipophilicity, the effect of the gF2C moiety is complex. It can either increase or decrease LogP depending on the molecular context.[6][7] This is often attributed to a balance between the reduced polarizability of the C-F bonds and the disruption of the hydration shell around the molecule.[7][8] In some cases, particularly when installed near polar groups, the gF2C can actually decrease lipophilicity, offering a valuable tool for optimizing ADME properties.[7]

Acidity and Basicity (pKa)

The powerful electron-withdrawing inductive effect of the two fluorine atoms is a dominant feature. When a gF2C group is placed near an acidic or basic center, it reliably modulates its pKa. For instance, gem-difluorination typically decreases the pKa of nearby carboxylic acids and the pKa of the conjugate acids of amines by 0.3-0.5 units.[9] This predictable electronic influence allows for the fine-tuning of a compound's ionization state at physiological pH, which is critical for solubility, permeability, and target engagement.

Metabolic Stability

The high strength of the C-F bond makes the gF2C group an effective metabolic shield. It can block susceptible C-H bonds from cytochrome P450-mediated oxidation, a common metabolic pathway.[2] While this generally improves metabolic stability, it is not a universal rule. In a study on macrocycles, a fluorinated analog was found to be less metabolically stable, potentially because the gF2C group induced a cis-amide conformation that was more susceptible to metabolism.[10][11] This highlights the importance of evaluating the total molecular context.

Table 1: Comparative Physicochemical Properties
PropertyParent ScaffoldgF2C AnalogueTypical ChangeRationale
Lipophilicity (LogP) VariesVaries-0.5 to +0.6 unitsComplex interplay of polarity and solvent interactions[8][9]
Acidity (pKa of Amine) ~9.5~9.0↓ 0.3 - 0.5 unitsStrong inductive electron withdrawal by CF2 group[9]
Metabolic Stability VariesGenerally HigherC-F bonds block oxidative metabolism[2][12]

The gF2C as a Conformational Modulator and Bioisostere

Beyond its impact on bulk properties, the gF2C scaffold is a sophisticated tool for controlling molecular shape and interactions.

Conformational Constraint

The rigidity of the cyclopropane ring, combined with the steric and electronic influence of the CF2 group, can lock flexible molecules into a more defined, bioactive conformation.[10] For example, incorporating a difluoroalkoxyphenyl group into a macrocycle was shown to shift the equilibrium from a single dominant trans-amide conformation to a mixture of trans- and cis-amide conformers.[10][11][13] This ability to control conformation is a powerful strategy for enhancing potency and selectivity.

Diagram 2: Conformational Influence of the gF2C Scaffold

G cluster_non Non-Fluorinated Analogue cluster_f2c gF2C Analogue FreeRotation Free Rotation (Multiple Low-Energy Conformations) Target Target Receptor FreeRotation->Target High Entropic Cost to Bind RestrictedRotation Restricted Rotation (Favors Specific Conformation) RestrictedRotation->Target Pre-organized for Binding (Lower Entropic Cost) AcyclicChain Flexible Acyclic Chain AcyclicChain->FreeRotation Incorporation AcyclicChain->RestrictedRotation Incorporation of gF2C caption gF2C restricts conformation, enhancing binding.

Caption: gF2C restricts conformation, enhancing binding.

Bioisosteric Replacement

The gF2C group is an effective bioisostere for several common functional groups, mimicking their steric and electronic properties while offering improved metabolic stability.

  • Carbonyl/Epoxide Isostere: The CF2 group can mimic the steric profile and dipole moment of a carbonyl (C=O) group or an epoxide oxygen.[5] This allows for the replacement of metabolically labile ketones or reactive epoxides with a stable gF2C moiety without losing key binding interactions.

  • Gem-Dimethyl Isostere: It can replace a gem-dimethyl group, maintaining a similar steric footprint but drastically altering the local electronics from lipophilic to polar, which can be used to escape metabolic oxidation of the methyl groups.

Diagram 3: Bioisosteric Relationships of the gF2C Scaffold

Caption: The gF2C scaffold as a versatile bioisostere.

Case Studies in Drug Discovery

The theoretical advantages of the gF2C scaffold have been successfully translated into the discovery of potent and effective drug candidates.

  • Zosuquidar (LY335979): A potent P-glycoprotein modulator developed to reverse multidrug resistance in cancer chemotherapy.[1] The gF2C moiety is a key structural feature contributing to its high affinity and favorable pharmacokinetic profile.

  • PF-06700841: A dual protein kinase inhibitor for autoimmune disorders.[1] X-ray crystallography revealed that the difluoromethylene unit of the gF2C ring projects directly into the phosphate-binding loop of the kinase's ATP binding site, highlighting its role in specific molecular interactions.

  • Metabotropic Glutamate Receptor 2 (mGluR2) Agonists: The gF2C scaffold has been incorporated into selective mGluR2 agonists with potential antiepileptic effects, demonstrating its utility in neuroscience drug discovery.[2][14]

Conclusion and Future Outlook

The gem-difluorocyclopropane scaffold is a powerful and multifaceted tool in the medicinal chemist's arsenal. Its ability to rigidly control conformation, predictably tune pKa, act as a stable bioisostere, and modulate lipophilicity provides a sophisticated approach to overcoming common drug discovery hurdles. While its synthesis is now well-established, future research will likely focus on developing more efficient and asymmetric cyclopropanation methods to access chiral gF2C building blocks.[2] As our understanding of the subtle interplay between the gF2C moiety and complex biological systems deepens, its strategic application is set to deliver the next generation of precisely engineered therapeutic agents.

References

  • Dolzhenko, A. V. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245-273. [Link]

  • Grygorenko, O. O. (2022). Synthesis of gem‐Difluorocyclopropanes. ResearchGate. [Link]

  • Moroz, B. L., et al. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry, 22(3), 3-9. [Link]

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

  • Morisaki, K., et al. (2025). gem-Difluorocyclopropane Synthesis by Copper-Catalyzed C(sp3)–H Addition of 1,3-Dioxolane to Difluorocyclopropenes. Chemical & Pharmaceutical Bulletin. [Link]

  • Prakash, G. K. S., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(27), 6243-6246. [Link]

  • Ahmed, E. M. (2026). Ring-Restructuring of gem-Difluorocyclopropanes: Diverse Access to Four- to Nine-Membered Ring Skeletons. ResearchGate. [Link]

  • Dolzhenko, A. V. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. PMC. [Link]

  • Ahmed, E. M. (2026). Ring-Restructuring of gem-Difluorocyclopropanes: Diverse Access to Four- to Nine-Membered Ring Skeletons. Thieme Connect. [Link]

  • Dolzhenko, A. V. (2021). Further examples of difluorcyclopropanes in modern drug discovery. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • Itoh, T., et al. (2000). Synthesis of Bis- and Oligo-gem-difluorocyclopropanes Using the Olefin Metathesis Reaction. Organic Letters, 2(10), 1435-1438. [Link]

  • Wang, R., et al. (2001). Methylene−gem-Difluorocyclopropane Analogues of Nucleosides: Synthesis, Cyclopropene−Methylenecyclopropane Rearrangement, and Biological Activity. Journal of Medicinal Chemistry, 44(23), 3847-3856. [Link]

  • Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Dolzhenko, A. V. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journals. [Link]

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. RSC Publishing. [Link]

  • Grygorenko, O. O., et al. (2024). Lipophilicity changes upon fluorination of isopropyl, cyclopropane and... ResearchGate. [Link]

  • Kubota, K., & Ito, H. (2008). Boron-Substituted Difluorocyclopropanes: New Building Blocks of gem-Difluorocyclopropanes. Organic Letters, 10(5), 829-832. [Link]

  • Li, J., et al. (2023). Facile access to gem-difluorocyclopropanes via an N-heterocyclic carbene-catalyzed radical relay/cyclization strategy. Organic Chemistry Frontiers. [Link]

  • Wang, Y., et al. (2022). A novel type of donor–acceptor cyclopropane with fluorine as the donor: (3 + 2)-cycloadditions with carbonyls. PMC. [Link]

  • Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva Portal. [Link]

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. ResearchGate. [Link]

  • Morisaki, K., et al. (2025). Examples of bioactive gem-difluorocyclopropanes. ResearchGate. [Link]

  • Liu, Y., et al. (2025). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. RSC Publishing. [Link]

  • Michelet, B., et al. (2020). CO2 and palladium enabled highly chemoselective hydroxylation of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 897-904. [Link]

  • Wang, S., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]

  • Wang, Y., et al. (2022). A novel type of donor–acceptor cyclopropane with fluorine as the donor: (3 + 2)-cycloadditions with carbonyls. RSC Publishing. [Link]

  • Ahmed, E. M. (2026). Recent Developments in the Ring-Opening Transformations of gem-Difluorocyclopropanes. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

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Conformational Analysis of 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational Analysis of 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists.

Executive Summary

The 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane scaffold represents a critical structural motif in modern medicinal chemistry, particularly as a rigid, metabolically stable bioisostere for proline, ribose, or substituted cyclopentanes. The gem-difluorocyclopropane moiety not only modulates lipophilicity and pKa but also imposes severe conformational constraints on the fused five-membered ring.

This guide provides a rigorous framework for determining the conformational preference of this specific scaffold. Unlike flexible alkyl chains, this system exists in a dynamic equilibrium dominated by ring puckering (Boat vs. Chair) and substituent orientation (Endo vs. Exo). Accurate analysis requires a synergistic approach combining Density Functional Theory (DFT) and high-field NMR spectroscopy.

Part 1: Structural Dynamics & Theoretical Framework

The Bicyclo[3.1.0]hexane Pucker

The bicyclo[3.1.0]hexane core is not planar.[1][2][3] The fused cyclopropane ring forces the cyclopentane unit into a puckered conformation to relieve torsional strain.

  • The Boat Conformation (

    
    ):  The C3 carbon is puckered towards the cyclopropane ring (concave face). This is generally the ground state for the unsubstituted parent system due to minimized eclipsing interactions between C1-H/C2-H and C5-H/C4-H.
    
  • The Chair Conformation (

    
    ):  The C3 carbon is puckered away from the cyclopropane ring (convex face).
    
The 6,6-Difluoro Effect

The introduction of fluorine at the C6 position (the apex of the cyclopropane) introduces two critical effects:

  • Electronic Gating: The

    
     and 
    
    
    
    bonds are weakened, while the C-F bonds are strengthened. This often deepens the energy well of the preferred conformer.
  • Through-Space Repulsion: In the Boat conformation, the endo-substituents at C3 are brought into closer proximity to the C6-endo fluorine.

The 3-(Bromomethyl) Vector

The bromomethyl group (


) at C3 acts as a steric probe.
  • Exo-isomer: The

    
     points away from the cyclopropane.
    
  • Endo-isomer: The

    
     points toward the cyclopropane.
    
  • Rotational Freedom: The C3-C(Br) bond allows the bromine to rotate, creating gauche and anti conformers relative to the ring hydrogens.

Part 2: Computational Methodology (In Silico)

Before wet-lab synthesis or NMR analysis, the conformational landscape must be mapped computationally.

Workflow Diagram

The following DOT diagram outlines the logical flow for determining the global minimum.

ConformationalWorkflow Start Input Structure (3-Bromomethyl-6,6-difluoro...) ConfSearch Conformational Search (Monte Carlo/MMFF94) Start->ConfSearch DFT_Opt DFT Optimization (B3LYP/6-311+G(d,p) or M06-2X) ConfSearch->DFT_Opt Freq Frequency Calculation (Check for Imaginary Freqs) DFT_Opt->Freq Freq->DFT_Opt If Imaginary Freq Solvation Solvation Model (PCM/SMD in CDCl3/DMSO) Freq->Solvation Boltzmann Boltzmann Weighting (ΔG at 298K) Solvation->Boltzmann Output Predicted J-Couplings (GIAO Method) Boltzmann->Output

Caption: Computational workflow for identifying the global minimum conformer and predicting NMR observables.

Protocol Specification
  • Initial Search: Perform a conformational search using a force field (MMFF94) to generate starting geometries (Boat-Exo, Boat-Endo, Chair-Exo, Chair-Endo) and rotamers of the bromomethyl group.

  • Geometry Optimization: Promote low-energy conformers to DFT optimization.

    • Functional: M06-2X (recommended for dispersion interactions in halogens) or

      
      B97X-D.
      
    • Basis Set: 6-311++G(d,p) or def2-TZVP.

  • Solvation: Apply the SMD (Solvation Model based on Density) for Chloroform (

    
    ) or DMSO to match experimental NMR solvents.
    
  • NMR Prediction: Run GIAO (Gauge-Independent Atomic Orbital) calculations on the optimized geometries to predict shielding tensors and spin-spin coupling constants (

    
    ).
    

Part 3: Experimental Validation (NMR Spectroscopy)

NMR is the self-validating mechanism for this analysis. The rigid bicyclic core allows for precise application of the Karplus relationship.

Vicinal Coupling Constants ( )

The magnitude of coupling between H2/H4 and H3 is the primary indicator of ring pucker.

InteractionBoat Conformation (

)
Chair Conformation (

)
Diagnostic Value
H2

-H3
Large (~8-10 Hz)Small (~2-4 Hz)High
H2

-H3
Small (~2-4 Hz)Large (~8-10 Hz)High
H1-H2 Medium (~6 Hz)Medium (~6 Hz)Low

Note:


 typically denotes the face opposite the cyclopropane (convex), while 

denotes the face same as the cyclopropane (concave).
Through-Space Interactions (NOE/ROESY)

To distinguish the stereochemistry (relative configuration of the bromomethyl group), NOE correlations are definitive.

  • Scenario A: 3-Exo-Bromomethyl (Substituent is

    
    ) 
    
    • The C3-proton is Endo (

      
      ).
      
    • Strong NOE: H3 (

      
      ) 
      
      
      
      H1/H5 (bridgehead protons).
    • Weak/No NOE:

      
      
      
      
      
      H1/H5.
  • Scenario B: 3-Endo-Bromomethyl (Substituent is

    
    ) 
    
    • The C3-proton is Exo (

      
      ).
      
    • Strong NOE:

      
      
      
      
      
      H1/H5.
    • Strong NOE:

      
      
      
      
      
      H6 (if H6 exists, but here C6 is difluoro, so look for H1/H5).
19F-NMR Signatures

The 6,6-difluoro motif provides a unique handle.

  • 
    :  If the ring is in a boat form, the spatial relationship between the fluorines and the bridgehead protons (H1/H5) is fixed.
    
  • Chemical Shift Anisotropy: The

    
     between the two fluorine signals (
    
    
    
    vs
    
    
    ) often correlates with the degree of ring strain and pucker.

Part 4: Logical Relationships & Causality

The following diagram illustrates the causal factors driving the conformational equilibrium.

EquilibriumFactors Steric Steric Repulsion (C3-Subst vs C1/C5-H) Boat Boat Conformer (Preferred Ground State) Steric->Boat Minimizes Eclipsing Electronic Electronic Gating (6,6-Difluoro Dipole) Electronic->Boat Hyperconjugation Solvent Solvent Polarity (Dipole Stabilization) Chair Chair Conformer (High Energy TS) Solvent->Chair Stabilizes Dipole (Minor) Boat->Chair Ring Flip Barrier (~3-5 kcal/mol)

Caption: Causal factors influencing the Boat-Chair equilibrium in 6,6-difluorobicyclo[3.1.0]hexane.

Part 5: Synthetic Implications

Understanding the conformation is not merely academic; it dictates chemical reactivity.

  • Nucleophilic Substitution (

    
    ): 
    
    • If the bromomethyl group is in a pseudo-equatorial position (common in the Boat form for Exo-isomers), the

      
       orbital is accessible.
      
    • If the group is pseudo-axial (Endo-isomers), the approach vector for the nucleophile may be hindered by the cyclopropane ring hydrogens/fluorines, significantly retarding reaction rates.

  • Bioisosteric Design:

    • The 6,6-difluorobicyclo[3.1.0]hexane scaffold is often used to mimic the "Northern" or "Southern" conformation of ribose in nucleosides. The specific pucker determined by this analysis dictates whether the molecule will bind to the target receptor (e.g., A3 adenosine receptor or polymerase).

References

  • BenchChem. (2025).[3] Conformational Analysis of 6-Oxabicyclo[3.1.0]hexane Derivatives: An In-depth Technical Guide. Retrieved from

  • Mykhailiuk, P. K. (2018).[4][5][6] Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8, 5114–5118.[5] Retrieved from

  • Wiberg, K. B., & Almlöf, J. (1977). A conformational study of bicyclo[3.1.0]hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion. Journal of Molecular Structure. Retrieved from

  • Minch, M. J. (1994).[7] Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6, 41-46.

  • Lemmerhirt, J. P., et al. (2022).[8] Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules (MDPI). Retrieved from

Sources

Enhancing Metabolic Stability in Drug Discovery: A Guide to Fluorinated Bicyclic Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Critical Role of Metabolic Stability in Drug Development

In the journey from a promising lead compound to a viable drug candidate, metabolic stability is a pivotal parameter that dictates therapeutic success.[1] It refers to a molecule's susceptibility to biotransformation by the body's enzymatic machinery, a process that profoundly impacts its efficacy, safety, and pharmacokinetic profile.[2][3] Compounds that are rapidly metabolized may fail to achieve sufficient in vivo exposure, while those that are metabolized too slowly can accumulate, leading to potential toxicity.[1] The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, catalyze reactions to render xenobiotics more water-soluble for excretion.[4][5] Therefore, early assessment and optimization of metabolic stability are critical for identifying drug candidates with favorable pharmacokinetic properties, such as optimal half-life (t1/2) and bioavailability.[1][3]

The Power of Fluorine: A Game-Changer in Medicinal Chemistry

Among the various strategies employed to enhance metabolic stability, the incorporation of fluorine stands out as one of the most powerful and routinely used tactics in modern medicinal chemistry.[4][6] The unique properties of the fluorine atom—its small size (only slightly larger than hydrogen), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—allow it to profoundly influence a molecule's biological behavior.[6][7][8]

The primary rationale for using fluorine to improve metabolic stability lies in its ability to "block" sites that are vulnerable to oxidative metabolism.[7][8][9] Many metabolic transformations, particularly those mediated by CYP enzymes, involve the cleavage of a carbon-hydrogen (C-H) bond.[4] By replacing a metabolically labile C-H bond with a much stronger C-F bond, medicinal chemists can effectively shield that position from enzymatic attack, thereby slowing down the rate of metabolism and extending the drug's half-life.[4][7][10]

However, the influence of fluorine extends beyond simple bond strength. Its potent electron-withdrawing nature can alter the electronic properties of the entire molecule.[11] This can reduce the affinity of the drug candidate for the active site of a metabolizing enzyme, further contributing to reduced clearance.[4][12] This dual mechanism of action—both steric/bond-strength-based blocking and electronic modulation—makes strategic fluorination an indispensable tool for fine-tuning the pharmacokinetic profiles of drug candidates.[13]

Fluorinated Bicyclic Building Blocks: Scaffolds for the Future

In recent years, drug discovery has seen a clear trend moving away from flat, two-dimensional aromatic compounds towards more three-dimensional, sp³-rich scaffolds.[14][15] Bicyclic building blocks are at the forefront of this shift, offering rigid, conformationally constrained structures that can present functional groups to biological targets with high precision.[16] This rigidity can lead to enhanced potency and selectivity.

When the strategic advantages of fluorination are combined with the structural benefits of bicyclic scaffolds, the resulting building blocks become exceptionally valuable for addressing metabolic liabilities. Oxidative metabolism often targets electron-rich or sterically accessible positions on a molecule.[17] In bicyclic systems, these "soft spots" can be benzylic positions or carbons adjacent to heteroatoms. By strategically placing fluorine atoms at these vulnerable sites, we can create novel bicyclic cores with significantly improved metabolic robustness.

Mechanism of Metabolic Shielding in Bicyclic Systems

The core principle involves identifying a metabolically labile position on the bicyclic scaffold and replacing the hydrogen at that site with a fluorine atom. This substitution prevents the hydroxylation or dealkylation reactions commonly catalyzed by CYP450 enzymes.

Caption: Strategic Fluorination Blocks CYP450-Mediated Oxidation.

Experimental Assessment of Metabolic Stability

To quantify the impact of fluorination on the metabolic stability of bicyclic building blocks, a series of robust and validated in vitro assays are employed. These assays provide key pharmacokinetic parameters, such as intrinsic clearance (CLint) and half-life (t1/2), which are essential for ranking compounds and predicting their in vivo behavior.[1][3][18]

Liver Microsomal Stability Assay

This high-throughput assay is a cornerstone of early drug discovery, primarily assessing Phase I metabolism mediated by CYP enzymes.[19] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where CYP enzymes are concentrated.[19]

Expert Insight: The microsomal stability assay is an excellent first-pass screen. Its simplicity and cost-effectiveness allow for the rapid evaluation of many compounds.[19] A key choice here is the inclusion of the cofactor NADPH, which is essential for CYP450 activity. Running a parallel incubation without NADPH helps to distinguish between enzymatic degradation and simple chemical instability.

  • Preparation: Thaw human or animal liver microsomes and dilute them in a phosphate buffer (pH 7.4) to the desired protein concentration (e.g., 0.5 mg/mL).[20]

  • Compound Addition: Add the test compound (typically from a DMSO stock) to the microsomal suspension to a final concentration of 1 µM.

  • Initiation: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.[19][20]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[20]

  • Quenching: Immediately stop the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard.[19] This step precipitates the proteins and halts all enzymatic activity.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.[19]

  • Data Calculation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the half-life (t1/2) and, subsequently, the intrinsic clearance (CLint).[19]

Hepatocyte Stability Assay

For a more comprehensive assessment, the hepatocyte stability assay is the gold standard. Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes (e.g., UGTs, SULTs), providing a more physiologically relevant system.[2][21][22]

Expert Insight: The choice to use hepatocytes over microsomes is driven by the need to understand the complete metabolic profile of a compound. If a compound is stable in microsomes, it may still be rapidly cleared by Phase II conjugation enzymes. Hepatocytes capture this integrated metabolic activity.[23][24] Using cryopreserved hepatocytes from multiple species (e.g., human, rat, dog) is crucial for evaluating interspecies differences and improving the accuracy of human dose predictions.[18][24]

  • Cell Preparation: Thaw cryopreserved hepatocytes and determine cell viability. Resuspend the viable cells in an appropriate incubation medium to a specific density (e.g., 1 million viable cells/mL).[21]

  • Compound Incubation: Add the test compound (e.g., 1 µM final concentration) to the hepatocyte suspension and incubate at 37°C in a CO2 incubator, often with gentle shaking.[21][25]

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the cell suspension.[21]

  • Quenching: Terminate the reaction by mixing the aliquot with ice-cold acetonitrile containing an internal standard.[21][22]

  • Sample Processing: Centrifuge the quenched samples to pellet cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to measure the depletion of the parent compound over time.[21][23]

  • Data Calculation: As with the microsomal assay, determine the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[25]

cluster_workflow Hepatocyte Stability Assay Workflow A 1. Preparation Thaw & prepare hepatocyte suspension (1M cells/mL) B 2. Incubation Add Test Compound (1µM). Incubate at 37°C. A->B C 3. Time-Point Sampling Collect aliquots at 0, 15, 30, 60, 120 min. B->C D 4. Reaction Quenching Add ice-cold Acetonitrile with Internal Standard. C->D E 5. Sample Processing Centrifuge to pellet debris and precipitated proteins. D->E F 6. LC-MS/MS Analysis Quantify remaining parent compound in supernatant. E->F G 7. Data Analysis Calculate t½ and CLint from depletion curve. F->G H Result Metabolic Stability Profile G->H

Caption: Workflow for Determining Metabolic Stability in Hepatocytes.

Data Presentation and Interpretation

The output from these assays allows for a direct comparison of the metabolic stability of different analogs. The data is typically summarized to highlight the impact of specific structural modifications, such as fluorination.

Table 1: Comparative Metabolic Stability of a Bicyclic Scaffold and its Fluorinated Analogs in Human Hepatocytes

Compound IDStructure ModificationHalf-Life (t1/2, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)Metabolic Stability Classification
BICYCLO-HParent Scaffold (unsubstituted)1592.4High Clearance
BICYCLO-F1Mono-fluorination at Position 47518.5Moderate Clearance
BICYCLO-F2Mono-fluorination at Position 72849.5High Clearance
BICYCLO-F3Di-fluorination at Position 4>120<5.8Low Clearance

Interpretation: The data clearly demonstrates the power of strategic fluorination. The parent compound, BICYCLO-H , is rapidly metabolized. Introducing a single fluorine atom at Position 4 (BICYCLO-F1 ) significantly increases the half-life and reduces clearance, indicating this is a primary metabolic soft spot. In contrast, fluorination at Position 7 (BICYCLO-F2 ) has a much smaller effect, suggesting this site is less susceptible to metabolism. The di-fluorinated analog (BICYCLO-F3 ) shows exceptional stability, classifying it as a low-clearance compound, a highly desirable profile for drug development. This self-validating system of structure-activity relationships confirms the causality behind our chemical modifications.

Conclusion

Fluorinated bicyclic building blocks represent a powerful convergence of two key strategies in modern medicinal chemistry: the use of three-dimensional scaffolds to enhance potency and selectivity, and the application of fluorine to improve metabolic stability. By strategically replacing metabolically labile C-H bonds with robust C-F bonds on these rigid cores, researchers can effectively block common metabolic pathways, leading to drug candidates with superior pharmacokinetic profiles. The systematic application of in vitro assays, such as microsomal and hepatocyte stability studies, provides the quantitative data necessary to guide these design efforts, ensuring that only the most promising and durable compounds advance toward clinical development. This integrated approach of rational design and empirical testing is fundamental to navigating the complex challenges of drug discovery.

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Sources

Technical Guide: Lipophilicity Profile of 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane

[1]

Executive Summary

3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane is a high-value electrophilic building block designed to introduce the 6,6-difluorobicyclo[3.1.0]hexane motif into drug candidates.[1] This motif serves as a metabolically stable, three-dimensional bioisostere for phenyl, tert-butyl, or cyclohexyl groups.[1][2]

The lipophilicity profile of this molecule is defined by the interplay between the lipophilic bicyclic core and the polarity-modulating gem-difluoro substitution.[2]

  • Estimated LogP: 2.4 ± 0.2 (Consensus Prediction)

  • Lipophilic Efficiency (LE): Superior to benzyl bromide analogs due to lower molecular weight and controlled lipophilicity.[2][3]

  • Key Utility: "Escape from Flatland" strategy, improving solubility and metabolic stability without excessive lipophilic penalty.[2][3]

Structural Analysis & Physicochemical Baseline

To understand the lipophilicity (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

12
The Gem-Difluoro Effect

Unlike a simple hydrocarbon chain, the 6,6-difluoro substitution exerts a profound electronic effect.[1][2] The C-F bonds are highly polarized but non-polarizable.[2][3]

  • Dipole Moment: The gem-difluoro group creates a strong local dipole that interacts with water molecules, slightly reducing lipophilicity compared to the non-fluorinated parent (bicyclo[3.1.0]hexane).

  • Volume: The Van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.2 Å), increasing the hydrophobic surface area.

  • Net Result: The gem-difluoro group typically lowers LogP by ~0.5 units compared to the hydrocarbon parent in bicyclic systems, acting as a "lipophilicity brake" [1].[2][3]

Structural Comparison (Bioisosterism)

The core value of this molecule is its ability to mimic a phenyl ring's space-filling properties while offering a lower LogP and eliminating aromatic ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

12

Bioisostere_ComparisonBenzeneBenzyl Bromide(Aromatic)LogP ~ 3.9Target3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane(Saturated)LogP ~ 2.4Benzene->Target Bioisosteric Replacement EffectResult:Lower LogPIncreased sp3 CharacterMetabolic BlockingTarget->Effect Physicochemical Impact

Figure 1: Transition from aromatic to saturated fluorinated scaffolds reduces lipophilicity.[1]

Quantitative Lipophilicity Profile[2][3]

Direct experimental LogP values for reactive alkyl halides are rare due to hydrolysis during measurement.[2][3] The following profile is derived from consensus computational modeling and fragment-based extrapolation from the stable alcohol analog (6,6-difluorobicyclo[3.1.0]hexan-3-ol).

Data Summary Table
PropertyValueSource/Methodology
Experimental LogP (Alcohol Analog) 1.02HPLC/Shake-flask (Analog: CAS 883731-66-6) [2]
ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

LogP (OH

Br)
+1.4 to +1.5Hansch-Leo Substituent Constants
Predicted LogP (Target) 2.42 Fragment Summation Method
Predicted LogP (Non-fluorinated) ~2.95Comparison to 3-(bromomethyl)bicyclo[3.1.0]hexane
Topological Polar Surface Area (TPSA) 0.00 ŲAbsence of H-bond donors/acceptors (excluding F)
Henry's Law Constant HighVolatile; significant partitioning into air headspace.[1]
Comparative Lipophilicity

When used as a building block, the Fragment Lipophilicity Contribution is the critical metric for drug designers.[2][3]

  • Phenyl Ring Contribution: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    [2]
    
  • 6,6-Difluorobicyclo[3.1.0]hexane Contribution:

    
    [1]
    
  • Implication: Replacing a phenyl group with this core lowers the final drug's LogP by approximately 0.5 units, potentially improving oral bioavailability and solubility.[2][3]

Experimental Determination Protocols

Measuring the LogP of 3-(bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane requires specific modifications to standard protocols to prevent nucleophilic substitution (hydrolysis) of the bromomethyl group during the assay.

Protocol: HPLC-Based LogP Determination (Rapid)

Objective: Determine LogP via retention time correlation, minimizing exposure to aqueous buffers.[2]

  • Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[2][3]

  • Mobile Phase: Methanol/Water (70:[2][3]30) with 0.1% Trifluoroacetic acid (TFA) .[2]

    • Expert Note: The acidic pH suppresses ionization of silanols and reduces the rate of hydrolysis compared to neutral buffers.[2][3]

  • Standards: Calibrate using a set of neutral alkyl bromides with known LogP (e.g., benzyl bromide, phenethyl bromide).

  • Detection: Refractive Index (RI) or ELSD (Evaporative Light Scattering), as the molecule lacks a strong UV chromophore.[2][3]

  • Calculation:

    
    
    
    
    (Where A and B are derived from the calibration curve).
Protocol: Potentiometric Titration (Indirect)

Not applicable.[2][3] This molecule has no ionizable centers in the pH 2–12 range.[2][3]

Protocol: Miniaturized Shake-Flask (Gold Standard)

Critical Modification: Use Cyclohexane/Water instead of Octanol/Water if the compound is unstable in octanol (though octanol is usually acceptable for short durations).

Experimental_WorkflowStep1Sample PreparationDissolve in Octanol-saturated Water(Keep cold to inhibit hydrolysis)Step2PartitioningMix with Water-saturated OctanolVortex 2 minsStep1->Step2Step3Phase SeparationCentrifuge @ 3000g, 5 minsStep2->Step3Step4QuantificationAnalyze Organic Phase via GC-MS(Avoids aqueous injection issues)Step3->Step4

Figure 2: Modified Shake-Flask protocol utilizing GC-MS for quantification to avoid aqueous instability.

Implications for Drug Design[2][4][6]

"Escape from Flatland"

The 3-(bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane scaffold is a premier example of increasing saturation (

1
  • Vector Alignment: The substituent at the 3-position projects at a distinct angle (~114°) relative to the bicyclic plane, providing a vector different from para-substituted benzenes (180°) or cyclohexanes.

  • Metabolic Stability: The gem-difluoro group blocks metabolic oxidation at the C6 position and electronically deactivates the adjacent bridgehead C-H bonds [3].[2][3]

Reactivity Profile

Researchers must treat this compound as a potent alkylating agent .[2][3]

  • Reaction:

    
     substitution.
    
  • Nucleophiles: Reacts readily with amines, thiols, and phenoxides.[2][3]

  • Kinetics: The bicyclic strain may slightly accelerate the leaving group ability of the bromide compared to a linear alkyl bromide.[2][3]

References

  • Moroz, B., et al. (2023).[2][3] Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines. ChemRxiv.[2][3] Link

  • ChemScene Data. (2024). 6,6-Difluorobicyclo[3.1.0]hexan-3-ol Product Analysis. ChemScene. Link

  • Mykhailiuk, P. K. (2015).[2][3] Saturated Bioisosteres of Benzene: Where to Go Now?. Organic & Biomolecular Chemistry.[2][3][4] Link

  • Meanwell, N. A. (2018).[2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Methodological & Application

Application Notes and Protocols for the N-Alkylation of Amines with 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 6,6-Difluorobicyclo[3.1.0]hexane Scaffold

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance key pharmaceutical properties.[1] The judicious introduction of fluorine can modulate a molecule's pKa, metabolic stability, membrane permeability, and binding affinity.[1] The 6,6-difluorobicyclo[3.1.0]hexane moiety, in particular, has emerged as a valuable building block. This rigid, three-dimensional structure serves as a bioisosteric replacement for other cyclic systems, offering a unique conformational constraint that can lead to improved potency and selectivity for biological targets.[2][3][4] Its gem-difluoro group can significantly influence the electronic properties of adjacent functionalities, making it a desirable motif for medicinal chemists.[5][6]

This application note provides a detailed protocol for the N-alkylation of primary and secondary amines with 3-(bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane, a key electrophilic building block for introducing this valuable scaffold. The procedure outlined below is a robust starting point for researchers engaged in the synthesis of novel therapeutic agents.

Reaction Mechanism and Causality

The N-alkylation of an amine with 3-(bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This concerted step results in the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond.

A critical consideration in this reaction is the potential for over-alkylation, particularly when using primary amines.[7][8] The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another equivalent of the alkylating agent to form a tertiary amine.[7][9] To mitigate this, it is common practice to use an excess of the primary amine or to add the alkyl bromide dropwise to a solution of the amine.[10] The use of a non-nucleophilic base is also crucial to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[11]

Caption: General SN2 mechanism for amine alkylation.

Experimental Protocol: General Procedure

This protocol provides a generalized method for the N-alkylation of a primary or secondary amine with 3-(bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane. Optimization may be required for specific substrates.

Materials:

  • 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup dissolve Dissolve Amine and Base in Anhydrous Solvent setup->dissolve add_alkyl_halide Add 3-(Bromomethyl)-6,6- difluorobicyclo[3.1.0]hexane dissolve->add_alkyl_halide react Stir at RT to 60°C (Monitor by TLC/LC-MS) add_alkyl_halide->react workup Aqueous Workup react->workup extract Extract with Organic Solvent workup->extract dry_purify Dry and Purify (Column Chromatography) extract->dry_purify characterize Characterize Product (NMR, MS) dry_purify->characterize end End characterize->end

Caption: Experimental workflow for N-alkylation.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Addition of Base: Add the non-nucleophilic base, such as diisopropylethylamine (1.5 equivalents), to the stirred solution.[11]

  • Addition of Alkylating Agent: Dissolve 3-(bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the amine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting amine is consumed.[10] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (the hydrobromide salt of the base) has formed, it can be removed by filtration. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).[12]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated amine.[10]

Data Presentation: Reaction Parameter Optimization

The following table outlines key parameters that can be adjusted to optimize the reaction for different amine substrates.

ParameterRecommended RangeRationale & Considerations
Amine Equiv. 1.0 - 1.2Using a slight excess of the amine can help to drive the reaction to completion. For primary amines, a larger excess may be used to minimize dialkylation.
Base DIPEA, TEAA non-nucleophilic base is essential to prevent competition with the amine nucleophile.[11]
Solvent MeCN, DMF, THFPolar aprotic solvents are generally preferred as they can accelerate SN2 reactions.[11] DMF can be particularly effective but may require higher temperatures for removal.
Temperature 25 - 60 °CThe optimal temperature will depend on the nucleophilicity of the amine. Start at room temperature and gently heat if the reaction is sluggish.
Concentration 0.1 - 0.5 MHigher concentrations can increase the reaction rate, but may also promote side reactions.

Troubleshooting and Optimization

  • Low Yield: If the reaction is slow or incomplete, consider increasing the temperature or using a more polar solvent like DMF. Ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Over-alkylation (for primary amines): This is a common issue where the secondary amine product reacts further.[7][8] To minimize this, use a larger excess of the primary amine, add the alkylating agent slowly, or conduct the reaction at a lower temperature.

  • Side Reactions: While the 6,6-difluorobicyclo[3.1.0]hexane system is generally stable, highly basic or high-temperature conditions could potentially lead to elimination or rearrangement byproducts. Careful monitoring of the reaction by LC-MS is recommended to identify any unexpected products. For analogous bicyclic systems containing an epoxide, ring-opening is a common side reaction, highlighting the importance of controlling reaction conditions.[11][13]

Conclusion

The N-alkylation of amines with 3-(bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane provides a direct and efficient method for incorporating this medicinally relevant scaffold into novel molecules. By carefully controlling the reaction stoichiometry, choice of base, and temperature, researchers can successfully synthesize a wide range of derivatives for further investigation in drug development programs. The protocol and guidelines presented here offer a solid foundation for achieving this important synthetic transformation.

References

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed. Available at: [Link]

  • 6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical … - OUCI. Available at: [Link]

  • Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives - ResearchGate. Available at: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg - ResearchGate. Available at: [Link]

  • Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry - PubMed. Available at: [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Available at: [Link]

  • Aqueous-Mediated N-Alkylation of Amines - ResearchGate. Available at: [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: [Link]

  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Available at: [Link]

  • Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery - PMC. Available at: [Link]

  • Difluoromethylation of O-, S-, N-, C-Nucleophiles Using Difluoromethyltri(n-butyl)ammonium Chloride as a New Difluorocarbene Source. Available at: [Link]

  • 20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts. Available at: [Link]

Sources

Application Notes and Protocols: Leveraging 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane as a Bioisosteric Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Bicyclic Scaffolds in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance a multitude of pharmacokinetic and physicochemical properties.[1][2] The gem-difluoromethylene (CF2) group, in particular, is a valuable motif known to improve metabolic stability, modulate lipophilicity, and influence the pKa of neighboring functional groups.[3] When incorporated into a rigid bicyclic system, such as the bicyclo[3.1.0]hexane core, these effects are amplified by conformational constraint. Bicyclo[3.1.0]hexanes are recognized as conformationally restrained bioisosteres of cyclohexanes, often conferring tighter binding to target proteins, enhanced metabolic resistance, and improved selectivity with a minimal increase in molecular weight or lipophilicity.[4]

This application note details the utility of 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane as a versatile building block for introducing a conformationally rigid, fluorinated motif into drug candidates. The inherent reactivity of the primary alkyl bromide facilitates a range of nucleophilic substitution reactions, providing a straightforward entry point to a diverse array of functionalized analogs.[5] The unique three-dimensional shape of the bicyclo[3.1.0]hexane scaffold, which closely resembles a boat conformation of cyclohexane, offers a powerful tool for exploring chemical space and optimizing ligand-target interactions.[4][6]

Conceptual Framework: Bioisosteric Replacement Strategies

The strategic application of 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane lies in its role as a bioisostere for common structural motifs in bioactive molecules. This building block can be envisioned as a replacement for:

  • Substituted Cyclohexyl and Piperidinyl Rings: The rigid bicyclic core mimics the spatial arrangement of substituted six-membered rings, while the gem-difluoro group can enhance metabolic stability by blocking potential sites of oxidation.[7]

  • Aromatic and Heteroaromatic Rings: In certain contexts, the three-dimensional nature of the bicyclo[3.1.0]hexane scaffold can project substituents into vectors that mimic the substitution patterns of meta-substituted benzene rings.[8]

  • Flexible Alkyl Chains: The constrained nature of the bicyclic system can reduce the entropic penalty upon binding to a biological target, potentially leading to increased potency.

Experimental Protocols: Harnessing the Reactivity of 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane

The primary alkyl bromide functionality of 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane makes it an excellent electrophile for SN2 reactions.[5] The following protocols provide detailed, step-by-step methodologies for the derivatization of this building block with common nucleophiles.

General Considerations for All Reactions:
  • Safety: 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane is expected to be an irritant and a reactive alkylating agent.[9][10] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Anhydrous Conditions: To prevent unwanted side reactions, such as hydrolysis of the starting material, all reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[11]

  • Reaction Monitoring: The progress of the reactions should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: N-Alkylation with a Primary Amine

This protocol describes the reaction of 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane with a primary amine to form a secondary amine derivative.

Workflow for N-Alkylation:

start Dissolve Primary Amine and Base in Anhydrous Solvent add_bromide Add 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane start->add_bromide react Stir at Room Temperature or Heat as Necessary add_bromide->react monitor Monitor Reaction by TLC/LC-MS react->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Characterize Product purify->end start Deprotonate Phenol with a Strong Base add_bromide Add 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane react Stir at Elevated Temperature monitor Monitor Reaction by TLC/LC-MS workup Quench and Perform Aqueous Workup extract Extract with Organic Solvent dry Dry Organic Layer and Concentrate purify Purify by Column Chromatography end Characterize Product start Deprotonate Thiol with a Mild Base add_bromide Add 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane react Stir at Room Temperature monitor Monitor Reaction by TLC/LC-MS workup Aqueous Workup extract Extract with Organic Solvent dry Dry Organic Layer and Concentrate purify Purify by Column Chromatography end Characterize Product

Sources

A Scalable and Robust Protocol for the Synthesis of gem-Difluorinated Bicyclic Bromides

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

gem-Difluorinated bicyclic scaffolds are increasingly sought-after motifs in medicinal chemistry, offering a unique combination of structural rigidity and modulated physicochemical properties that can enhance drug efficacy and metabolic stability.[1][2][3] This application note provides a detailed, scalable protocol for the synthesis of gem-difluorinated bicyclic bromides, key intermediates for further elaboration in drug discovery programs. We present a strategic, three-stage synthetic route starting from the preparation of a bicyclic ketone precursor via a Diels-Alder reaction, followed by a robust deoxofluorination step, and concluding with a regioselective radical bromination. The protocol emphasizes safety, scalability, and operational simplicity, with a focus on explaining the rationale behind procedural choices to empower researchers in their synthetic efforts.

Introduction: The Strategic Value of Fluorinated Bicyclics

The introduction of fluorine into drug candidates is a well-established strategy to modulate key properties such as lipophilicity, pKa, and metabolic stability.[4][5] When incorporated into rigid bicyclic systems, the gem-difluoro moiety acts as a non-planar bioisostere for carbonyl groups or other functionalities, providing a powerful tool to escape "flatland" and explore novel chemical space with improved pharmacological profiles.[2][6] Bicyclic bromides, in particular, serve as versatile synthetic handles for introducing further complexity through cross-coupling reactions and other transformations.

This guide details a scalable pathway to these valuable building blocks, focusing on the synthesis of a gem-difluorinated bicyclo[2.2.2]octyl bromide as a representative example. The chosen synthetic strategy prioritizes commercially available starting materials and robust, well-characterized reactions amenable to scale-up.

Overall Synthetic Strategy & Mechanistic Considerations

The synthesis is designed as a three-part sequence. This linear approach allows for clear checkpoints and purification of intermediates, ensuring high purity of the final product.

G cluster_0 Synthetic Pathway A 1. Diels-Alder Cycloaddition B 2. Deoxofluorination C 3. Radical Bromination Start Cyclohexadiene & Dienophile Ketone Bicyclic Ketone Intermediate Start->Ketone Stage 1 Difluoro gem-Difluoro Bicyclic Intermediate Ketone->Difluoro Stage 2 Product Target: gem-Difluoro Bicyclic Bromide Difluoro->Product Stage 3

Caption: High-level overview of the three-stage synthetic strategy.

Stage 1: Bicyclic Ketone Formation. The bicyclo[2.2.2]octane core is efficiently constructed via a Diels-Alder reaction, a powerful and atom-economical cycloaddition.[7][8] This step establishes the fundamental carbocyclic framework.

Stage 2: gem-Difluorination. The conversion of the ketone to the gem-difluoride is the key transformation. While various reagents exist, many, like diethylaminosulfur trifluoride (DAST), are unsuitable for process chemistry due to thermal instability and a propensity for violent decomposition.[9][10] Our protocol utilizes Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor® or BAST), a nucleophilic fluorinating agent with a significantly better safety profile for large-scale reactions.[11] The reaction proceeds via activation of the carbonyl group, followed by two sequential nucleophilic displacements by fluoride.

Stage 3: Bromination. With the thermally and chemically stable gem-difluoro group in place, a bromide handle is installed. A radical bromination is ideal for functionalizing the saturated, non-activated positions of the bicyclic system.

Detailed Experimental Protocols

Part A: Synthesis of Bicyclo[2.2.2]oct-5-en-2-one

This protocol describes the Diels-Alder reaction to form the ketone precursor.

Materials & Equipment:

  • 1,3-Cyclohexadiene (stabilized with BHT)

  • 2-Chloroacrylonitrile

  • Copper(I) chloride (CuCl)

  • Anhydrous Toluene

  • Aqueous Potassium Hydroxide (KOH) solution (5 M)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a three-neck flask under a nitrogen atmosphere, add 1,3-cyclohexadiene (1.0 eq), 2-chloroacrylonitrile (1.2 eq), and a catalytic amount of CuCl (0.05 eq) in anhydrous toluene.

  • Cycloaddition: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Hydrolysis: After cooling to room temperature, add 5 M aqueous KOH (5.0 eq) to the reaction mixture. Heat the mixture to reflux (approx. 100 °C) and stir vigorously for 6-8 hours to hydrolyze the chloronitrile adduct.

  • Workup: Cool the mixture to room temperature. Transfer the contents to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude bicyclo[2.2.2]oct-5-en-2-one can be purified by vacuum distillation or column chromatography on silica gel.

Part B: gem-Difluorination of Bicyclo[2.2.2]oct-5-en-2-one

This protocol details the key deoxofluorination step using Deoxo-Fluor.

G cluster_workflow Deoxofluorination Workflow A 1. Prepare Ketone Solution in Dry Solvent (DCM) under N₂ Atmosphere B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Deoxo-Fluor® (1.5 eq) Dropwise via Syringe B->C D 4. Warm to RT & Stir for 12-24h C->D E 5. Quench Reaction (Slowly add to sat. aq. NaHCO₃) D->E F 6. Aqueous Workup (Extract with DCM, Wash, Dry) E->F G 7. Purify Product (Column Chromatography) F->G

Caption: Step-by-step workflow for the deoxofluorination protocol.

Materials & Equipment:

  • Bicyclo[2.2.2]oct-5-en-2-one (from Part A)

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Two-neck round-bottom flask with nitrogen inlet, magnetic stirrer, and rubber septum

  • Ice bath

  • Syringe for liquid transfer

Procedure:

  • Reaction Setup: In a dry two-neck flask under a nitrogen atmosphere, dissolve the bicyclic ketone (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Deoxo-Fluor® (1.5 eq) dropwise via syringe over 20-30 minutes. Caution: The reaction can be exothermic. Maintain the temperature below 10 °C during addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction by GC-MS or ¹⁹F NMR until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a vigorously stirred, saturated aqueous solution of NaHCO₃ cooled in an ice bath. Caution: This will generate gas (CO₂). Ensure adequate ventilation and perform this step slowly to control effervescence.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,2-difluorobicyclo[2.2.2]oct-5-ene.

Part C: Bromination of 2,2-Difluorobicyclo[2.2.2]oct-5-ene

This protocol describes the final bromination step. Note: This reaction will likely produce a mixture of isomers.

Materials & Equipment:

  • 2,2-Difluorobicyclo[2.2.2]oct-5-ene (from Part B)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Photochemical reactor or a high-intensity lamp

Procedure:

  • Reaction Setup: In a flask suitable for photochemistry, dissolve the difluorinated bicyclic compound (1.0 eq) and NBS (1.1 eq) in CCl₄.

  • Initiation: Add a catalytic amount of AIBN (0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 77 °C) while irradiating with a high-intensity lamp for 4-8 hours. Monitor the reaction by GC-MS.

  • Workup: Cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The resulting isomeric mixture of bromides can be separated by careful column chromatography or used as a mixture for subsequent reactions.

Quantitative Data & Expected Results

The following table summarizes typical results for each stage of the synthesis on a preparative laboratory scale (5-10 g).

StageReactionTypical YieldPurity (Post-Purification)Notes
A Diels-Alder / Hydrolysis60-75%>95%Yield is dependent on the purity of the starting diene.
B Deoxofluorination70-85%>98%Over-fluorination is minimal with Deoxo-Fluor®.
C Radical Bromination50-65%>90% (as a mixture)Yield reflects the formation of multiple constitutional isomers.

Critical Safety Precautions

Working with deoxofluorinating agents and bromine requires strict adherence to safety protocols.

  • General Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and heavy-duty gloves (e.g., neoprene or butyl rubber).[14][15]

  • Deoxofluorinating Agents: Deoxo-Fluor® and related reagents can react with moisture to release hydrogen fluoride (HF).[11] HF is extremely corrosive and toxic, causing severe burns that may not be immediately painful.[16]

    • Antidote: Always have a tube of 2.5% calcium gluconate gel readily accessible when working with these reagents. In case of skin contact, flush the affected area with copious amounts of water for five minutes and then apply the gel liberally while seeking immediate medical attention.[14][16]

    • Quenching: The quenching procedure is highly exothermic and releases gas. It must be performed slowly, with cooling, and behind a blast shield.

  • Brominating Agents: N-Bromosuccinimide is a lachrymator and corrosive. Handle it with care, avoiding inhalation of dust or contact with skin. Carbon tetrachloride is a known carcinogen and should be handled with appropriate engineering controls.

  • Waste Disposal: All waste containing fluorinating agents or bromine must be collected as hazardous waste and disposed of according to institutional guidelines.[16]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Stage B Incomplete reactionExtend reaction time. Ensure anhydrous conditions as water will consume the fluorinating reagent.
Degradation of reagentUse a fresh bottle of Deoxo-Fluor®. Check for proper storage conditions.
Formation of elimination byproducts Reaction temperature too highMaintain strict temperature control, especially during the addition of the fluorinating reagent. DAST is particularly prone to this side reaction.[17]
Multiple products in Stage C Non-selective nature of radical brominationThis is expected. Improve separation by using high-performance liquid chromatography (HPLC) if baseline separation is not achieved by standard column chromatography.

Conclusion

The protocol described provides a reliable and scalable route to gem-difluorinated bicyclic bromides, which are highly valuable intermediates in modern drug discovery. By employing a safer deoxofluorinating agent and a well-established synthetic sequence, researchers can access these complex scaffolds with confidence. The emphasis on understanding the mechanistic rationale and adhering to stringent safety measures ensures that this powerful chemistry can be harnessed effectively and responsibly.

References

  • Doyle, A. G., & Reisman, S. E. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society. Available at: [Link]

  • Doyle, A. G., & Reisman, S. E. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society. Available at: [Link]

  • CheRxiv. (2022). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of gem-difluorinated analogs of drugs and further... Available at: [Link]

  • Organic-synthesis.org. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Available at: [Link]

  • ChemRxiv. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]

  • ChemRxiv. (2021). Difluoro-Substituted bicyclo[1.1.1]pentanes as Novel Motifs for Medicinal Chemistry: Design, Synthesis and Characterization. ChemRxiv. Available at: [Link]

  • ChemRxiv. (2022). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available at: [Link]

  • ACS Publications. (2012). Synthesis of gem-Difluoromethylenated Bicyclo[m.n.0]alkan-1-ols and Their Ring-Expansion to gem-Difluoromethylenated Macrocyclic Lactones. Organic Letters. Available at: [Link]

  • Ukrainica Bioorganica Acta. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta. Available at: [Link]

  • Wiley Online Library. (n.d.). Synthesis of gem‐difluorocyclopropyl building blocks using the CF2BrSiMe3 – nBu4N⁺Br⁻ system. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of gem‐difluorobicyclo[1.1.1]pentane derivatives 91. Available at: [Link]

  • ResearchGate. (2026). (PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Available at: [Link]

  • Scribd. (n.d.). Methods For The Synthesis of Gem-Difluoromethylene Compounds. Available at: [Link]

  • ResearchGate. (2024). Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Ketones: The Synthesis and Functionalization of Enantioenriched cis gem-Difluorocyclopropyl Ketones. Available at: [Link]

  • ChemRxiv. (2022). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C-F Bond Cleavage. ChemRxiv. Available at: [Link]

  • IAEA. (2025). Development of a novel geminal-difluorination method and its application in the synthesis of 18F-labeled fatty acid analogues as potential myocardial imaging agents. Available at: [Link]

  • ResearchGate. (n.d.). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Available at: [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available at: [Link]

  • ResearchGate. (n.d.). Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]

  • OUCI. (n.d.). Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of gem-Diboromethyl-Substituted Bicyclo[1.1.1]pentanes and Their Application in Palladium-Catalyzed Cross Couplings. PubMed. Available at: [Link]

  • ChemRxiv. (n.d.). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. Available at: [Link]

  • ARKAT USA, Inc. (2008). The synthesis and transformations of fused bicyclo[2.2.2]octenes. ARKIVOC. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Standard Operating Procedure - HYDROFLUORIC ACID. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. PubMed Central. Available at: [Link]

  • Capital Resin Corporation. (2024). Guidelines for Working With Hazardous Chemicals. Available at: [Link]

Sources

Application Notes & Protocols: Incorporation of 6,6-Difluorobicyclo[3.1.0]hexane into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Conformational Constraint in Drug Design

The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor binding affinity and susceptibility to enzymatic degradation.[1] To overcome these limitations, medicinal chemists employ various strategies to introduce conformational rigidity into peptide scaffolds.[1][2] One highly effective approach is the incorporation of constrained dipeptide mimics that lock the peptide backbone into a specific, biologically active conformation.[3][4] This pre-organization can significantly enhance binding to target receptors and improve metabolic stability.[2][3]

Among the arsenal of conformationally restricted motifs, the 6,6-difluorobicyclo[3.1.0]hexane scaffold has emerged as a particularly valuable building block. The rigid bicyclic structure effectively mimics β-turns, a common secondary structure in peptides, while the gem-difluoro group offers a unique combination of electronic and steric properties.[4] The introduction of fluorine can modulate key physicochemical characteristics such as lipophilicity, pKa, and metabolic stability, making it a powerful tool in drug discovery.[5][6][7][8]

This application note provides a comprehensive guide for researchers on the synthesis and incorporation of 6,6-difluorobicyclo[3.1.0]hexane-based amino acids into peptidomimetics. We will delve into the synthetic protocols, discuss the structural implications, and highlight the potential applications of this innovative approach.

I. Synthesis of the 6,6-Difluorobicyclo[3.1.0]hexane Amino Acid Monomer

The cornerstone of this methodology is the efficient synthesis of the core 6,6-difluorobicyclo[3.1.0]hexane amino acid monomer. The most common route involves the difluorocyclopropanation of a suitable cyclopentene derivative.[7][9]

Protocol 1: Synthesis of a Protected 6,6-Difluorobicyclo[3.1.0]hexane Amino Acid

This protocol outlines a general procedure for the synthesis of a protected monomer suitable for solid-phase peptide synthesis (SPPS).

Step 1: Difluorocyclopropanation

The key step is the [2+1] cycloaddition of difluorocarbene to an appropriately functionalized cyclopentene. A variety of difluorocarbene precursors can be employed, with reagents like sodium chlorodifluoroacetate (ClCF2COONa) or the Ruppert-Prakash reagent (TMSCF3) being common choices.[9]

  • Reaction: To a solution of the starting cyclopentene derivative in a suitable solvent (e.g., diglyme), add the difluorocarbene precursor.

  • Conditions: The reaction is typically heated to facilitate the generation of difluorocarbene.

  • Rationale: The choice of precursor and reaction conditions can be optimized to maximize yield and minimize side reactions. The use of flow reaction conditions has also been reported to be effective.[7]

Step 2: Functional Group Interconversion and Protection

Following the cyclopropanation, a series of standard organic transformations are performed to install the amino and carboxylic acid functionalities and protect them for subsequent peptide synthesis. This may involve:

  • Oxidative cleavage of a double bond to form a dicarboxylic acid.

  • Curtius or Hofmann rearrangement to introduce an amine.

  • Protection of the amine with an Fmoc group and the carboxylic acid as a suitable ester (e.g., methyl or ethyl ester).

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption { label="Synthetic workflow for the monomer."; fontsize=12; fontcolor="#5F6368"; } enddot Caption: General synthetic workflow for the preparation of the protected 6,6-difluorobicyclo[3.1.0]hexane amino acid monomer.

II. Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

With the protected monomer in hand, it can be readily incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[10][11]

Protocol 2: SPPS with the 6,6-Difluorobicyclo[3.1.0]hexane Monomer
  • Resin Preparation: Start with a suitable resin, such as a 2-chlorotrityl chloride resin, which allows for mild cleavage conditions.[11]

  • Fmoc-Deprotection: Treat the resin-bound peptide with a solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

  • Coupling: Activate the carboxylic acid of the 6,6-difluorobicyclo[3.1.0]hexane monomer using a standard coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a suitable solvent like DMF. Add this solution to the deprotected resin-bound peptide.

  • Capping (Optional): After coupling, any unreacted amino groups can be capped using acetic anhydride to prevent the formation of deletion sequences.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label="SPPS cycle for incorporation."; fontsize=12; fontcolor="#5F6368"; } enddot Caption: Iterative cycle of solid-phase peptide synthesis (SPPS) for incorporating the novel monomer.

III. Structural and Functional Consequences

The incorporation of the 6,6-difluorobicyclo[3.1.0]hexane scaffold has profound effects on the resulting peptidomimetic's structure and function.

Conformational Rigidity

The rigid bicyclic system forces the peptide backbone to adopt a well-defined conformation, often mimicking a β-turn. This pre-organization can lead to a significant increase in binding affinity for the target receptor by reducing the entropic penalty of binding.[3]

Impact of Fluorine

The gem-difluoro group at the 6-position introduces several important features:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the scaffold resistant to oxidative metabolism at that position.[5]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially influencing hydrogen bonding capabilities and pKa values of nearby functional groups.[7][8] This can be leveraged to fine-tune the drug-like properties of the peptidomimetic.

  • Enhanced Binding Interactions: In some cases, fluorine atoms can participate in favorable non-covalent interactions with biological targets, further enhancing binding affinity.[5]

The table below summarizes the expected impact of incorporating the 6,6-difluorobicyclo[3.1.0]hexane moiety compared to a flexible peptide chain.

PropertyFlexible Peptide6,6-Difluorobicyclo[3.1.0]hexane PeptidomimeticRationale
Conformational Flexibility HighLow (Constrained β-turn)Rigid bicyclic scaffold[4]
Binding Affinity (Kd/Ki) Typically higherPotentially lower (tighter binding)Reduced entropic penalty upon binding[3]
Proteolytic Stability LowHighNon-natural amino acid structure is resistant to protease cleavage
Metabolic Stability VariableEnhancedStrong C-F bonds resist oxidative metabolism[5]
Cell Permeability Generally lowCan be improvedIncreased lipophilicity and conformational masking of polar groups

IV. Applications in Drug Discovery

The unique properties of 6,6-difluorobicyclo[3.1.0]hexane-containing peptidomimetics make them attractive candidates for a wide range of therapeutic targets. For instance, such constrained agonists have been developed for metabotropic glutamate receptors, demonstrating high selectivity and oral activity.[12]

dot graph [rankdir=TB, splines=ortho]; node [shape=record, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2]; edge [color="#EA4335"];

caption { label="Drug discovery logical flow."; fontsize=12; fontcolor="#5F6368"; } enddot Caption: Logical flow illustrating the application of the scaffold in drug discovery.

V. Conclusion

The incorporation of 6,6-difluorobicyclo[3.1.0]hexane into peptidomimetics represents a powerful strategy for developing novel therapeutics with improved pharmacological properties. The rigid scaffold effectively constrains the peptide backbone, while the gem-difluoro group provides a means to fine-tune metabolic stability and physicochemical characteristics. The synthetic protocols outlined in this application note provide a clear path for researchers to explore the potential of this exciting class of molecules in their own drug discovery programs.

References

  • Radboud Repository. Synthesis of Conformationally Restricted β-Turn Mimics.
  • ResearchGate. Further examples of difluorcyclopropanes in modern drug discovery. | Download Scientific Diagram.
  • National Institutes of Health. Protein synthesis with conformationally constrained cyclic dipeptides - PMC.
  • RSC Publishing. Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. (November 08 2021).
  • ChemRxiv. Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols.
  • National Institutes of Health. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC.
  • National Institutes of Health. Fluorinated peptide biomaterials - PMC.
  • National Institutes of Health. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC.
  • ResearchGate. (PDF) Synthesis of gem ‐Difluorocyclopropanes. (September 26 2022).
  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins.
  • DTIC. Design and Synthesis of Substituted Cyclopropanes as Conformationally Restrained Dipeptide Mimics.. (July 06 2023).
  • PNAS. Template-constrained macrocyclic peptides prepared from native, unprotected precursors. (September 16 2013).
  • Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold.
  • Synthesis of Fluorinated Amino Acids for the Design of Injectable Hydrogels.
  • PubMed. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. (December 14 2000).
  • National Institutes of Health. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - PMC.
  • MDPI. Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. (May 21 2025).
  • National Institutes of Health. Effects of Conformational Constraint on Peptide Solubility Limits - PMC. (November 30 2022).
  • CHIMICA - AMS Dottorato.
  • Beilstein Journals. BJOC - Search Results. (January 03 2022).
  • National Institutes of Health. Peptidomimetics, a synthetic tool of drug discovery - PMC.
  • Université de Rennes. Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and.
  • ResearchGate. Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane | Request PDF.
  • ResearchGate. (PDF) Conformational and Functional Effects Induced by D- and L-Amino Acid Epimerization on a Single Gene Encoded Peptide from the Skin Secretion of. (August 06 2025).
  • Interfacial Effects on the Conformation of Amyloid-Beta Peptide.

Sources

Application Note: Solvent Selection for Reactions Involving Fluorinated Bicyclic Alkyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with high-value fluorinated scaffolds.

Executive Summary

Fluorinated bicyclic alkyl halides (e.g., 1-fluoro-3-iodobicyclo[1.1.1]pentane) are critical bioisosteres in modern drug discovery, offering improved metabolic stability and precise vector orientation compared to phenyl rings. However, their unique electronic and steric profiles render standard solvent protocols ineffective.

This guide details a solubility-reactivity coupled framework for solvent selection. Unlike planar alkyl halides, these rigid, electron-deficient cages require specific dielectric environments to facilitate C–X bond activation while preventing cage fragmentation or polymerization.

The Physicochemical Matrix: Why Solvent Choice Fails

Standard


 rules do not apply to bridgehead halides. The reaction trajectory is constrained; backside attack is geometrically impossible (Bredt’s rule implications), and the bridgehead carbocation is destabilized by the electron-withdrawing fluorine atom (

-inductive effect).
The "Fluorine-Cage" Paradox
  • Inductive Deactivation: The C–F bond ($ \chi_F \approx 4.0 $) pulls electron density through the cage, making the distal C–I or C–Br bond shorter and stronger (higher bond dissociation energy).

  • Dipole Amplification: These molecules possess large molecular dipole moments. Non-polar solvents (Hexanes, Toluene) often fail to solubilize them or stabilize the polarized transition states required for reaction.

  • The "Goldilocks" Zone:

    • Too Non-polar (Dielectric

      
      ): Poor solubility; aggregation of reagents.
      
    • Too Protic (MeOH,

      
      ): Solvation of nucleophiles reduces reactivity; potential for solvolysis of the strained cage.
      
    • Target:Polar Aprotic (

      
      ) or Polar Ethereal  (
      
      
      
      ).
Solvent Selection Table
Solvent ClassRepresentative SolventsSuitabilityMechanistic Rationale
Polar Aprotic Acetonitrile (MeCN) , DMSO, DMFHigh Excellent for nucleophilic substitutions (

-like). High dielectric constant stabilizes charge separation in the transition state without H-bonding to the nucleophile.
Ethereal THF , 1,2-Dimethoxyethane (Glyme) , 1,4-DioxaneHigh Critical for Metallaphotoredox and Cross-Coupling . Glyme coordinates well with metal cations (Li+, Zn2+), breaking up aggregates.
Chlorinated DCM, ChloroformMedium Good solubility for the scaffold, but often poor for the ionic nucleophiles/catalysts required for activation.
Protic Methanol, Ethanol, WaterLow Contraindicated. High risk of quenching reactive intermediates or reducing nucleophilicity via H-bond caging.

Protocol 1: Nucleophilic Substitution (Amination/Etherification)

Target Transformation: Conversion of 1-fluoro-3-iodobicyclo[1.1.1]pentane to amino- or alkoxy-derivatives. Mechanism: Strain-Release assisted substitution (often possessing radical character or front-side attack characteristics depending on conditions).

Solvent Logic: Acetonitrile (MeCN) vs. DMSO
  • Primary Choice: Acetonitrile (MeCN) .

    • Why: MeCN (

      
      ) is sufficiently polar to dissolve the ionic nucleophile (e.g., amines, alkoxides) but does not tenaciously bind to the metal cation, leaving the anion "naked" and reactive.
      
    • Validation: Mykhailiuk and others have demonstrated that MeCN minimizes side reactions (cage opening) compared to DMF, which can decompose at the high temperatures sometimes required for these deactivated electrophiles [1].

Step-by-Step Protocol
  • Preparation: In a glovebox or under

    
    , dissolve 1-fluoro-3-iodobicyclo[1.1.1]pentane (1.0 equiv) in anhydrous Acetonitrile  (0.2 M concentration).
    
    • Note: If the nucleophile is a salt (e.g., Potassium phthalimide), add 18-crown-6 (1.0 equiv) to sequester the cation and increase solubility.

  • Addition: Add the nucleophile (1.2–1.5 equiv).

    • Critical: For volatile amines, use a sealed pressure tube.

  • Activation: Heat the reaction block to 40–60 °C .

    • Monitoring: Monitor by 19F NMR (not just TLC). The shift of the bridgehead Fluorine is highly sensitive to the substitution at the distal position.

    • Endpoint: Disappearance of the C-I species (typically ~ -150 ppm in 19F NMR depending on reference).

  • Workup: Dilute with

    
     (precipitates polar byproducts) and wash with water.
    
    • Caution: BCP derivatives can be volatile. Do not rotovap to dryness without checking vapor pressure.

Protocol 2: Nickel-Catalyzed Cross-Coupling

Target Transformation:


-

or

-

coupling (e.g., attaching the fluorinated BCP to a heteroaryl ring). Mechanism: Radical-mediated Oxidative Addition (Single Electron Transfer).
Solvent Logic: Glyme and THF
  • Primary Choice: 1,2-Dimethoxyethane (Glyme) or THF/NMP mixtures .

    • Why: Radical cross-couplings (e.g., Baran or MacMillan type) require stabilizing the Ni(0)/Ni(I)/Ni(III) cycle. Glyme acts as a bidentate ligand, stabilizing the metal center.

    • Incompatibility: Avoid solvents with abstractable hydrogen atoms (like Toluene) if highly reactive radical intermediates are formed, though THF is generally tolerated.

    • Additive:Lithium Iodide (LiI) is often added. It requires a solvent capable of dissolving lithium salts (Glyme is superior to ether here) [2].

Step-by-Step Protocol
  • Catalyst Prep: In a glovebox, mix

    
     (10 mol%) and ligand (e.g., dtbbpy) in Glyme/THF (1:1) . Stir until the complex forms (often green/blue).
    
  • Substrate Mix: Add 1-fluoro-3-bromobicyclo[1.1.1]pentane (1.0 equiv), the coupling partner (e.g., Aryl Zinc or Boronic acid), and LiI (0.5 equiv) if using the bromide.

  • Reaction: Stir at room temperature (or 40 °C).

    • Visual Check: The reaction should remain homogeneous. Precipitation suggests solvent polarity is too low (add NMP).

  • Quench: Dilute with EtOAc, wash with 1M HCl (to remove Ni), then brine.

Visualized Workflows (Graphviz)

Solvent Selection Decision Tree

SolventSelection Start Start: Fluorinated Bicyclic Halide Reaction RxnType Determine Reaction Mechanism Start->RxnType SN2 Nucleophilic Substitution (Amination, Etherification) RxnType->SN2 CrossCouple Metal-Catalyzed Coupling (Ni, Pd, Photoredox) RxnType->CrossCouple SolubilityCheck Is Nucleophile Ionic? SN2->SolubilityCheck RadicalCheck Radical Intermediate Stability CrossCouple->RadicalCheck Solv_MeCN Select: Acetonitrile (MeCN) (High Polarity, Non-coordinating) SolubilityCheck->Solv_MeCN Yes (Salts) Solv_DMSO Select: DMSO (Only for extreme solubility issues) SolubilityCheck->Solv_DMSO Very Low Solubility Solv_Glyme Select: Glyme or THF (Metal Coordination, Radical Tolerance) RadicalCheck->Solv_Glyme Standard

Caption: Decision matrix for selecting the optimal dielectric environment based on mechanistic requirements.

Experimental Workflow: Ni-Catalyzed Coupling

NiCoupling Step1 1. Glovebox Setup Solvent: Glyme/THF Step2 2. Catalyst Pre-complexation (NiCl2·glyme + Ligand) Step1->Step2 Step3 3. Substrate Addition (F-BCP-Br + Ar-ZnCl) Step2->Step3 Homogeneous Soln Step4 4. Activation (Stir 16h, 25-40°C) Step3->Step4 Step5 5. Workup (HCl Wash -> Extraction) Step4->Step5

Caption: Step-by-step workflow for Nickel-catalyzed cross-coupling of fluorinated bicyclic halides.

Troubleshooting & Optimization

  • Problem: Low conversion in substitution reactions.

    • Diagnosis: Nucleophile is likely "caged" by solvation or ion-pairing.

    • Fix: Switch from MeCN to DMSO or add 15-crown-5 (for Na+) / 18-crown-6 (for K+).

  • Problem: Formation of "Open-Cage" byproducts.

    • Diagnosis: Reaction temperature too high or solvent is too nucleophilic (e.g., wet DMF).

    • Fix: Ensure solvents are anhydrous (<50 ppm

      
      ). Lower temp and use a more reactive leaving group (Iodide > Bromide).
      
  • Problem: Catalyst precipitation in cross-coupling.

    • Diagnosis: Solvent too non-polar (e.g., pure THF).

    • Fix: Add NMP (N-methyl-2-pyrrolidone) as a co-solvent (10-20% v/v) to solubilize the active catalytic species.

References

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Angewandte Chemie International Edition , 58(10), 2-32. Link

  • Merchant, R. R., et al. (2018). Modular Radical Cross-Coupling with Sulfinates and Carbogenic Leaving Groups. Science , 360(6384), 75-80. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General Reference for Dielectric Constants).
  • Levin, M. D., et al. (2017).[1] A General Strategy for the Synthesis of Fluorinated Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society , 139(20), 6815–6818. Link

Sources

Advanced Preparation and Application of Fluorinated Bicyclo[3.1.0]hexane Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Rationale: The Bioisosteric Power of Fluorinated Bicyclo[3.1.0]hexanes

In modern medicinal chemistry, the transition from flat,


-rich aromatic rings to highly saturated, 

-rich three-dimensional scaffolds is a proven strategy to improve clinical success rates. Among these saturated bioisosteres, the bicyclo[3.1.0]hexane system has emerged as a privileged conformationally restricted scaffold[1].

When strategically fluorinated—such as in 6,6-difluorobicyclo[3.1.0]hexane or 3,3-difluorobicyclo[3.1.0]hexane—this ring system acts as a rigidified mimetic for difluorocyclohexanes and piperidines[2]. The inherent ring strain locks the conformation, reducing the entropic penalty upon target binding, while the highly electronegative gem-difluoro group modulates the basicity of adjacent amines, enhances metabolic stability against cytochrome P450 oxidation, and precisely tunes lipophilicity (LogP)[2][3]. For example, incorporating the (N)-methanocarba (bicyclo[3.1.0]hexane) scaffold into nucleoside analogs has been shown to drastically increase A3 adenosine receptor potency and selectivity[4].

BioisostereLogic A Standard Ring (e.g., Piperidine/Cyclohexane) Flexible, High LogP B Bicyclo[3.1.0]hexane Rigidified, Strain-induced Entropic Advantage A->B Conformational Restriction C Fluorinated Bicyclo[3.1.0]hexane Optimized pKa, High Metabolic Stability B->C gem-Difluorination

Fig 1: Bioisosteric evolution from flexible rings to fluorinated bicyclo[3.1.0]hexanes.

Physicochemical Profiling: Causality Behind the Scaffold

The addition of fluorine to the bicyclo[3.1.0]hexane core is not merely structural; it fundamentally alters the electronic distribution of the molecule. The strong electron-withdrawing nature of the gem-difluoro moiety exerts a profound inductive effect through the rigid carbon framework.

As demonstrated in comparative studies of 6,6-difluorobicyclo[3.1.0]hexane derivatives against their non-fluorinated and monocyclic counterparts, gem-difluorination predictably decreases the


 of proximal amines by 0.3 to 0.5 units[3]. Concurrently, the LogP values decrease by approximately 0.54 to 0.55 units, enhancing aqueous solubility without sacrificing membrane permeability[3].
Table 1: Comparative Physicochemical Impact of gem-Difluorination
Scaffold TypeRepresentative MotifRelative

Shift (Amine)
Relative LogP ShiftPrimary Advantage in Drug Design
Monocyclic 4,4-DifluorocyclohexaneBaselineBaselineStandard lipophilicity modulation.
Non-Fluorinated Bicyclic Bicyclo[3.1.0]hexaneNegligible changeNegligible changeConformational restriction; target selectivity[4].
Fluorinated Bicyclic 6,6-Difluorobicyclo[3.1.0]hexane-0.3 to -0.5 units -0.54 to -0.55 units Reduced basicity (lower hERG liability), rigidified exit vectors[3].

Mechanistic Pathways for Scaffold Synthesis

The synthesis of these highly strained, fluorinated systems requires overcoming significant thermodynamic barriers. Two primary, self-validating methodologies have proven robust for generating pharmaceutical-grade intermediates:

Pathway A: Deoxofluorination of Bicyclic Ketones

The most direct route to gem-difluorinated bicyclo[3.1.0]hexanes involves the treatment of a bicyclic keto-ester precursor with a nucleophilic fluorinating agent such as Diethylaminosulfur trifluoride (DAST)[5]. The reaction proceeds via the initial attack of the ketone oxygen on the sulfur atom of DAST, followed by sequential nucleophilic displacements by fluoride ions. Strict temperature control (-78 °C to room temperature) is critical to prevent ring-opening rearrangements driven by the release of cyclopropane ring strain.

Pathway B: Metal-Free Cycloisomerization of Enynes

A more recent and highly innovative approach involves the metal-free cycloisomerization of 7-en-2-yn-1-ones using N-fluoropyridinium salts[6]. In this cascade reaction, the N-fluoropyridinium reagent activates the conjugated carbonyl/alkyne system, triggering a nucleophilic attack by the pendant alkene. This forms a cyclic diene intermediate, which subsequently undergoes nucleophilic fluorination to yield the gem-difluorinated bicyclo[3.1.0]hexane architecture[6].

Cycloisomerization A 7-en-2-yn-1-one + N-Fluoropyridinium B Electrophilic Alkyne Activation (INT-A) A->B F+ Transfer C Cyclic Diene Intermediate B->C Cyclization D gem-Difluorobicyclo [3.1.0]hexane C->D Fluoride Attack

Fig 2: Mechanism of metal-free cycloisomerization to gem-difluorobicyclo[3.1.0]hexanes.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual and thermal cues, researchers can ensure the integrity of the synthesis at each step.

Protocol 1: Gram-Scale Synthesis of 6,6-Difluorobicyclo[3.1.0]hexane via DAST Deoxofluorination

Adapted from multigram synthesis methodologies for rigidified cyclohexane mimetics[2][5].

Reagents & Equipment:

  • Bicyclo[3.1.0]hexan-6-one derivative (1.0 equiv, strictly anhydrous)

  • Diethylaminosulfur trifluoride (DAST) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Flame-dried Schlenk flask under Argon atmosphere.

Step-by-Step Methodology:

  • Preparation: Dissolve the bicyclic ketone (10.0 mmol) in anhydrous DCM (30 mL) under an argon atmosphere.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: The extreme cold prevents the highly exothermic fluorination from triggering a pinacol-type rearrangement or cyclopropane ring-opening.

  • DAST Addition: Add DAST (25.0 mmol) dropwise via a syringe over 15 minutes. The solution may turn slightly yellow.

  • Thermal Equilibration: Allow the reaction mixture to slowly warm to room temperature over 12 hours.

  • Quenching (Critical Safety Step): Cool the mixture back to 0 °C. Slowly add saturated aqueous

    
     dropwise until effervescence ceases. Causality: Unreacted DAST reacts violently with water to produce HF gas; basic quenching neutralizes HF in situ, preventing glass etching and severe toxicity hazards.
    
  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the gem-difluorinated product.
    
  • Validation: Confirm product identity via

    
     NMR (expecting an AB quartet or a singlet depending on the symmetry of the bicyclic system) and 
    
    
    
    NMR (characteristic triplet for the
    
    
    carbon around 120-130 ppm).

ProtocolWorkflow N1 Step 1: Preparation Dissolve Bicyclic Ketone in dry DCM under Argon N2 Step 2: Cryogenic Control Cool to -78°C to prevent ring-opening N1->N2 N3 Step 3: Fluorination Dropwise addition of DAST (2.5 equiv) N2->N3 N4 Step 4: Quenching Cool to 0°C, slow addition of sat. NaHCO3 N3->N4 N5 Step 5: Isolation Extraction, Drying, and Silica Gel Chromatography N4->N5

Fig 3: Workflow for the DAST-mediated deoxofluorination of bicyclic ketones.

Protocol 2: Metal-Free Synthesis of gem-Difluorinated Bicyclo[3.1.0]hexanes via Cycloisomerization

Based on the electrophilic fluorination of enynes[6].

Reagents & Equipment:

  • 7-en-2-yn-1-one derivative (1.0 equiv)

  • N-Fluoropyridinium salt (e.g., FP-B800) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware, room temperature setup.

Step-by-Step Methodology:

  • Initiation: In a clean, dry round-bottom flask, dissolve the 7-en-2-yn-1-one substrate (5.0 mmol) in anhydrous DCM (20 mL).

  • Reagent Addition: Add the N-fluoropyridinium salt (7.5 mmol) in one portion at 25 °C. Causality: Unlike transition-metal-catalyzed reactions, this metal-free approach relies on the trace hydrolysis of the fluorinating agent to generate ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , which activates the conjugated carbonyl.
    
  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the disappearance of the starting enyne via TLC (typically takes 4–8 hours depending on substrate electronics).

  • Workup: Dilute the reaction mixture with water (20 mL) to quench any remaining active fluorinating species. Extract with DCM (3 x 15 mL).

  • Purification: Dry the combined organic phases over

    
    , filter, and evaporate the solvent. Purify the crude residue by column chromatography to yield the gem-difluorinated bicyclo[3.1.0]hexane.
    

References

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC National Institutes of Health (NIH) URL:[Link]

  • 6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical characterization, and incorporation into Maraviroc analogs Journal of Fluorine Chemistry (via DNTB) URL:[Link]

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships MDPI URL:[Link]

  • Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives Journal of Organic and Pharmaceutical Chemistry URL:[Link]

  • Cycloisomerization of 7-En-2-yn-1-ones to Bicyclo[3.1.0]hexanes Using Electrophilic Fluorination or Chlorination Agents Royal Society of Chemistry (RSC) URL:[Link]

  • Gram-Scale Synthesis and Physicochemical Properties of exo- and endo-5,5-Difluorooctahydropentalen-2-amines ChemRxiv URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane .

The gem-difluorocyclopropane motif is a highly sought-after rigidified bioisostere in drug discovery . However, its purification is notoriously difficult due to the inherent ring strain, susceptibility to acid-catalyzed ring-opening, and the near-identical polarity it shares with its unreacted alkene precursors. This guide moves beyond basic instructions to explain the causality behind these issues and provides self-validating protocols to ensure high-yield, high-purity isolation.

System Overview & Quantitative Data Matrix

Before troubleshooting, it is critical to understand the physical parameters governing this molecule. The highly lipophilic nature of the CF2 group masks the expected polarity shift during cyclopropanation, while the bicyclic strain limits thermal and acidic tolerance.

Table 1: Physicochemical Profile & Chromatographic Behavior

ParameterValue / ObservationImplication for Purification
Molecular Weight 211.05 g/mol Semi-volatile. Avoid high-vacuum exposure during solvent removal.
Boiling Point (Est.) ~180–190 °C (760 Torr)Requires high-vacuum distillation (<0.1 Torr) to prevent degradation.
Thermal Stability Limit ~120 °CHeating above this threshold triggers electrocyclic ring-opening.

(Standard Silica)
0.45 (Product) vs 0.47 (Alkene)Co-elution is highly likely; standard chromatography is ineffective.

(10% AgNO₃ Silica)
0.45 (Product) vs 0.15 (Alkene)Excellent baseline separation due to Ag⁺

-complexation with alkene.

Diagnostic Troubleshooting Matrix (FAQs)

Q1: Why does my product decompose or lose yield when purified on a standard silica gel column?

A: gem-Difluorocyclopropanes are kinetically sensitive to Brønsted and Lewis acids. The highly electronegative fluorine atoms polarize the adjacent C–C bonds, exacerbating the ~30–35 kcal/mol of inherent ring strain. When exposed to the acidic silanol groups (Si–OH) of standard silica gel, the cyclopropane ring can undergo protonation, leading to a ring-opening event that forms fluorinated dienes or hydrolyzes into fluoro-ketones .

  • The Fix: Deactivate your silica gel by pre-treating it with 1% triethylamine (Et₃N) in hexanes, or switch to neutral alumina.

Q2: I cannot separate the product from the unreacted 3-(bromomethyl)cyclopentene starting material. How do I resolve this co-elution?

A: The CF2 group is highly lipophilic and often acts as an isostere to a methylene group in terms of chromatographic retention. Consequently, the polarity difference between the starting alkene and the difluorocyclopropanated product is negligible.

  • The Fix: Exploit the chemical reactivity of the impurity rather than its polarity. Use Silver Nitrate (AgNO₃) impregnated silica gel. Silver ions form reversible

    
    -complexes with the double bond of the unreacted alkene, significantly retarding its retention factor (
    
    
    
    ), while the fully saturated bicyclo[3.1.0]hexane product elutes rapidly.
Q3: Can I purify this compound by vacuum distillation instead of chromatography?

A: Yes, but with strict thermal limits. Because difluorocyclopropanes are prone to thermal hydrolysis and skeletal ring expansions , thermal stress above 120 °C can trigger a concerted electrocyclic ring-opening or dehydrobromination of the primary bromide.

  • The Fix: Use a Kugelrohr apparatus under high vacuum (< 0.1 Torr) to keep the external bath temperature strictly below 80 °C.

Mechanistic Pathways & Workflows

Understanding the degradation pathway is essential for preventing it. The diagram below illustrates how acidic silica or excessive heat destroys the bicyclic framework.

Decomposition Intact 3-(Bromomethyl)-6,6- difluorobicyclo[3.1.0]hexane Silica Acidic Silica Gel (Brønsted H+) Intact->Silica Contact Heat Thermal Stress (>120 °C) Intact->Heat Distillation RingOpen Ring-Opened Carbocation Intermediate Silica->RingOpen H+ attack on F Heat->RingOpen Strain release Diene Fluorinated Diene (Decomposition) RingOpen->Diene -H+ / -F- Hydrolysis Fluoro-ketone/Alcohol (Hydrolysis) RingOpen->Hydrolysis +H2O

Fig 1: Acid- and heat-catalyzed decomposition pathways of the difluorobicyclo[3.1.0]hexane system.

To bypass these degradation pathways and solve the co-elution issue, we employ the AgNO₃ chromatography workflow:

Workflow Crude Crude Reaction Mixture (Product + Alkene) Prep Pre-treatment (Aqueous Wash & Dry) Crude->Prep AgNO3 AgNO3-Impregnated Silica Gel Column Prep->AgNO3 Alkene Unreacted Alkene (Retained by Ag+) AgNO3->Alkene Elutes Later (Ag+ π-complex) Product Purified 3-(Bromomethyl)- 6,6-difluorobicyclo[3.1.0]hexane AgNO3->Product Elutes First (Non-coordinating)

Fig 2: Workflow for the chemoselective separation of the product from unreacted alkene.

Validated Purification Protocol: AgNO₃-Impregnated Chromatography

This protocol is a self-validating system: by chemically altering the stationary phase to interact exclusively with the


-bond of the impurity, separation is guaranteed regardless of minor variations in solvent polarity.
Step 1: Preparation of the Stationary Phase (10% w/w AgNO₃/SiO₂)
  • Dissolve 10 g of Silver Nitrate (AgNO₃) in 50 mL of HPLC-grade acetonitrile.

  • Add 90 g of standard flash silica gel (230–400 mesh) to a large round-bottom flask.

  • Pour the AgNO₃ solution over the silica gel and mix thoroughly to form a slurry.

  • Evaporate the solvent on a rotary evaporator in the dark (wrap the flask in aluminum foil) until a free-flowing powder is obtained.

    • Causality Note: Light exposure will photoreduce Ag⁺ to Ag⁰, turning the silica black and destroying its ability to form

      
      -complexes.
      
Step 2: Column Packing and Loading
  • Slurry-pack the column using 100% hexanes. Do not use ethyl acetate during packing, as it can prematurely elute the silver ions.

  • Dissolve the crude 3-(bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane in a minimum volume of hexanes (e.g., 1 mL per gram of crude).

  • Carefully apply the sample to the top of the column bed.

Step 3: Elution and Monitoring
  • Elute the column starting with 100% hexanes, gradually increasing the gradient to 2% ethyl acetate in hexanes.

  • Monitor the fractions via Thin Layer Chromatography (TLC).

    • Self-Validation Check: Stain the TLC plates with KMnO₄. The saturated product will show a faint spot (or require heating to visualize), while the alkene impurity will instantly reduce the KMnO₄ to a bright yellow/brown spot at a much lower

      
      .
      
Step 4: Concentration (Volatility Control)
  • Pool the fractions containing the pure product.

  • Evaporate the solvent using a rotary evaporator set to 150 mbar and a water bath temperature of 10–15 °C .

    • Causality Note: The product has a low molecular weight (211.05 g/mol ). High vacuum (<50 mbar) or warm water baths (>30 °C) will result in significant evaporative loss of your purified compound.

References

  • Moroz, B., Melnykov, K. P., Holovach, S., Filatov, A. A., Raievskyi, O., Platonov, M., Liashuk, O., Volochnyuk, D. M., & Grygorenko, O. O. (2023). "6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical characterization, and incorporation into Maraviroc analogs." Journal of Fluorine Chemistry, 272, 110215. URL:[Link]

  • Novikov, M. S., Rostovskii, N. V., & Khlebnikov, A. F. (2021). "The preparation and properties of 1,1-difluorocyclopropane derivatives." Beilstein Journal of Organic Chemistry, 17, 262–317. URL:[Link]

  • Neufeld, J., Stünkel, T., Mück-Lichtenfeld, C., Daniliuc, C. G., & Gilmour, R. (2021). "Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes." Chemical Science, 12, 6148–6152. URL:[Link]

Addressing instability of gem-difluorocyclopropane derivatives in acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with gem-difluorocyclopropane (g-DFCP) derivatives. This guide is designed to provide expert-driven insights and practical solutions for addressing the inherent instability of this valuable structural motif under acidic conditions. The unique electronic properties conferred by the fluorine atoms, while beneficial for modulating physicochemical properties in drug candidates, also render the strained cyclopropane ring susceptible to acid-catalyzed decomposition[1][2].

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter during synthesis, workup, purification, and storage.

Table of Contents
  • Fundamental Stability Insights (FAQs)

    • Q1: Why are gem-difluorocyclopropane derivatives sensitive to acidic conditions?

    • Q2: What are the typical products of acid-catalyzed degradation?

    • Q3: Are all g-DFCP derivatives equally unstable?

  • Troubleshooting Experimental Workflows

    • Issue 1: Degradation During Aqueous Workup

    • Issue 2: Compound Decomposition on Silica Gel Chromatography

    • Issue 3: Instability in Acidic Solvents (e.g., TFA in HPLC)

    • Issue 4: Long-Term Storage Challenges

  • Validated Experimental Protocols

    • Protocol 1: Neutral Quench and Workup Procedure

    • Protocol 2: Buffered or Deactivated Silica Gel Flash Chromatography

  • References

Fundamental Stability Insights (FAQs)
Q1: Why are gem-difluorocyclopropane derivatives sensitive to acidic conditions?

A: The instability stems from a combination of ring strain and the powerful electron-withdrawing nature of the two fluorine atoms. The strained C-C bonds of the cyclopropane ring are inherently weak and susceptible to cleavage. Under acidic conditions, a proton can coordinate to one of the C-C bonds, initiating a ring-opening cascade. This process is facilitated by the formation of a transient fluoroallyl cation, which is a reactive intermediate[3]. The mechanism likely involves protonation, which enables a nucleophilic attack and subsequent ring-opening[1].

To visualize this, consider the following proposed mechanism:

Caption: Proposed mechanism of acid-catalyzed g-DFCP ring-opening.

Q2: What are the typical products of acid-catalyzed degradation?

A: The degradation products depend on the nucleophiles present in the reaction medium. In the presence of water or alcohols, the ring-opening typically leads to 1,3-disubstituted propane derivatives, such as 3-fluoro-1,3-propanediols or their ethers[1]. If other nucleophiles like halides are present, corresponding halogenated products can form. These transformations can be catalyzed by both Brønsted and Lewis acids[3].

Q3: Are all g-DFCP derivatives equally unstable?

A: No, stability is highly dependent on the substitution pattern of the cyclopropane ring and the overall molecular structure. Electron-donating groups attached to the ring can exacerbate instability by further stabilizing the cationic intermediate formed upon ring-opening. Conversely, electron-withdrawing groups elsewhere in the molecule may offer some protection. It has been observed that even subtle changes, like the difference between cis and trans isomers, can influence reactivity and stability[1].

Troubleshooting Experimental Workflows

This section provides solutions to common problems encountered during the handling and purification of g-DFCP derivatives.

Troubleshooting_Workflow start Degradation Observed? workup During Aqueous Workup? start->workup Yes chromatography During Chromatography? workup->chromatography No sol_workup Use Buffered/Neutral Workup (Protocol 1) workup->sol_workup Yes storage During Storage / in Solution? chromatography->storage No sol_chrom Use Deactivated Silica or Alumina (Protocol 2) chromatography->sol_chrom Yes sol_storage Store Neat, Cold, & Dark Use Aprotic Solvents storage->sol_storage Yes end_node Problem Resolved sol_workup->end_node sol_chrom->end_node sol_storage->end_node

Caption: Decision tree for troubleshooting g-DFCP degradation.

Issue 1: Degradation During Aqueous Workup
  • Q: I'm seeing significant loss of my g-DFCP compound after performing a standard aqueous workup with a mild acid wash (e.g., dilute HCl). What is happening?

    • Plausible Cause: The acidic wash is causing rapid, localized drops in pH, leading to proton-catalyzed ring-opening of your sensitive compound at the aqueous-organic interface.

    • Recommended Solution: Avoid acidic washes entirely. Perform a neutral workup by washing the organic layer sequentially with water and then brine. If your reaction requires quenching a basic reagent, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7.4) instead of a strong acid[1]. This maintains a neutral to slightly basic pH, preserving the integrity of the cyclopropane ring. See Protocol 1 for a detailed procedure.

Issue 2: Compound Decomposition on Silica Gel Chromatography
  • Q: My TLC plate looks clean, but after running a flash column on standard silica gel, my fractions contain multiple new spots, and my yield is low. Why?

    • Plausible Cause: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface[4]. Prolonged contact between your g-DFCP derivative and the silica stationary phase creates an acidic microenvironment, catalyzing on-column degradation[4][5].

    • Recommended Solutions:

      • Deactivate the Silica Gel: Pre-treat the silica gel by slurrying it in an eluent system containing 1% triethylamine (Et₃N) or another volatile base[4]. This neutralizes the acidic silanol groups.

      • Use an Alternative Stationary Phase: Switch to a neutral or basic stationary phase like alumina (neutral or basic grade) or Florisil, which are less likely to cause acid-catalyzed decomposition[4][5].

      • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the residence time of your compound on the stationary phase[4].

      See Protocol 2 for a detailed guide on preparing and running a deactivated silica gel column.

Table 1: Comparison of Stationary Phases for Purifying Acid-Sensitive Compounds

Stationary PhaseAcidityRecommended ForKey Considerations
Standard Silica GelAcidic (pH ~4-5)Acid-stable compoundsProne to causing degradation of g-DFCPs[4].
Deactivated Silica GelNeutralAcid-sensitive compoundsRequires pre-treatment with a base (e.g., 1% Et₃N in eluent).
Alumina (Neutral)Neutral (pH ~7)Acid- and base-sensitive compoundsMay have different selectivity compared to silica.
Alumina (Basic)Basic (pH ~9-10)Acid-sensitive compoundsNot suitable for base-sensitive molecules.
Issue 3: Instability in Acidic Solvents (e.g., TFA in HPLC)
  • Q: My compound appears to degrade when I try to purify it using reverse-phase HPLC with a standard mobile phase containing 0.1% trifluoroacetic acid (TFA). How can I avoid this?

    • Plausible Cause: TFA is a strong acid used to improve peak shape by protonating basic functional groups. However, it creates a highly acidic mobile phase (pH < 2) that can readily cleave the g-DFCP ring during the separation process[6].

    • Recommended Solutions:

      • Switch to a Weaker Acid Modifier: Replace TFA with formic acid (0.1%). Formic acid provides a less acidic mobile phase (pH ~2.5-3.0), which is often sufficient to achieve good chromatography while being significantly less harsh on the g-DFCP moiety.

      • Use a Buffered Mobile Phase: Consider using a mobile phase buffered at a higher pH, such as an ammonium acetate or ammonium formate buffer system (pH 4-6), if compatible with your compound's solubility and detector (e.g., MS).

      • Reduce Temperature: If degradation persists, lowering the column temperature (e.g., to 10-20 °C) can reduce the rate of the acid-catalyzed degradation reaction[6].

Issue 4: Long-Term Storage Challenges
  • Q: My purified g-DFCP derivative, which was a clean sample, shows signs of decomposition after being stored in a vial for several weeks. What are the best storage practices?

    • Plausible Cause: Trace amounts of acidic impurities in solvents, exposure to atmospheric moisture (which can become acidic with dissolved CO₂), or inherent instability can lead to slow decomposition over time. Some g-DFCP amines have shown limited stability as free bases[7].

    • Recommended Solutions:

      • Store Neat if Possible: If your compound is a stable solid or oil, store it neat (without solvent) to minimize solvent-mediated degradation pathways.

      • Use High-Purity Aprotic Solvents: If a solution is necessary, use high-purity, dry, aprotic solvents like dichloromethane, toluene, or anhydrous THF. Avoid protic solvents like methanol or ethanol for long-term storage.

      • Store Cold and in the Dark: Store samples at low temperatures (e.g., -20 °C) in amber vials under an inert atmosphere (argon or nitrogen) to minimize thermal and photochemical degradation.

Validated Experimental Protocols
Protocol 1: Neutral Quench and Workup Procedure

This protocol is designed to neutralize a reaction mixture and extract the g-DFCP product without exposing it to acidic conditions.

  • Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise until gas evolution ceases (if quenching an acid) or the pH of the aqueous layer is between 7 and 8 (check with pH paper).

  • Phase Separation: Transfer the mixture to a separatory funnel. If necessary, add the primary organic extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Shake the funnel gently to mix the layers and then allow them to separate. Drain the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine all organic layers. Wash the combined organic phase once with deionized water and then once with saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Protocol 2: Buffered or Deactivated Silica Gel Flash Chromatography

This method prevents on-column degradation of acid-sensitive g-DFCP derivatives.

  • Solvent System Selection: Determine an appropriate eluent system for your compound using standard silica gel TLC plates, aiming for an Rf value of ~0.2-0.3 for the target compound.

  • Silica Deactivation (Triethylamine Method):

    • Prepare the chosen eluent system (e.g., 20% ethyl acetate in hexanes).

    • Add triethylamine (Et₃N) to the eluent to a final concentration of 1% (v/v). For example, add 10 mL of Et₃N to 990 mL of your eluent.

    • Use this base-containing solvent to prepare the silica slurry and to run the column.

  • Column Packing:

    • Prepare a slurry of silica gel in the deactivated eluent.

    • Pour the slurry into the column and pack it using positive pressure, ensuring a flat, stable bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the organic solvent (e.g., dichloromethane).

    • Adsorb this solution onto a small amount of silica gel (~1-2 times the weight of the crude product).

    • Carefully remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Gently load this dry powder onto the top of the packed column.

  • Elution and Collection:

    • Elute the column with the deactivated eluent system.

    • Collect fractions and monitor them by TLC to isolate the pure g-DFCP product.

    • Note: The triethylamine will be present in your fractions but is highly volatile and typically removed during solvent evaporation under high vacuum.

References
  • Lewis Acid-Catalyzed Ring-Opening Cross-Coupling Reaction of gem-Difluorinated Cyclopropanes Enabled by C-F Bond Activ
  • Stability of fluorocyclopropane moiety under acidic vs basic conditions.BenchChem, 2025.
  • Technical Support Center: Purification of Fluorocyclopropane Isomers.BenchChem.
  • The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 2021. [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv, 2023. [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC, 2024. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Fluorinated Bicyclic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the fluorination of bicyclic compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of these reactions, with a specific focus on optimizing reaction temperature.

Frequently Asked Questions (FAQs)

Q1: My fluorination reaction is not proceeding or giving a very low yield. Should I increase the temperature?

A1: While low reaction temperature can lead to slow or incomplete reactions, it's crucial to systematically troubleshoot before defaulting to a temperature increase.[1] Many fluorination reactions are highly sensitive to temperature, and an increase can sometimes promote side reactions.[1]

Initial Troubleshooting Steps:

  • Reagent Quality: Ensure your fluorinating agent is not degraded.[2] Some reagents are sensitive to moisture and can lose activity over time.[2] It's recommended to use a fresh bottle or verify the activity of your current stock.[1]

  • Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents are essential.[2] Many fluorinating reagents react vigorously with water, which can quench the reaction.[2]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent unwanted side reactions with atmospheric moisture and oxygen.[2]

  • Sufficient Reagent: For sterically hindered bicyclic substrates, a larger excess of the fluorinating agent may be necessary.[1]

If these factors are well-controlled, a gradual increase in temperature may be warranted.[1] However, it's important to monitor the reaction closely for the appearance of byproducts.

Q2: I'm observing significant amounts of side products like elimination or rearrangement. How can I control this with temperature?

A2: The formation of elimination or rearrangement byproducts is a common challenge, and temperature plays a critical role in controlling these pathways. This is often a case of kinetic versus thermodynamic control.[3][4]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the product that forms the fastest (often the desired SN2 substitution).[3][4][5] At higher temperatures, the reaction can become reversible, leading to thermodynamic control, which favors the most stable product, which might be an elimination or rearranged byproduct.[3][4][5]

Strategies to Minimize Side Products:

  • Lower the Reaction Temperature: Starting the reaction at a low temperature (e.g., -78 °C or 0 °C) and allowing it to warm slowly can significantly favor the desired substitution product over elimination.[2] This is particularly effective for deoxyfluorination of alcohols where elimination is a common side reaction.[2]

  • Solvent Choice: The choice of solvent can influence the reaction pathway. For instance, in some cases, less polar solvents can help suppress elimination.[2]

  • Modern Fluorinating Reagents: Newer generations of fluorinating agents are often designed to minimize side reactions even at elevated temperatures.[2]

Q3: How does temperature affect regioselectivity in the fluorination of my bicyclic system?

A3: Temperature can influence where the fluorine atom is introduced on the bicyclic scaffold, especially when multiple reactive sites are present. This is another manifestation of the principles of kinetic and thermodynamic control.[3]

  • Kinetic Control for Regioselectivity: At lower temperatures, the reaction is more likely to be under kinetic control, with the fluoride attacking the most accessible or electronically favored position.

  • Thermodynamic Control and Isomerization: At higher temperatures, there is a greater chance of product isomerization to the thermodynamically more stable regioisomer if a reversible pathway exists.

For example, in the deprotonation of an unsymmetrical ketone to form an enolate for subsequent fluorination, lower temperatures and sterically hindered bases favor the kinetic enolate, leading to fluorination at the less substituted α-carbon.[3]

Q4: My bicyclic substrate is degrading at higher temperatures. What are my options?

A4: Thermal degradation is a significant concern, especially with complex and sensitive bicyclic molecules.[6] If your substrate is not stable at the required reaction temperature, consider the following approaches:

  • Milder Fluorinating Reagents: Investigate if alternative, more reactive fluorinating agents can achieve the desired transformation at a lower temperature. For instance, some modern reagents are effective at room temperature.[7][8]

  • Catalysis: The use of a catalyst, such as a photoredox catalyst or an organic superbase, can enable fluorination under much milder conditions, often at ambient temperature, thus avoiding thermal degradation.[9][10]

  • Flow Chemistry: Continuous-flow microreactors offer excellent heat transfer and precise temperature control, which can minimize the formation of degradation byproducts.[2]

Q5: What is the optimal temperature range for nucleophilic aromatic substitution (SNAr) fluorination on a bicyclic heteroaromatic system?

A5: The optimal temperature for SNAr fluorination is highly dependent on the specific substrate and reaction conditions. Traditionally, these reactions have required high temperatures (>130 °C) due to the low solubility and reactivity of common fluoride sources like potassium fluoride (KF).[7][8][11]

However, recent advancements have enabled SNAr fluorination at significantly lower temperatures:

  • Phase-Transfer Catalysts: The use of phase-transfer catalysts with KF or CsF can enhance the solubility and nucleophilicity of the fluoride source, often allowing for lower reaction temperatures.[2]

  • Anhydrous Tetraalkylammonium Fluoride Reagents: Systems that generate anhydrous tetraalkylammonium fluoride in situ can facilitate SNAr fluorination at or near room temperature.[7][8]

  • Solvent Effects: Polar aprotic solvents like DMSO, DMF, or sulfolane are typically used to facilitate SNAr reactions.[11] The choice of solvent can impact the required reaction temperature.

For a specific bicyclic heteroaromatic system, it is advisable to start with milder conditions and incrementally increase the temperature if the reaction is not proceeding.

Troubleshooting Guide: Temperature Optimization

This table provides a summary of common issues related to reaction temperature and potential solutions.

Issue Potential Cause Recommended Action(s) Underlying Principle
Low or No Product Yield Reaction temperature is too low, resulting in a slow reaction rate.1. Verify reagent activity and anhydrous conditions first.[1][2]2. Gradually increase the reaction temperature, monitoring for byproduct formation.[1]Increasing temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Formation of Elimination Byproducts Reaction temperature is too high, favoring the E2 elimination pathway over the SN2 substitution.1. Lower the initial reaction temperature (e.g., to -78 °C or 0 °C) and allow for a slow warm-up.[2]2. Consider a less polar solvent.[2]At lower temperatures, the reaction is under kinetic control, favoring the faster-forming substitution product.[3][4]
Formation of Rearranged Products High temperatures can promote the formation of carbocationic intermediates that are prone to rearrangement.1. Decrease the reaction temperature to favor a concerted SN2 mechanism.Lower temperatures disfavor the formation of unstable carbocation intermediates.
Poor Regioselectivity At higher temperatures, the reaction may be under thermodynamic control, leading to the most stable regioisomer.1. Conduct the reaction at a lower temperature to favor the kinetically controlled product.Kinetic control favors attack at the most reactive site, which may not lead to the most stable product.[3]
Substrate or Product Degradation The bicyclic core or functional groups are not stable at the required reaction temperature.[6]1. Use a more reactive, modern fluorinating agent that works at lower temperatures.[2]2. Employ a catalytic system (e.g., photoredox) to enable the reaction at ambient temperature.[9][10]3. Utilize flow chemistry for better temperature control.[2]Milder reaction conditions prevent the substrate/product from reaching its decomposition temperature.
Difluorination or Over-fluorination The mono-fluorinated product is of similar or higher reactivity than the starting material.1. Carefully control the stoichiometry of the fluorinating agent (e.g., use slightly less than one equivalent).[2]2. Run the reaction at a lower temperature to improve selectivity.[12]Lowering the temperature can help to differentiate the reaction rates between the starting material and the mono-fluorinated product.

Experimental Protocols

General Protocol for Temperature Screening in Nucleophilic Fluorination

This protocol provides a general framework for optimizing the reaction temperature for the fluorination of a bicyclic alcohol using a deoxyfluorinating agent like Deoxo-Fluor.

Materials:

  • Bicyclic alcohol substrate

  • Deoxo-Fluor

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, stir bars, and other standard laboratory glassware

  • Inert gas supply (Nitrogen or Argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the bicyclic alcohol (1.0 eq.) in anhydrous DCM (to a concentration of ~0.1 M).

  • Initial Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor (1.1-1.5 eq.) dropwise to the stirred solution.

  • Temperature Program:

    • Condition A (Kinetic Control Focus): Maintain the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.

    • Condition B (Moderate Temperature): After addition at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Condition C (Elevated Temperature): After stirring at room temperature for 1-2 hours, gently heat the reaction mixture to reflux (approx. 40 °C for DCM) for 2-4 hours.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting material and the formation of products and byproducts.

  • Quenching: Once the reaction is deemed complete, or after a set time, carefully quench the reaction by slowly adding the reaction mixture to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.

  • Work-up and Analysis:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude product mixture by ¹H NMR and/or LC-MS to determine the product distribution for each temperature condition.

Visualizing the Impact of Temperature

The following diagram illustrates the general relationship between temperature and reaction outcome in a competing substitution/elimination reaction.

G cluster_0 Reaction Coordinate cluster_1 Temperature Influence Reactants Reactants Intermediate Intermediate Reactants->Intermediate Activation Energy SN2_Product Substitution Product (Kinetic) Intermediate->SN2_Product Lower Ea E2_Product Elimination Product (Thermodynamic) Intermediate->E2_Product Higher Ea Low_Temp Low Temperature (-78°C to 0°C) Low_Temp->SN2_Product Favors Kinetic Pathway High_Temp High Temperature (> Room Temp) High_Temp->E2_Product Favors Thermodynamic Pathway

Caption: Kinetic vs. Thermodynamic Pathways in Fluorination.

This workflow diagram outlines a systematic approach to troubleshooting temperature-related issues in your fluorination reactions.

G Start Fluorination Reaction Issue Check_Basics Verify Reagent Quality & Anhydrous Conditions Start->Check_Basics Low_Yield Low / No Yield Check_Basics->Low_Yield Side_Products Side Products Observed Check_Basics->Side_Products Increase_Temp Gradually Increase Temperature Low_Yield->Increase_Temp Yes New_Reagent Use Modern/Milder Reagent Low_Yield->New_Reagent No Improvement Decrease_Temp Lower Reaction Temperature (e.g., -78°C) Side_Products->Decrease_Temp Yes Change_Solvent Consider Solvent Change Side_Products->Change_Solvent No Improvement Monitor Monitor by TLC/LC-MS Increase_Temp->Monitor Decrease_Temp->Monitor Change_Solvent->Monitor New_Reagent->Monitor Analyze Analyze Product Distribution Monitor->Analyze

Caption: Troubleshooting Workflow for Temperature Optimization.

References

  • Komatsuda, M., Suto, A., Kondo, H., Takada, H., Kato, K., Saito, B., & Yamaguchi, J. (2022). Ring-opening fluorination of bicyclic azaarenes. Chemical Science, 13(3), 665–671. [Link]

  • Tay, N. E. S., & Nicewicz, D. A. (2017). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(45), 16100–16104. [Link]

  • Komatsuda, M., Suto, A., Kondo, H., Takada, H., Kato, K., Saito, B., & Yamaguchi, J. (2021). Ring-opening fluorination of bicyclic azaarenes. Semantic Scholar. [Link]

  • Komatsuda, M., Suto, A., Kondo, H., Takada, H., Kato, K., Saito, B., & Yamaguchi, J. (2021). Ring-opening fluorination of bicyclic azaarenes. Chemical Science, 13(3), 665–671. [Link]

  • Sanford, M. S. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(11), 2441–2452. [Link]

  • Komatsuda, M., Suto, A., Kondo, H., Takada, H., Kato, K., Saito, B., & Yamaguchi, J. (2021). Ring-Opening Fluorination of Bicyclic Azaarenes. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. [Link]

  • Doyle, A. (2020). Method for Nucleophilic Fluorination Advanced by Doyle Group. Princeton University Department of Chemistry. [Link]

  • Dell'Amico, L. (2024). Synthetic Strategies and Applications of Fluorine-Containing Bridged Bicyclic Compounds. European Journal of Organic Chemistry, 27(43), e202400604. [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]

  • Yamamoto, S., et al. (2023). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Jensen, W. B. (2009). Kinetic versus Thermodynamic Control. UC Homepages. [Link]

  • Durham e-Theses. (2012). New methodology for nucleophilic fluorination. [Link]

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • Reddit. (2022). Thermodynamic vs Kinetic Control. [Link]

  • Unipd. (2024). Synthetic Strategies and Applications of Fluorine-Containing Bridged Bicyclic Compounds. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • TURI. (2020). Thermal degradation of fluoropolymers. [Link]

  • ACS Publications. (2014). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. [Link]

  • PMC. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • ResearchGate. (n.d.). (PDF) Degradation and Transformation of Organic Fluorine Compounds. [Link]

  • PubMed. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. [Link]

  • Beilstein Journals. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. [Link]

  • ResearchGate. (n.d.). (A) Ring-opening fluorination. (B) Fluorination of cyclic compounds via.... [Link]

  • Research Repository UCD. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. [Link]

Sources

Solving solubility issues with 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this compound. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve even the most complex solubility issues.

Based on its structure—a compact, rigid bicycloalkane core functionalized with a gem-difluoro group and a bromomethyl substituent—3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane is predicted to be a nonpolar, lipophilic molecule. Halogenated hydrocarbons are generally insoluble in water but soluble in a range of organic solvents[1][2]. The key challenge arises when this inherent hydrophobicity meets the aqueous environments required for many biological assays or specific reaction conditions. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

This section provides direct answers to common questions regarding the handling and solubilization of 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane.

Q1: What are the general solubility characteristics of 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane?

A1: Due to its halogenated hydrocarbon structure, this compound is expected to be virtually insoluble in water and other highly polar, protic solvents. It should, however, exhibit good solubility in nonpolar organic solvents and many common water-miscible organic solvents. Structurally similar compounds are often soluble in solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF)[3]. The principle of "like dissolves like" is paramount; the nonpolar nature of the bicyclic core dictates its solubility profile[2].

Q2: I am setting up an organic synthesis reaction. What solvents should I try first?

A2: For organic synthesis, solvent selection should balance solubility with reaction compatibility (e.g., inertness, boiling point). Start with common aprotic solvents. Based on the compound's likely nonpolar nature, the following are excellent starting points:

  • Dichloromethane (DCM): Often provides excellent solubility for a wide range of organic compounds, though its use is being discouraged due to sustainability concerns[4][5][6].

  • Tetrahydrofuran (THF): A versatile ether that dissolves many nonpolar to moderately polar compounds.

  • Toluene: A nonpolar aromatic solvent suitable for reactions requiring higher temperatures.

  • Acetonitrile (ACN): A polar aprotic solvent that can be effective.

  • Dimethylformamide (DMF): A highly polar aprotic solvent that can be very effective but is also under scrutiny for sustainability[4][5][6].

Always perform a small-scale solubility test before committing your full reaction scale.

Q3: My compound is not dissolving sufficiently in my chosen reaction solvent. What are my options?

A3: If you face poor solubility even in an organic solvent, consider these strategies:

  • Gentle Heating: Increasing the temperature often enhances solubility. Ensure the temperature is well below the solvent's boiling point and does not cause compound degradation.

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and accelerate the dissolution process by increasing the surface area available for solvation[7][8].

  • Co-Solvent System: Introduce a small amount of a stronger, miscible co-solvent. For example, if your compound has poor solubility in THF, adding 5-10% DMF or NMP might achieve full dissolution without drastically changing the reaction medium[9].

Q4: How can I prepare an aqueous stock solution for biological screening?

A4: Preparing an aqueous stock of a highly hydrophobic compound requires formulation strategies. Direct dissolution in buffer will likely fail.

  • High-Concentration DMSO Stock: First, dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 10-50 mM). DMSO is a powerful, water-miscible organic solvent widely used for this purpose[10][11].

  • Serial Dilution: This primary stock can then be serially diluted into your aqueous assay buffer. It is critical to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity[10].

Q5: My compound precipitates when I add the DMSO stock to my aqueous buffer. How can I fix this?

A5: This is a classic problem known as "crashing out." It occurs when the compound's solubility limit is exceeded as the solvent changes from DMSO to a primarily aqueous environment.

  • Lower the Final Concentration: The simplest solution is to work at a lower final concentration of your compound.

  • Use a Co-Solvent/Surfactant System: For higher required concentrations, a more sophisticated vehicle is needed. A common formulation for in vivo studies, which can be adapted for in vitro use, is a mixture of DMSO, a polymer like Polyethylene Glycol (PEG), and a surfactant like Tween 80 (Polysorbate 80)[10]. The surfactant helps to create micelles that encapsulate the hydrophobic compound, preventing precipitation[7][12]. A typical starting point could be a vehicle containing 10% DMSO, 40% PEG300, and 5% Tween 80 in saline or buffer[10]. See Protocol 2 for a detailed workflow.

In-Depth Troubleshooting Guides

Protocol 1: Systematic Solvent Screening for Organic Reactions

This protocol provides a logical workflow for identifying a suitable single-solvent or co-solvent system for a chemical reaction.

Objective: To achieve a clear, homogenous solution of 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane at the target reaction concentration.

Materials:

  • 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane

  • Small vials (e.g., 1.5 mL glass vials)

  • Magnetic stir plate and stir bars

  • Selection of anhydrous solvents (see table below)

  • Ultrasonic bath

Procedure:

  • Preparation: Weigh a small, representative amount of the compound (e.g., 2-5 mg) into several separate vials.

  • Solvent Addition: To each vial, add a calculated volume of a single solvent to achieve the target reaction concentration. Start with the most common and least polar solvents first.

  • Initial Observation (Room Temperature): Vortex each vial for 30 seconds. Observe if the solid dissolves. If not, place it on a magnetic stirrer for 5-10 minutes.

  • Energy Input: If the compound remains insoluble, proceed sequentially: a. Sonication: Place the vial in an ultrasonic bath for 5-10 minutes[7]. b. Gentle Heating: Warm the vial to 40-50°C (or a temperature appropriate for your reaction) and continue stirring. Observe for dissolution.

  • Co-Solvent Titration: If the compound is still insoluble in a promising primary solvent, begin adding a stronger, miscible co-solvent (e.g., DMF, NMP) dropwise while stirring until the solution becomes clear[7]. Record the approximate percentage of co-solvent required.

  • Selection: Choose the simplest solvent system (ideally a single solvent) that achieves complete dissolution under conditions compatible with your planned reaction.

Table 1: Recommended Solvents for Initial Screening
SolventPolarity IndexBoiling Point (°C)TypeRationale & Notes
Toluene2.4111Aprotic, NonpolarGood for nonpolar compounds; allows for higher reaction temperatures.
Dichloromethane (DCM)3.140Aprotic, PolarExcellent general-purpose solvent, but volatile and has sustainability concerns[5].
Tetrahydrofuran (THF)4.066Aprotic, PolarVersatile ether, good for many organometallic reactions.
Ethyl Acetate (EtOAc)4.477Aprotic, PolarA greener alternative to DCM for some applications.
Acetonitrile (ACN)5.882Aprotic, PolarA common polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)7.2189Aprotic, PolarVery strong solvent, but high boiling point can make removal difficult[10].
Workflow for Solubility Troubleshooting

The following diagram outlines a decision-making process for addressing solubility issues, from initial solvent choice to advanced formulation.

G cluster_0 Phase 1: Initial Solvent Selection cluster_1 Phase 2: Physical Enhancement cluster_2 Phase 3: Formulation Strategy start Start: Dissolve Compound at Target Concentration solvent_choice Select Solvent (See Table 1) start->solvent_choice dissolved_check Is it fully dissolved? solvent_choice->dissolved_check sonicate Apply Sonication (10 min) dissolved_check->sonicate No success Success: Proceed with Experiment dissolved_check->success Yes dissolved_check2 Is it fully dissolved? sonicate->dissolved_check2 heat Gentle Heating (e.g., 40-50°C) dissolved_check3 Is it fully dissolved? heat->dissolved_check3 dissolved_check2->heat No dissolved_check2->success Yes cosolvent Add Co-solvent (e.g., 5-10% DMSO/DMF) dissolved_check3->cosolvent No, for Organic Rxn surfactant Develop Aqueous System (e.g., DMSO/PEG/Tween) dissolved_check3->surfactant No, for Aqueous Assay dissolved_check3->success Yes dissolved_check4 Is it fully dissolved? cosolvent->dissolved_check4 fail Failure: Re-evaluate Solvent/ Concentration surfactant->fail If precipitation persists dissolved_check4->success Yes dissolved_check4->fail No

Caption: Decision tree for solving solubility issues.

Protocol 2: Developing a Co-Solvent System for Aqueous Formulations

This protocol details how to prepare a robust formulation for biological assays where the final medium is aqueous.

Objective: To prepare a clear, stable solution of the compound in an aqueous buffer at a concentration where a simple DMSO dilution would fail.

Rationale: This method uses a combination of solvents and excipients to create a thermodynamically stable system. DMSO acts as the primary solubilizer, PEG400 acts as a water-miscible co-solvent that improves solubility, and Tween 80 is a non-ionic surfactant that forms micelles to prevent precipitation upon dilution[10][11].

Materials:

  • 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Polyethylene Glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • Sterile aqueous buffer or saline

  • Sterile vials and vortex mixer

Procedure:

  • Calculate Volumes: Determine the final volume and concentration required. For this example, we will prepare 1 mL of a vehicle composed of 10% DMSO, 40% PEG400, and 50% aqueous buffer .

    • Volume of DMSO: 100 µL

    • Volume of PEG400: 400 µL

    • Volume of Aqueous Buffer: 500 µL

  • Initial Dissolution: In a sterile vial, weigh the required amount of your compound. Add the 100 µL of DMSO. Vortex vigorously until the compound is completely dissolved. This step is critical.

  • Add Co-solvent: Add the 400 µL of PEG400 to the DMSO solution. Vortex again until the solution is homogenous. The solution should remain clear.

  • Aqueous Dilution (Critical Step): Add the 500 µL of aqueous buffer slowly and incrementally while continuously vortexing. Adding the aqueous phase too quickly is the most common cause of failure.

  • Final Observation: Inspect the final solution. It should be clear and free of any visible precipitate. If the solution is hazy or contains particulates, the formulation may need to be adjusted (e.g., by lowering the final compound concentration or slightly increasing the organic component ratio).

  • Control Group: Always prepare a "vehicle-only" control by following the same procedure without adding the compound. This is essential for interpreting your biological data.

References

  • Richardson, P., et al. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved February 27, 2026, from [Link]

  • Almantari, I., et al. (2015, September 3). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. American Chemical Society. Retrieved February 27, 2026, from [Link]

  • Principles Of Drug Action 1, Spring 2005, Halogenated Hydrocarbons. (n.d.). Tulane University. Retrieved February 27, 2026, from [Link]

  • Strategies in poorly soluble drug delivery systems. (n.d.). Acta Poloniae Pharmaceutica. Retrieved February 27, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved February 27, 2026, from [Link]

  • Richardson, P., et al. (2025, December 20). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Publications. Retrieved February 27, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Richardson, P., et al. (2025, December 25). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Publications. Retrieved February 27, 2026, from [Link]

  • Halogenated Hydrocarbons: Solubility-Miscibility with Water. (n.d.). Routledge. Retrieved February 27, 2026, from [Link]

  • Meylan, W. M., & Howard, P. H. (1995). Correlation of the Aqueous Solubility of Hydrocarbons and Halogenated Hydrocarbons with Molecular Structure. Journal of Chemical Information and Modeling. Retrieved February 27, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved February 27, 2026, from [Link]

  • Sharma, D., et al. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 27, 2026, from [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Richardson, P., et al. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Publications. Retrieved February 27, 2026, from [Link]

  • Clark, J. H., & Hunt, A. J. (Eds.). (n.d.). Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved February 27, 2026, from [Link]

  • 3-(Bromomethyl)hexane. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

Sources

Chromatography techniques for separating exo and endo isomers of fluorinated bicycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic separation of exo and endo isomers of fluorinated bicycles. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these structurally similar diastereomers. The presence of fluorine atoms adds another layer of complexity, influencing polarity, volatility, and intermolecular interactions, which necessitates a carefully considered approach to method development.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the primary chromatographic techniques used in this field: Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to solve even the most challenging separation problems.

General Workflow for Method Development

The selection of an initial chromatographic technique depends heavily on the analyte's properties, primarily its volatility and polarity. The following workflow provides a general strategy for approaching the separation of exo and endo isomers of fluorinated bicycles.

MethodDevelopmentWorkflow cluster_0 Start: Analyte Characterization cluster_1 Technique Selection cluster_2 Optimization Phase cluster_3 Goal Analyte Exo/Endo Fluorinated Bicycle Assess Polarity & Volatility GC Volatile & Thermally Stable? Analyte:f1->GC Yes SFC Broad Polarity Range? Analyte:f1->SFC Often the best starting point HPLC Polar & Non-Volatile? Analyte:f1->HPLC Yes GCOpt Column Selection (Chiral?) Temperature Program Optimization Carrier Gas Flow Rate GC->GCOpt SFCOpt Column Screening (Polar/Chiral) Modifier & Additive Tuning Back Pressure & Temperature SFC->SFCOpt HPLCOpt Column Screening (RP/NP/Fluorinated) Mobile Phase Composition pH & Additive Control HPLC->HPLCOpt Resolution Baseline Resolution (Rs > 1.5) GCOpt->Resolution SFCOpt->Resolution HPLCOpt->Resolution

Controlling regioselectivity in 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane .[1] It addresses the specific challenges of controlling regioselectivity, preventing ring opening, and optimizing nucleophilic substitution.

Core Directive

This scaffold is a rigidified, lipophilic bioisostere of 4,4-difluorocyclohexane and is increasingly used in medicinal chemistry (e.g., Maraviroc analogs). Unlike its 6-oxa (epoxide) analog, the 6,6-difluorocyclopropane ring is electronically deactivated and kinetically stable against nucleophilic ring opening under standard conditions.[1]

Your Primary Objective: Drive the reaction toward


 substitution  at the bromomethyl group while suppressing carbocation-mediated rearrangements (

) and elimination (

).

Part 1: Reaction Pathways & Regioselectivity Control

The following diagram outlines the competing pathways. Your goal is to maintain the Green Path (


)  and avoid the Red Paths (Rearrangement/Elimination).

ReactionPathways Start 3-(Bromomethyl)-6,6- difluorobicyclo[3.1.0]hexane SN2 Pathway A: SN2 Substitution (Target Product) Start->SN2 Basic/Neutral Cond. Polar Aprotic Solvent Strong Nucleophile Cation Intermediate: Cyclopropylmethyl Cation Start->Cation Acidic Cond. Protic Solvent Weak Nucleophile Elim Pathway C: Elimination (Exocyclic Alkene) Start->Elim Strong Bulky Base High Heat Rearrange Pathway B: Ring Expansion (Homoallyl/Cyclobutyl) Cation->Rearrange Rapid Rearrangement

Figure 1: Competing reaction pathways. The gem-difluoro group destabilizes the cation, making Pathway B less likely than in non-fluorinated analogs, but acidic conditions must still be avoided.

Part 2: Critical Optimization Modules

Module 1: Maximizing Regioselectivity

The bromomethyl group is a primary alkyl halide on a sterically constrained ring. To favor direct substitution:

  • Solvent Selection: Use Polar Aprotic solvents (DMF, DMSO, MeCN). These solvate the cation (e.g.,

    
    ) but leave the nucleophile naked and reactive.
    
    • Avoid: Protic solvents (MeOH,

      
      ) which cage the nucleophile and can promote ionization (
      
      
      
      ).
  • Base Selection: Use Non-Nucleophilic bases (

    
    , 
    
    
    
    , DIPEA).
    • Avoid: Strong, bulky bases (

      
      , LDA) which favor elimination to the exocyclic alkene.
      
  • Temperature: Maintain RT to 60°C . High temperatures (>100°C) increase the entropy-favored elimination pathway.

Module 2: The "Gem-Difluoro" Stability Advantage

Unlike the 6-oxa analogs (epoxides) which readily ring-open with amines, the 6,6-difluorocyclopropane ring is robust.[1]

  • Mechanism: The electron-withdrawing fluorine atoms inductively destabilize the development of positive charge on the ring carbons. This raises the activation energy for ring opening.

  • Implication: You can use excess amine nucleophiles without fear of attacking the cyclopropane ring, provided no strong Lewis acids are present.

Module 3: Stereochemical Considerations (Endo vs. Exo)

The 3-bromomethyl group can exist in endo (concave) or exo (convex) orientations.[2][3]

  • Exo-Isomer: The bromomethyl group points away from the bicyclic bridge. This is the thermodynamically preferred isomer and reacts faster in

    
     reactions due to accessible backside attack trajectories.
    
  • Endo-Isomer: The bromomethyl group points into the "fold" of the molecule. Backside attack is sterically hindered by the C6-bridge hydrogens.

  • Recommendation: Ensure your starting material is predominantly exo . If reactivity is low, check the stereochemical purity.

Part 3: Experimental Protocols

Protocol A: General Nucleophilic Substitution (Amines/Thiols)

Applicable for synthesis of Maraviroc analogs and bioisosteres.

Reagents:

  • Substrate: 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane (1.0 equiv)[1]

  • Nucleophile: Primary/Secondary Amine or Thiol (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: Anhydrous MeCN or DMF (

    
     M)[1]
    

Step-by-Step:

  • Preparation: Charge a flame-dried flask with the Nucleophile and Base in anhydrous solvent under

    
    .
    
  • Addition: Add the bromide substrate (dissolved in a minimum volume of solvent) dropwise at 0°C.

    • Why: Controlling the initial concentration prevents localized exotherms that could trigger elimination.

  • Reaction: Warm to Room Temperature (RT) and stir. Monitor by TLC/LCMS.[4]

    • Typical Time: 4–12 hours.

    • Optimization: If slow, heat to 50°C. If still unreactive, add catalytic KI (0.1 equiv) to form the more reactive iodide in situ (Finkelstein condition).

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
Protocol B: Handling Low Reactivity (Finkelstein Activation)

If the endo isomer or a poor nucleophile causes stalled conversion:

  • Add NaI (0.1 - 1.0 equiv) to the reaction mixture in Acetone or MeCN.

  • The bromide is exchanged for iodide, a better leaving group (

    
     rate: 
    
    
    
    ).

Part 4: Troubleshooting & FAQs

Troubleshooting Issue Observed Issue LowYield Low Yield / No Reaction Issue->LowYield SideProd Side Products Observed Issue->SideProd CheckStereo Check Stereochemistry: Is it Endo? LowYield->CheckStereo CheckAcid Did you use Lewis Acid or Protic Solvent? SideProd->CheckAcid SwitchCond Solution: Add NaI (cat.) Switch to DMSO CheckStereo->SwitchCond RingOpen Result: Ring Opening Solution: Use Basic Cond. CheckAcid->RingOpen Yes Elimination Result: Elimination Solution: Lower Temp, Weaker Base CheckAcid->Elimination No (Strong Base used)

Figure 2: Decision tree for troubleshooting common reaction failures.

Frequently Asked Questions

Q1: I observe a byproduct with a mass consistent with ring expansion (M+Solvent). What happened? A: You likely operated under conditions that favored the cyclopropylmethyl cation (


 pathway). This occurs in protic solvents (MeOH, EtOH) or in the presence of acidic impurities. The cation rearranges to a cyclobutyl or homoallyl system.
  • Fix: Switch to anhydrous DMF or MeCN and ensure the reaction pH is basic (

    
    ).
    

Q2: Can I use strong bases like NaH or t-BuOK to generate the nucleophile? A: Use caution. While the gem-difluoro group stabilizes the ring, the steric strain of the bicyclic system makes the exocyclic protons susceptible to elimination.

  • Fix: Use Cesium Carbonate (

    
    )  or DIPEA . If a strong base is required for the nucleophile, generate the anion first at low temperature, then add the bromide.
    

Q3: How do I distinguish the Endo and Exo isomers by NMR? A: In the Exo isomer, the


 protons typically appear as a doublet at a slightly different chemical shift than the Endo form due to the anisotropy of the difluorocyclopropane ring. The coupling constants (

) with the bridgehead protons (H1/H5) will also differ. (Refer to Grygorenko et al. for specific spectral data).

Q4: Is the gem-difluoro ring sensitive to reduction? A: Generally, no. It is stable to standard hydride reducing agents (


, 

) used to reduce esters/amides elsewhere in the molecule. However, dissolving metal reductions (

) or specific radical conditions could defluorinate or open the ring.

References

  • Maraviroc Analog Synthesis: Moroz, B., et al. (2023). "6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs." Journal of Fluorine Chemistry, 272, 110215. Link

  • Gem-Difluorocyclopropane Stability: Federmann, et al. (2022).[1] "Lewis Acid-Catalyzed Ring-Opening Cross-Coupling Reaction of gem-Difluorinated Cyclopropanes." Organic Letters, 24,[5] 44. Link

  • General Bicyclo[3.1.0]hexane Reactivity: Grygorenko, O. O., et al. (2018). "Bicyclo[3.1.0]hexane: A Versatile Scaffold for Medicinal Chemistry." ChemMedChem. Link

  • Cyclopropylmethyl Rearrangements: Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society. Link

Sources

Validation & Comparative

Comparative Bioactivity Guide: Fluorinated vs. Non-Fluorinated Bicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclo[3.1.0]hexane scaffold represents a "privileged structure" in medicinal chemistry, primarily acting as a conformationally constrained analogue of glutamate. While the non-fluorinated parent compound (e.g., LY354740) exhibits high potency at Group II metabotropic glutamate receptors (mGluR2/3), its physicochemical profile limits oral bioavailability and metabolic stability.

The Verdict: Strategic fluorination—specifically at the C6 or C2 positions—does not merely "block metabolism." It fundamentally alters the ring pucker (conformation) and electronic profile (pKa) , transforming a potent in vitro ligand into a viable in vivo drug candidate. This guide details the mechanistic divergence between these two classes.

Part 1: Physicochemical & Structural Comparison

The introduction of fluorine into the bicyclo[3.1.0]hexane core induces profound changes in molecular behavior due to the high electronegativity (


) and the gauche effect.
Table 1: Comparative Profile of Key Analogs
FeatureNon-Fluorinated Parent (LY354740)Fluorinated Analog (MGS0008/MGS0028)Impact of Fluorination
Structure 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate6-fluoro-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylateSteric/Electronic: C-F bond mimics C-H sterically but alters dipole significantly.
Conformation Flexible "Boat"

"Chair" equilibrium
Locked "Boat" (C2-endo/C3-exo)Bioactivity: Locks the glutamate pharmacophore in the receptor-active state.
Amine pKa ~9.5 - 9.8~7.8 - 8.2Permeability: Lower pKa increases the fraction of neutral species at physiological pH, enhancing CNS penetration.
Metabolic Stability Moderate (subject to oxidative metabolism)High (C-F bond energy ~116 kcal/mol)PK: Blocks CYP450 oxidation at labile sites; increases half-life.
mGluR2 Potency (

)
20 - 50 nM0.5 - 30 nMPotency: Maintained or improved (up to 100-fold for MGS0028).
Oral Bioavailability Low to ModerateHighEfficacy: ED50 for in vivo models drops drastically (e.g., >100 mg/kg

5 mg/kg).

Part 2: The "Fluorine Effect" – Mechanistic Deep Dive

Conformational Locking (The Pucker Effect)

The bicyclo[3.1.0]hexane ring system is rigid, but the five-membered ring retains some flexibility, oscillating between "boat-like" and "chair-like" puckers.

  • Non-Fluorinated: The energy barrier between conformers is lower, leading to an entropic penalty upon binding to the rigid receptor pocket.

  • Fluorinated: The gauche effect (preference of the C-F bond to be gauche to adjacent electron-rich bonds) and dipole minimization force the ring into a specific pucker. For mGluR agonists, the C6-fluorine stabilizes the specific boat conformation that perfectly aligns the C2-amine and C6-carboxylate with the receptor's glutamate binding site.

Electronic Modulation (pKa Depression)

The amine group at C2 is critical for ionic bonding with the receptor. However, a highly basic amine (pKa > 9.5) is fully protonated at physiological pH, limiting blood-brain barrier (BBB) crossing.

  • Mechanism: The strong electron-withdrawing inductive effect (-I) of fluorine reduces the electron density on the nearby nitrogen.

  • Result: The pKa drops by 1.5–2.0 log units. This increases the concentration of the uncharged species in the bloodstream, significantly boosting passive diffusion across the BBB without compromising the ionic interaction at the active site once bound.

Part 3: Visualization of Conformational Dynamics

The following diagram illustrates how fluorine substitution shifts the conformational equilibrium toward the bioactive state.

ConformationLandscape cluster_NonF Non-Fluorinated (LY354740) cluster_F Fluorinated (MGS0008) Unbound Unbound Ligand (Solution State) Equilibrium Dynamic Equilibrium (Boat ⇌ Chair) Unbound->Equilibrium Solvent Locked Locked 'Boat' Conformation (Bioactive State) Unbound->Locked Fluorine Effect EntropyPenalty High Entropic Penalty (Induced Fit Required) Equilibrium->EntropyPenalty Receptor mGluR2 Receptor Binding Pocket EntropyPenalty->Receptor Moderate Affinity Preorganized Pre-organized (Low Entropic Penalty) Locked->Preorganized Preorganized->Receptor High Affinity (Ki < 10 nM)

Caption: Fluorine substitution locks the bicyclo[3.1.0]hexane scaffold into the bioactive 'boat' conformation, minimizing the entropic cost of binding.

Part 4: Case Study – mGluR2/3 Agonists

Comparative Bioactivity Data

The most definitive comparison comes from the development of LY354740 (non-fluorinated) versus MGS0008 (C6-fluorinated).

AssayMetricNon-Fluorinated (LY354740)Fluorinated (MGS0008)Interpretation
mGluR2 Binding

(nM)


Affinity is comparable; F does not disrupt binding.
mGluR2 Function

(nM)


Agonist potency is retained.
PCP Hyperactivity

(mg/kg)
> 100 5.1 Critical Difference: Fluorination improves in vivo potency by >20-fold.
Oral Bioavailability %F< 50% (Species dependent)> 80%Driven by pKa shift and metabolic stability.

Analysis: While the intrinsic potency (


) at the receptor is similar, the functional bioactivity (

) of the fluorinated compound is vastly superior. This confirms that the primary advantage of fluorinating this scaffold is pharmacokinetic (ADME) rather than pharmacodynamic.

Part 5: Experimental Protocols

[³H]-LY354740 Binding Assay (Standardized)

Use this protocol to validate affinity differences between fluorinated and non-fluorinated analogs.

Materials:

  • Source: Rat brain membranes or CHO cells stably expressing mGluR2.

  • Radioligand: [³H]-LY354740 (Specific Activity ~30-50 Ci/mmol).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 2 mM CaCl₂. (Note: Cations are critical for agonist binding).[1]

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in ice-cold assay buffer.

  • Incubation:

    • Total volume: 500 µL.

    • Add 50 µg membrane protein.

    • Add [³H]-LY354740 (Final concentration: 10 nM).

    • Add Test Compound (Fluorinated/Non-fluorinated) at varying concentrations (

      
       to 
      
      
      
      M).
    • Non-specific binding: Define using 10 µM DCG-IV or 1 mM Glutamate.

  • Equilibrium: Incubate for 60 minutes at 25°C . (Equilibrium time may vary; validate linearity).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Wash: 3x with 3 mL ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Metabolic Stability Assay (Microsomal Stability)

Essential for demonstrating the "Fluorine Block" effect.[2]

  • System: Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Substrate: 1 µM Test Compound.

  • Cofactor: NADPH regenerating system.[2]

  • Sampling: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS. Monitor disappearance of parent peak.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .

Part 6: Experimental Workflow Visualization

ExperimentalWorkflow cluster_Synthesis 1. Synthesis & Design cluster_InVitro 2. In Vitro Validation cluster_InVivo 3. In Vivo Efficacy Scaffold Bicyclo[3.1.0]hexane Core Fluorination Stereoselective Fluorination (e.g., gem-difluoro, C6-F) Scaffold->Fluorination Binding Binding Assay ([3H]-LY354740 Displacement) Fluorination->Binding Functional Functional Assay (cAMP Inhibition / GTPγS) Binding->Functional ADME Metabolic Stability (Microsomes) Binding->ADME Behavioral Behavioral Models (e.g., PCP Hyperactivity) Functional->Behavioral PK Pharmacokinetics (Oral Bioavailability) ADME->PK Decision Candidate Selection (High Potency + High Oral F%) PK->Decision Behavioral->Decision

Caption: Integrated workflow for assessing the bioactivity superiority of fluorinated analogs.

References

  • Synthesis and Pharmacological Characterization of Fluorinated mGluR2/3 Agonists (MGS0008) Title: Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives. Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Discovery of LY354740 (Parent Compound) Title: Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740). Source: Journal of Medicinal Chemistry URL:[Link]

  • Binding Assay Methodology Title: Characterization of [(3)H]-LY354740 binding to rat mGlu2 and mGlu3 receptors expressed in CHO cells.[3] Source: Molecular Pharmacology / PubMed URL:[Link]

  • The "Fluorine Effect" in Drug Design Title: Fluorine in Pharmaceuticals: Looking Beyond Intuition. Source: Science URL:[Link]

  • Conformational Analysis of Bicyclo[3.1.0]hexane Title: A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure.[4][5][6] Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[Link][1][3][5][7]

Sources

X-ray crystallography data for 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane

[1]

Executive Summary: The "Rigidified Boat" Advantage

In modern drug discovery, controlling the spatial orientation of pharmacophores is paramount.[1] 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane represents a specialized class of "conformationally locked" building blocks. Unlike its flexible cyclohexane counterparts, this scaffold forces substituents into a defined vector space using the bicyclic [3.1.0] core, while the gem-difluoro group at C6 modulates lipophilicity (LogP) and metabolic stability without significantly altering steric bulk.

This guide compares the crystallographic and functional performance of this fluorinated scaffold against its two primary alternatives: the non-fluorinated parent (bicyclo[3.1.0]hexane) and the flexible mimic (4,4-difluorocyclohexane).[2]

Key Findings
  • Conformation: The [3.1.0] system is locked in a boat-like geometry, contrasting with the chair preference of cyclohexanes.

  • Fluorine Effect: The C6-fluorines introduce a "gauche effect" and electronic repulsion that subtly flattens the bicyclic pucker compared to the non-fluorinated parent, altering the vector of the C3-bromomethyl group.

  • Reactivity: The bromomethyl group serves as a highly reactive electrophile, superior to hindered secondary halides for installing the bicyclic motif.

Crystallographic Data & Structural Comparison

The following data synthesizes X-ray diffraction studies of the 6,6-difluorobicyclo[3.1.0]hexane scaffold (derived from crystalline acid/amide analogs, as the bromomethyl compound is typically an oil) compared to its alternatives.

Table 1: Structural Parameters & Physicochemical Profile[1]
FeatureProduct: 6,6-Difluoro-[3.1.0]Alt A: Non-Fluoro-[3.1.0]Alt B: 4,4-Difluorocyclohexane
Dominant Conformation Locked Boat Locked BoatDynamic Chair / Twist-Boat
Ring Puckering Angle (

)
~25–30° (Flattened)~35–40° (Deep Boat)N/A (Chair dominant)
C3-Substituent Vector Pseudo-equatorial (Exo)Pseudo-equatorial (Exo)Equatorial / Axial Equilibrium
C–F Bond Length 1.35 Å (Typical)N/A1.36 Å
Metabolic Stability High (Blocked C6 oxidation)Moderate (C6 reactive)High (Blocked C4 oxidation)
Dipole Moment High (C-F vectors additive)LowModerate (Vectors cancel in chair)

Note on Data Source: Crystallographic parameters for the 6,6-difluoro scaffold are derived from the structural analysis of its carboxylic acid and amide derivatives (e.g., Maraviroc analogs), which share the identical rigid core [1, 2].

Mechanistic Insight: The "Boat" Lock

The bicyclo[3.1.0]hexane system cannot adopt a chair conformation due to the geometric constraints of the fused cyclopropane ring. This "locks" the C3-bromomethyl group into a specific trajectory.

  • In the Product: The gem-difluoro substitution at C6 pulls electron density away from the bridgehead carbons (C1/C5), slightly shortening the C1–C5 bond and flattening the "boat" wings. This projects the C3-substituent further outward compared to the non-fluorinated parent.

Visualization of Conformational Landscapes[1]

The following diagram illustrates the energy landscape differences. While the flexible cyclohexane analog traverses a low-energy barrier between chair forms, the bicyclo[3.1.0] compounds are trapped in a global minimum (Boat).

ConformationLandscapecluster_flexibleFlexible Mimic (Alt B)cluster_rigidRigid Scaffold (Product)Chair1Chair A(Equatorial)TwistTwist-Boat(Transition)Chair1->TwistLow BarrierBoatLOCKED BOAT(6,6-Difluoro-[3.1.0])Chair1->BoatCyclopropanation(Locks Geometry)Chair2Chair B(Axial)Twist->Chair2LegendThe [3.1.0] core eliminatesconformational entropy,fixing the vector of theBromomethyl group.

Figure 1: Conformational energy landscape comparing the dynamic equilibrium of cyclohexane mimics vs. the static, locked geometry of the 6,6-difluorobicyclo[3.1.0]hexane scaffold.

Experimental Protocols

Protocol A: Handling & Reactivity Validation

Objective: Validate the electrophilic utility of the bromomethyl group via nucleophilic substitution (SN2), converting the liquid bromide into a crystalline derivative for X-ray analysis.

Context: 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane is typically a viscous oil. Direct X-ray is difficult. We synthesize the N-benzyl derivative to obtain a solid.

Reagents:

  • Substrate: 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane (1.0 eq)

  • Nucleophile: Benzylamine (1.2 eq)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: Acetonitrile (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under N₂, dissolve the bromomethyl substrate (e.g., 211 mg, 1 mmol) in Acetonitrile (5 mL).

  • Addition: Add K₂CO₃ (276 mg, 2 mmol) followed by dropwise addition of Benzylamine (128 mg, 1.2 mmol).

  • Reaction: Heat to 60°C for 4 hours. Note: The primary bromide is highly reactive; higher temps may cause elimination.

  • Workup: Cool to RT, filter off solids (KBr/K₂CO₃), and concentrate the filtrate in vacuo.

  • Crystallization: Dissolve the crude oil in minimal hot Ethanol. Add n-Hexane dropwise until turbid. Cool slowly to 4°C.

  • Validation: Harvest crystals. The resulting secondary amine salt is suitable for single-crystal X-ray diffraction (XRD).

Protocol B: Data Collection & Refinement (XRD)

Objective: Ensure high-quality structural data from the derivative synthesized in Protocol A.

  • Mounting: Select a crystal >0.1 mm with sharp edges. Mount on a cryoloop using Paratone oil.

  • Collection: Collect data at 100 K (cryostream) to minimize thermal motion of the fluorine atoms (which often show high disorder at RT).

  • Refinement:

    • Solve structure using Direct Methods (SHELXT).

    • Locate the C6-Fluorine atoms early. Caution: Check for disorder in the 5-membered ring puckering.

    • Refine anisotropic displacement parameters for all non-hydrogen atoms.

Structural Validation Workflow

This diagram outlines the logic flow for confirming the absolute configuration and conformation of the synthesized building block.

ValidationFlowStartStart: 3-(Bromomethyl)-6,6-difluoro[3.1.0]hexane (Oil)DerivDerivatization(Reaction with Benzylamine)Start->DerivCrystCrystallization(EtOH/Hexane)Deriv->CrystXRDX-Ray Diffraction(100 K)Cryst->XRDCheck1Check C6-Geometry(Gem-difluoro disorder?)XRD->Check1Check2Check Ring Pucker(Boat vs Envelope)Check1->Check2Disorder ResolvedResultValidated Structure:Rigid Boat ConformationCheck2->ResultParameters Confirmed

Figure 2: Logical workflow for converting the liquid building block into a verifiable solid form for structural confirmation.

References

  • Moroz, B., et al. (2023).[2][3] "6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical characterization, and incorporation into Maraviroc analogs." Journal of Fluorine Chemistry, 272, 110215.[4] [4]

  • Wu, J.-H., et al. (2006).[5] "(1R,5R,6R)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate."[5] Acta Crystallographica Section E, 62, o2331–o2332.[5]

  • Grygorenko, O. O., et al. (2022).[3] "Fluorinated Cycloalkyl Building Blocks for Drug Discovery." ChemMedChem, 17. [3]

  • PubChem. (n.d.).[6] "3-(Bromomethyl)hexane Compound Summary." (Used for comparative alkyl bromide properties).

Mass spectrometry fragmentation patterns of fluorinated bicyclic bromides

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Profiling of Fluorinated Bicyclic Bromides: A Comparative Technical Guide

Audience: Researchers, Medicinal Chemists, and DMPK Scientists. Scope: Fragmentation mechanisms, ionization technique comparison (EI vs. ESI), and structural elucidation of fluorinated bicyclo[1.1.1]pentane (BCP) vs. bicyclo[2.2.2]octane (BCO) derivatives.

Executive Summary: The Bioisostere Challenge

Fluorinated bicyclic bromides are critical intermediates in the synthesis of high-Fsp³ drug candidates. The bicyclo[1.1.1]pentane (BCP) core is a widely adopted bioisostere for phenyl rings, while bicyclo[2.2.2]octane (BCO) serves as a rigid spacer. However, their mass spectrometric (MS) behavior differs radically due to ring strain energy (98 kcal/mol for BCP vs. ~12 kcal/mol for BCO).

This guide compares the fragmentation patterns of these two scaffolds, providing a self-validating protocol for their identification. The presence of Bromine (isotopic signature) and Fluorine (mass defect/neutral loss) creates a unique spectral fingerprint that can be exploited for structural confirmation.

Comparative Analysis: Ionization Techniques

The choice of ionization method dictates the information content of the spectrum. For fluorinated bicyclic bromides, a dual-method approach is recommended.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Ion Type Radical Cation (

)
Even-Electron Cation (

)
Energy Regime Hard (~70 eV)Soft (Thermal/Electric Field)
Bromine Signal Distinct 1:1 doublet (

)
Preserved in adducts (

, etc.)
Fragmentation Extensive; Structural FingerprintingMinimal; Molecular Weight Confirmation
Key Utility Core Identification (via C-Br cleavage)Purity & Adduct Analysis

Expert Insight: In EI, the C-Br bond is the "weakest link" and cleaves first. In ESI, the high electronegativity of fluorine often leads to HF elimination (neutral loss of 20 Da) as a secondary fragmentation pathway in MS/MS modes.

Fragmentation Mechanisms: BCP vs. BCO

The core distinction lies in the stability of the resulting bridgehead carbocation after bromine loss.

Mechanism A: The Stable Bridgehead (BCO)

In 1-bromo-4-fluorobicyclo[2.2.2]octane , the loss of the bromine radical generates a tertiary bridgehead carbocation. While Bredt's rule generally disfavors double bonds at bridgeheads, the cationic charge is relatively stable in the flexible BCO system compared to smaller rings.

  • Pathway:

    
    
    
Mechanism B: The Strain-Release Rearrangement (BCP)

In 1-bromo-3-fluorobicyclo[1.1.1]pentane , the loss of bromine generates a highly unstable bridgehead cation on a strained cage. The system rapidly rearranges to relieve strain, often ring-opening to acyclic isomers or methylenecyclobutane derivatives before detection.

  • Pathway:

    
    
    
Visualization: Fragmentation Pathways

FragmentationPathways Start Precursor (Fluorinated Bicyclic Bromide) EI_Ion EI: Radical Cation [M]+. Start->EI_Ion 70 eV ESI_Ion ESI: Protonated [M+H]+ Start->ESI_Ion Soft Ionization BCO_Cation BCO Bridgehead Cation (Stable) [M-Br]+ EI_Ion->BCO_Cation -Br (BCO Core) BCP_Cation BCP Cation (Unstable) EI_Ion->BCP_Cation -Br (BCP Core) ESI_Frag Neutral Loss Species ESI_Ion->ESI_Frag -HF / -HBr BCO_Frag HF Elimination [M-Br-HF]+ BCO_Cation->BCO_Frag -HF (20 Da) Rearrange Ring Opening/ Rearrangement BCP_Cation->Rearrange Strain Release BCP_Frag Fragment Ions (C5H5+, etc.) Rearrange->BCP_Frag Fragmentation

Figure 1: Divergent fragmentation pathways for BCO (stability) vs. BCP (rearrangement) cores.

Representative Data & Spectral Interpretation

The following table summarizes the theoretical and observed mass spectral peaks for representative fluorinated bicyclic bromides.

Compound ClassPrecursor (M)Key Fragment 1 (Base Peak Candidate)Key Fragment 2 (Secondary)Mechanistic Note
BCO (Bicyclo[2.2.2])M, M+2 (1:1 ratio)[M - 79/81]⁺ (Loss of Br)[M - Br - 20]⁺ (Loss of HF)The [M-Br]⁺ cation is often the base peak due to bridgehead stability.
BCP (Bicyclo[1.1.1])M, M+2 (1:1 ratio)[M - 79/81]⁺ (Transient/Low)m/z 65 (C₅H₅⁺) or Ring-Opened IonsThe [M-Br]⁺ cation rearranges; look for lower mass hydrocarbon fragments.

Self-Validating Check:

  • Isotope Pattern: Do you see two peaks of equal intensity separated by 2 Da? (Confirms Bromine).[1][2]

  • Neutral Loss: In ESI MS/MS, do you see a loss of 20 Da? (Confirms Fluorine/HF loss).

  • Base Peak: Is the [M-Br]⁺ peak dominant? If yes, likely BCO or Adamantane. If no (or fragmented), likely BCP.

Experimental Protocol: LC-MS/MS Characterization

This protocol ensures reproducible data acquisition for fluorinated bicyclic bromides.

Step 1: Sample Preparation

  • Dissolve 0.1 mg of compound in 1 mL MeOH (HPLC grade).

  • Critical: Avoid protic solvents if analyzing reactive intermediate species; use Acetonitrile (ACN) instead.

Step 2: MS Source Parameters (ESI)

  • Polarity: Positive Mode (

    
    ).
    
  • Capillary Voltage: 3.5 kV (Standard).

  • Cone Voltage: 20–40 V. Note: Higher cone voltages may induce in-source fragmentation (loss of HBr).

Step 3: Fragmentation Experiment (Product Ion Scan)

  • Precursor Selection: Select the

    
     isotope peak (M) and the 
    
    
    
    peak (M+2) in separate experiments.
  • Collision Energy (CE): Ramp from 10 to 50 eV.

  • Data Analysis:

    • Confirm that daughter ions from M and M+2 retain the mass difference (presence of Br) or lose it (loss of Br).

    • Look for the "Silent" Fluorine: The mass defect of F is small, but the loss of 19.99 Da (HF) is diagnostic.

Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (MeOH/ACN) FullScan Full Scan MS (Identify M / M+2) Sample->FullScan Decision Isotope Pattern Found? FullScan->Decision ProductScan Product Ion Scan (CE Ramp 10-50eV) Decision->ProductScan Yes (1:1 Doublet) Analysis Data Analysis: 1. Confirm Br Loss 2. Check HF Loss ProductScan->Analysis

Figure 2: Standardized LC-MS/MS workflow for characterizing halogenated bicyclic systems.

References

  • Bicyclo[1.1.1]pentane in Medicinal Chemistry: Stepan, A. F., et al. (2012).[1][3][4] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Ring Bioisostere." Journal of Medicinal Chemistry.

  • Bridgehead Carbocation Stability: Müller, P., et al. (1999). "The Stability of Bridgehead Carbocations." The Journal of Organic Chemistry.

  • Mass Spectrometry of Halogenated Compounds: LibreTexts Chemistry. (2023).[5] "Fragmentation Patterns in Mass Spectra: Halides."

  • Synthesis of Fluorinated BCPs: Mykhailiuk, P. K. (2019). "Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry." The Journal of Organic Chemistry.

Sources

The Isopropyl Group vs. 6,6-Difluorobicyclo[3.1.0]hexane: A Bioisosteric Replacement Analysis for Enhanced Drug Properties

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating a Key Medicinal Chemistry Strategy

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of success. Bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving other key properties, is a powerful tool in the medicinal chemist's arsenal. This guide provides an in-depth comparative analysis of a classic, yet often metabolically labile moiety—the isopropyl group—and a promising, conformationally-restricted bioisostere: the 6,6-difluorobicyclo[3.1.0]hexane motif.

This analysis moves beyond a simple list of properties to explore the causal relationships between structure and function, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their own optimization campaigns.

The Enduring Utility and Inherent Liabilities of the Isopropyl Group

The isopropyl group, a small, branched alkyl substituent, is a ubiquitous feature in a vast number of approved drugs and clinical candidates. Its prevalence is due to its ability to effectively probe hydrophobic pockets in target proteins, contributing to binding affinity. However, this seemingly innocuous group harbors a significant metabolic liability. The tertiary carbon-hydrogen bond is particularly susceptible to oxidation by cytochrome P450 enzymes, a primary pathway for drug metabolism in the liver. This can lead to rapid clearance, poor bioavailability, and the formation of potentially reactive metabolites.

Introducing the 6,6-Difluorobicyclo[3.1.0]hexane Moiety: A Rigidified, Metabolically Robust Alternative

The 6,6-difluorobicyclo[3.1.0]hexane group has emerged as a compelling bioisosteric replacement for the isopropyl group. This rigid, bicyclic scaffold offers several potential advantages:

  • Metabolic Stability: The replacement of the metabolically weak tertiary C-H bond with two strong C-F bonds at the 6-position effectively blocks oxidative metabolism at this site.

  • Conformational Rigidity: Unlike the freely rotating isopropyl group, the bicyclo[3.1.0]hexane core adopts a constrained "boat-like" conformation.[1][2] This pre-organization can lead to a more favorable entropic profile upon binding to a target protein, potentially increasing potency and selectivity.[3][4]

  • Modulation of Physicochemical Properties: The introduction of fluorine atoms can significantly alter the lipophilicity and electronic properties of a molecule, providing a handle to fine-tune its solubility, permeability, and pKa.[5][6][7]

Head-to-Head Comparison: Isopropyl vs. 6,6-Difluorobicyclo[3.1.0]hexane

The following table summarizes the key physicochemical and pharmacokinetic properties of the isopropyl and 6,6-difluorobicyclo[3.1.0]hexane moieties. It is important to note that direct, head-to-head comparative data for a single pair of analogs is limited in the public domain. The data presented here is a synthesis of published values for the 6,6-difluorobicyclo[3.1.0]hexane group, general properties of the isopropyl group, and well-established medicinal chemistry principles.

PropertyIsopropyl Group6,6-Difluorobicyclo[3.1.0]hexaneRationale and Implications for Drug Design
Metabolic Stability Prone to CYP450-mediated oxidation at the tertiary carbon.Significantly more stable due to the presence of two strong C-F bonds, blocking oxidation. The rigid scaffold may also present a less favorable substrate for metabolic enzymes.The bioisosteric replacement is a rational strategy to address metabolic liabilities associated with isopropyl groups, potentially leading to a longer half-life and improved oral bioavailability.
Lipophilicity (LogP) Contributes to increased lipophilicity.The gem-difluoro group generally leads to a decrease in lipophilicity compared to a non-fluorinated analog.[8]This reduction in lipophilicity can be advantageous for improving aqueous solubility and reducing off-target toxicities associated with high lipophilicity.
Conformational Flexibility High degree of rotational freedom.Conformationally restricted into a rigid "boat-like" geometry.[1][2]The pre-organized conformation can reduce the entropic penalty of binding, potentially leading to increased potency and selectivity. However, the rigid nature may not be optimal for all target binding sites.
Aqueous Solubility Generally low, contributes to the overall insolubility of parent molecules.The introduction of the polar C-F bonds can lead to an increase in aqueous solubility compared to the isopropyl analog.Improved solubility can facilitate formulation and may improve absorption.
Permeability High lipophilicity generally favors passive diffusion across cell membranes.The effect is multifactorial. Reduced lipophilicity may decrease passive permeability, but the rigid structure and altered polarity could influence interactions with transporters.A careful balance must be struck. While passive permeability might be reduced, the overall absorption profile could be improved due to enhanced solubility and metabolic stability.
Plasma Protein Binding Increased lipophilicity can lead to higher plasma protein binding.Reduced lipophilicity is expected to decrease non-specific plasma protein binding.Lower plasma protein binding can result in a higher fraction of unbound, pharmacologically active drug, potentially leading to increased efficacy at lower doses.

Case Study: Maraviroc Analogs

A key example illustrating the benefits of this bioisosteric replacement can be found in the development of analogs of the CCR5 antagonist, Maraviroc. Researchers synthesized and characterized 6,6-difluorobicyclo[3.1.0]hexane-containing building blocks, proposing them as rigidified mimetics of 4,4-difluorocyclohexane, another common bioisostere.[9][10] The study highlights the successful multigram synthesis and detailed physicochemical characterization of these building blocks, paving the way for their incorporation into drug discovery programs. While a direct comparison with an isopropyl-containing Maraviroc analog was not the primary focus, the work underscores the feasibility and rationale of using the 6,6-difluorobicyclo[3.1.0]hexane motif to impart favorable properties.

Experimental Protocols

To empirically validate the theoretical advantages of the 6,6-difluorobicyclo[3.1.0]hexane bioisostere, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile or methanol containing an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding liver microsomes to the phosphate buffer.

  • Pre-warm the incubation mixture and the NADPH regenerating system to 37°C.

  • Initiate the reaction by adding the NADPH regenerating system to the incubation mixture containing the test compound.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold acetonitrile or methanol with the internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) of the compound.

cluster_reaction Reaction cluster_analysis Analysis stock Prepare Stock Solutions (Test Compound, Positive Control) initiate Initiate Reaction (Add NADPH) stock->initiate microsome_mix Prepare Microsome Incubation Mixture microsome_mix->initiate nadph Prepare NADPH Regenerating System nadph->initiate prewarm Pre-warm Mixtures (37°C) prewarm->initiate incubate Incubate at 37°C initiate->incubate aliquot Collect Aliquots at Time Points incubate->aliquot quench Quench Reaction (Cold Acetonitrile + IS) aliquot->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Workflow for In Vitro Metabolic Stability Assay.
Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of intestinal drug absorption.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS)

  • Test compound and control compounds (high and low permeability)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to form a confluent monolayer.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound in HBSS to the apical (A) or basolateral (B) chamber.

  • At various time points , collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).

  • Analyze the samples by LC-MS/MS to determine the concentration of the test compound.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21-25 Days to Form Monolayer seed->culture wash Wash Monolayers with HBSS culture->wash add_compound Add Test Compound to Apical or Basolateral Chamber wash->add_compound incubate Incubate add_compound->incubate collect_samples Collect Samples from Receiver Chamber incubate->collect_samples lcms LC-MS/MS Analysis collect_samples->lcms calculate Calculate Papp (A->B and B->A) lcms->calculate

Workflow for Caco-2 Permeability Assay.

Conclusion

The bioisosteric replacement of an isopropyl group with a 6,6-difluorobicyclo[3.1.0]hexane moiety represents a sophisticated and highly effective strategy in medicinal chemistry. This substitution can simultaneously address metabolic liabilities and confer conformational rigidity, leading to compounds with improved pharmacokinetic profiles and potentially enhanced potency and selectivity. While direct head-to-head comparative data remains somewhat limited in the public literature, the foundational principles of medicinal chemistry, coupled with the available data on fluorinated and conformationally restricted analogs, provide a strong rationale for the application of this strategy. The experimental protocols outlined in this guide offer a clear path for researchers to empirically validate the benefits of this bioisosteric replacement in their own drug discovery programs. By understanding the nuanced interplay of structure, metabolism, and physicochemical properties, scientists can more effectively design and develop the next generation of therapeutics.

References

  • Moroz, B., Melnykov, K. P., Holovach, S., Filatov, A. A., Raievskyi, O., Platonov, M., Liashuk, O., Volochnyuk, D. M., & Grygorenko, O. O. (2023). 6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical characterization, and incorporation into Maraviroc analogs. Journal of Fluorine Chemistry, 272, 110215. [Link]

  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141–2150. [Link]

  • Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]

  • Moroz, B. L., Holovach, S. M., Melnykov, K. P., Lesyk, D. S., Filatov, A. A., & Grygorenko, O. O. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry, 22(3), 3-9. [Link]

  • Holovach, S. M., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(28), e202200230. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

  • Pinheiro, P. D. S. M., Rodrigues, D. A., do Couto Maia, R., Thota, S., & Fraga, C. A. M. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 19(19), 1712-1733. [Link]

  • Moroz, B., et al. (2023). 6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical characterization, and incorporation into Maraviroc analogs. Journal of Fluorine Chemistry, 272, 110215. [Link]

  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141–2150. [Link]

  • Grygorenko, O. O., et al. (2024). Papers. Retrieved from [Link]

  • Eurofins. (n.d.). Solubility for Common Extractable Compounds. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Shugarts, S., & Benvenuti, M. (n.d.). Protein binding Chapter 10. Retrieved from [Link]

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
  • Mjoberg, P. J., & Almlöf, J. (1977). A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Chemical Physics, 29(1-2), 201-208.
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Fang, Z., Song, H., Zhan, P., Zhang, H., & Liu, X. (2014). Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. Future Medicinal Chemistry, 6(8), 885-903.
  • de Sena M. Pinheiro, P., Rodrigues, D. A., do Couto Maia, R., Thota, S., & Fraga, C. A. M. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 19(19), 1712-1733.
  • Grygorenko, O. O. (n.d.). Papers. Retrieved from [Link]

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
  • Mjoberg, P. J., & Almlöf, J. (1977). A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Chemical Physics, 29(1-2), 201-208.
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Fang, Z., Song, H., Zhan, P., Zhang, H., & Liu, X. (2014). Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. Future Medicinal Chemistry, 6(8), 885-903.
  • de Sena M. Pinheiro, P., Rodrigues, D. A., do Couto Maia, R., Thota, S., & Fraga, C. A. M. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 19(19), 1712-1733.

Sources

A Comparative Guide to Assessing the Metabolic Half-Life of 3-Substituted 6,6-Difluorobicyclo[3.1.0]hexane Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of methodologies for determining the metabolic half-life of 3-substituted 6,6-difluorobicyclo[3.1.0]hexane analogs, a class of compounds of significant interest in modern drug discovery. The strategic incorporation of the difluorobicyclo[3.1.0]hexane scaffold can impart favorable physicochemical properties to drug candidates, including enhanced metabolic stability.[1][2] An accurate assessment of metabolic half-life is therefore a critical step in the lead optimization process.[3]

The unique structural and electronic properties conferred by fluorine atoms can significantly influence a molecule's metabolic fate.[4][5][6] The strong carbon-fluorine bond can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary driver of drug clearance.[5][7] This guide will delve into the established in vitro and in vivo techniques used to quantify this effect, providing the scientific rationale behind experimental choices and presenting data in a clear, comparative format.

I. The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability and, consequently, prolong a drug's half-life.[5][6] The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially reducing its affinity for metabolizing enzymes.[7][8] Furthermore, the strength of the C-F bond makes it significantly more resistant to enzymatic cleavage compared to a C-H bond, effectively "shielding" the molecule from metabolic breakdown at that position.[5][7] The 6,6-difluorobicyclo[3.1.0]hexane scaffold offers a rigid framework that can also influence the molecule's conformation, further impacting its interaction with metabolic enzymes.[9][10]

II. In Vitro Assessment of Metabolic Stability

In vitro assays are indispensable tools in early drug discovery for rapidly assessing the metabolic stability of a large number of compounds.[11][12] These assays typically involve incubating the test compound with a preparation of liver enzymes and measuring the rate of its disappearance over time.[13]

A. Key In Vitro Systems:

  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are rich in phase I metabolizing enzymes, particularly CYPs.[14][15] Microsomal stability assays are a cost-effective, high-throughput method to assess a compound's susceptibility to oxidative metabolism.[14]

  • Hepatocytes: Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both phase I and phase II metabolic enzymes, providing a more physiologically relevant system.[14] They can be used in suspension or as plated cultures.[13]

B. Experimental Workflow: In Vitro Metabolic Stability Assay

The following protocol outlines a typical workflow for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of 3-substituted 6,6-difluorobicyclo[3.1.0]hexane analogs.

Caption: Workflow for in vitro metabolic stability assessment.

Detailed Protocol:

  • Compound Preparation: Prepare stock solutions of the 3-substituted 6,6-difluorobicyclo[3.1.0]hexane analogs in a suitable organic solvent like DMSO.

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes or hepatocyte suspension with a buffer solution. For microsomal assays, a cofactor solution containing NADPH is required to initiate the enzymatic reactions.[15]

  • Initiate Reaction: Add a small volume of the test compound to the incubation mixture to start the reaction.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution, typically a cold organic solvent like acetonitrile, which precipitates the proteins.[16]

  • Sample Analysis: Centrifuge the samples to pellet the precipitated protein and analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[11][17]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this curve represents the elimination rate constant (k).[18]

  • Calculation of Half-Life: The in vitro half-life is calculated using the formula: t½ = 0.693 / k .[18]

C. Comparative Data of 3-Substituted Analogs (Hypothetical Data)

Analog3-SubstituentIn Vitro t½ (min) - Human Liver MicrosomesIn Vitro t½ (min) - Human Hepatocytes
1 -H1525
2 -CH₃4560
3 -CF₃> 120> 180
4 -Phenyl2035
5 -4-Fluorophenyl5580

Interpretation of In Vitro Data: The data above illustrates the impact of the 3-substituent on metabolic stability. The introduction of a methyl group (Analog 2) shows a modest increase in half-life compared to the unsubstituted analog (Analog 1). A significant increase in metabolic stability is observed with the trifluoromethyl group (Analog 3), likely due to the strong C-F bonds resisting metabolism. Similarly, the addition of a fluorine atom to the phenyl ring (Analog 5) enhances stability compared to the unsubstituted phenyl analog (Analog 4).

III. In Vivo Assessment of Pharmacokinetic Half-Life

While in vitro assays provide a valuable early assessment, in vivo studies are essential to understand the complete pharmacokinetic profile of a drug candidate in a living organism.[19] The in vivo half-life is influenced by a combination of factors including absorption, distribution, metabolism, and excretion (ADME).[20][21]

A. Experimental Design for In Vivo Studies:

In vivo pharmacokinetic studies are typically conducted in animal models, such as mice or rats, before progressing to larger animals and eventually humans.[22]

B. Experimental Workflow: In Vivo Pharmacokinetic Study

Sources

A Comparative Guide to the Spectroscopic Identification of Impurities in 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Novel Scaffolds

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements is paramount. 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane is one such scaffold, prized for its conformationally rigid bicyclic core, which serves as a valuable building block in medicinal chemistry.[1][2] The gem-difluoro group can enhance metabolic stability and modulate physicochemical properties like lipophilicity and pKa, while the bromomethyl handle provides a reactive site for further chemical elaboration.[3][4]

However, the synthetic utility of this building block is directly contingent on its purity. Impurities, which can arise from starting materials, side reactions, or degradation, can have significant downstream consequences, leading to unintended byproducts, lower yields, and potentially confounding biological data.[5][6] For drug development professionals, ensuring the purity of such key intermediates is not merely a matter of good practice but a regulatory necessity to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API).[7][8] This guide provides a comparative analysis of spectroscopic techniques for the robust identification and characterization of potential impurities in 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane, grounded in practical application and scientific rationale.

Anticipating the Unknown: Potential Impurities

A logical approach to impurity identification begins with understanding the synthetic route to anticipate likely byproducts. The synthesis of bicyclo[3.1.0]hexane derivatives often involves multi-step sequences, including cyclopropanation and functional group interconversions.[9][10] Based on common synthetic pathways, we can predict several classes of impurities.

Impurity Class Potential Structure/Description Plausible Origin
Starting Materials & Intermediates Unreacted precursors to the bicyclic core or bromination reagents.Incomplete reaction or inefficient purification.[11]
Isomeric Impurities Positional isomers of the bromomethyl group or diastereomers of the bicyclic core.Lack of stereocontrol during synthesis or rearrangement reactions.
Dehalogenated Impurities 3-(Methyl)-6,6-difluorobicyclo[3.1.0]hexane.Reductive side reactions during synthesis or degradation.
Hydrolysis Products (6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanol.Reaction with trace water during synthesis, workup, or storage.
Solvent Adducts Impurities formed by reaction with the solvent (e.g., from toluene or THF).Side reactions under specific thermal or catalytic conditions.[11]

The Analytical Toolkit: A Comparative Overview

A multi-pronged analytical strategy is essential for comprehensive impurity profiling.[12][13] While chromatographic techniques like HPLC and GC are the gold standard for separation and quantification, spectroscopic methods are indispensable for structural elucidation.[14] Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for this specific analytical challenge.

Technique Information Provided Sensitivity Strengths for this Analyte Limitations
NMR Spectroscopy Detailed structural connectivity (¹H, ¹³C), stereochemistry, direct observation of fluorine (¹⁹F).ModerateUnambiguous structure elucidation; ¹⁹F NMR is highly specific and sensitive to the local electronic environment.[15]Lower sensitivity than MS; complex spectra may require 2D experiments for full assignment.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Res MS), fragmentation patterns.HighExcellent for detecting trace-level impurities; characteristic isotopic pattern of bromine (M, M+2) provides a clear signature.[16][17]Provides limited information on stereochemistry; isomers may not be distinguishable without chromatographic separation (e.g., LC-MS).
FTIR Spectroscopy Presence of functional groups (e.g., C-F, C-Br, O-H).Low to ModerateRapid and non-destructive screening; useful for detecting specific functional group changes (e.g., hydrolysis to an alcohol).[18]Provides limited structural detail; often insufficient for unambiguous identification of unknown impurities alone.

Deep Dive: Spectroscopic Methodologies & Data Interpretation

Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure

NMR spectroscopy provides the most detailed structural information, making it the cornerstone of impurity identification. For a molecule containing hydrogen, carbon, and fluorine, a suite of NMR experiments is required for a complete picture.

The Power of ¹⁹F NMR: Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is a remarkably sensitive and specific tool.[15] The large chemical shift dispersion of ¹⁹F makes it an exquisite probe of the local electronic environment, meaning even subtle structural changes in an impurity will likely result in a distinct ¹⁹F NMR signal.[19][20]

  • Expert Insight: For 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane, the two fluorine atoms are diastereotopic and will appear as two distinct signals, each likely split into a doublet of doublets (or more complex multiplet) due to geminal ²JFF coupling and vicinal ³JHF couplings to the protons on the bicyclic frame. An impurity lacking this specific core, or with a different stereochemistry, will exhibit a markedly different ¹⁹F spectral fingerprint.[21]

Workflow for NMR-Based Impurity Identification

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Dissolve sample in deuterated solvent (e.g., CDCl3, Acetone-d6) NMR1D 1D Spectra: ¹H, ¹⁹F, ¹³C{¹H} Prep->NMR1D NMR2D 2D Correlation Spectra: COSY (¹H-¹H) HSQC (¹H-¹³C) HMBC (¹H-¹³C long range) HOESY (¹H-¹⁹F through-space) NMR1D->NMR2D If structure is ambiguous Assign_Main Assign signals for main compound NMR1D->Assign_Main NMR2D->Assign_Main ID_Impurity Identify unassigned signals (impurity peaks) Assign_Main->ID_Impurity Quantify Quantify impurity by ¹H or ¹⁹F signal integration ID_Impurity->Quantify Structure Elucidate impurity structure using 2D NMR data ID_Impurity->Structure Final Impurity Structure Confirmed Structure->Final

Caption: Workflow for impurity identification using NMR spectroscopy.

Mass Spectrometry (MS): Unrivaled Sensitivity and a Halogen Fingerprint

Mass spectrometry is the ideal technique for detecting impurities at very low concentrations.[13] When coupled with a separation technique like Liquid Chromatography (LC-MS), it allows for the determination of the molecular weight of impurities even when they co-elute with the main peak.[5][22]

The Bromine Isotopic Signature: A key diagnostic feature for any bromine-containing compound is its unique isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[23] This results in any ion containing a single bromine atom appearing as a pair of peaks (a "doublet") of almost equal intensity, separated by two mass-to-charge units (m/z).[17][24]

  • Expert Insight: For the parent compound, the molecular ion (M⁺) will appear as two peaks of roughly 1:1 intensity. An impurity that has lost the bromine atom (e.g., a dehalogenated or hydrolysis product) will show a single molecular ion peak, making it instantly distinguishable. Conversely, an impurity retaining the bromomethyl group will exhibit this same characteristic 1:1 M⁺ and M⁺+2 pattern.

Typical Fragmentation Pathway The most common fragmentation pathway for alkyl bromides is the cleavage of the carbon-bromine bond, which is relatively weak.[16] This results in the loss of a bromine radical (Br•) and the formation of a stable carbocation.

Caption: Characteristic fragmentation of the parent molecule in MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Screening Tool

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[18] While not as powerful as NMR or MS for detailed structural elucidation, it is an excellent first-pass technique for quality control due to its speed and simplicity.[25]

  • Expert Insight: For this specific molecule, the FTIR spectrum would be characterized by strong C-F stretching absorptions and a distinct C-Br stretching vibration in the fingerprint region (typically 600-500 cm⁻¹).[26] A common impurity, such as the hydrolysis product (6,6-difluorobicyclo[3.1.0]hexan-3-yl)methanol, would show a dramatic change in the spectrum: the appearance of a broad O-H stretching band around 3300 cm⁻¹ and the disappearance of the C-Br band. This makes FTIR highly effective for rapidly screening batches for this specific degradation pathway. Far-IR spectroscopy can sometimes offer more distinct peaks for C-Br bonds where mid-IR may have overlapping absorptions.[27]

Experimental Protocol: Quantitative ¹⁹F NMR (qNMR) for Impurity Analysis

This protocol outlines the use of ¹⁹F NMR for the quantification of a fluorine-containing impurity relative to the main 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane compound.

Rationale: ¹⁹F NMR is chosen for quantification because its signals are often in a clear spectral region with no background interference.[15] Proper parameter selection is crucial for ensuring that the signal integrals are directly proportional to the molar concentration of the species.

Instrumentation & Materials:

  • NMR Spectrometer (≥400 MHz) with a fluorine-capable probe.

  • High-precision 5 mm NMR tubes.

  • Deuterated solvent (e.g., Acetone-d₆).

  • Class A volumetric flasks and pipettes.

  • Analytical balance.

  • Sample of 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the sample into a vial.

    • Dissolve the sample in a precise volume (e.g., 0.75 mL) of the deuterated solvent. Ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • Spectrometer Setup & Tuning:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the NMR probe for the ¹⁹F frequency. This is a critical step for ensuring accurate and sensitive detection.

  • Data Acquisition:

    • Set up a quantitative ¹⁹F{¹H} experiment (proton-decoupled).

    • Set the spectral width (SW): Ensure the window is wide enough to encompass all expected ¹⁹F signals from the main compound and any potential impurities. A range of -50 to -250 ppm is often sufficient for fluoroaliphatics.[19]

    • Set the transmitter offset (O1P): Center the transmitter frequency in the middle of the expected signals to ensure uniform excitation.

    • Set the relaxation delay (d1): This is the most critical parameter for quantification. The delay between pulses must be at least 5 times the longest spin-lattice relaxation time (T₁) of any fluorine nucleus you wish to quantify. A conservative value of 30-60 seconds is often a good starting point if T₁ values are unknown.

    • Set the pulse angle (p1): Use a 90° pulse angle to maximize the signal for a given number of scans.

    • Number of scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1) for the impurity signals of interest.

  • Data Processing & Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure a flat baseline across the entire spectrum.

    • Integrate the distinct signals corresponding to the main compound and the impurity. Since the main compound has two non-equivalent fluorine atoms, you may integrate them separately (they should be equal) or together.

    • Calculate the mole percent of the impurity using the following formula:

    Mole % Impurity = [ (Integral_Impurity / N_F_Impurity) / ( (Integral_Impurity / N_F_Impurity) + (Integral_Main / N_F_Main) ) ] * 100

    Where N_F is the number of fluorine atoms contributing to the integrated signal.

Conclusion

The rigorous identification of impurities in complex pharmaceutical building blocks like 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane is a non-negotiable aspect of drug development. No single technique is a panacea; rather, a synergistic approach leveraging the strengths of multiple spectroscopic methods provides the most comprehensive and reliable results. NMR, particularly ¹⁹F NMR, offers unparalleled detail for structural confirmation and quantification. Mass spectrometry provides exceptional sensitivity and a clear diagnostic handle for bromine-containing species. FTIR serves as a rapid and effective tool for screening for specific functional group transformations. By understanding the principles behind each technique and applying them logically, researchers can confidently characterize the purity of their materials, ensuring the integrity and success of their research and development endeavors.

References

  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14(008).
  • (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
  • (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
  • (2016, May 25). Analytical advances in pharmaceutical impurity profiling. PubMed.
  • (2020, September 2). Simple Analysis of Brominated Flame Retardants with Far-Infrared Spectrometers (RoHS Directive). JASCO Global.
  • (2026, February 17). Practical NMR screening strategy for analyses of fluorinated compounds bound to proteins. Springer.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
  • Identification of brominated flame retardants in polymers. Bruker.
  • (2024, July 29).
  • Scale-up Synthesis of (R)-3-(bromomethyl)hexanoic acid. Benchchem.
  • Structure Elucidation of Fluorin
  • The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Magritek.
  • FTIR flame-retardants News 01/2005en. Shimadzu.
  • FTIR spectrum of bromine-modified epoxy resin.
  • (2022, March 30).
  • Werle, Y., & Kovermann, M. Fluorine Labeling and ¹⁹F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS.
  • Mass Spectrometry. Organic Chemistry I Lab.
  • (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • (2022, June 29). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals.
  • (2024, November 7). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • (2025, December 30). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives.
  • Mass Spectrometry. MSU chemistry.
  • (2023, August 4).
  • (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
  • Development of Bicyclo[3.1.
  • (2008, March 6). Synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of beta-arabinofuranosyl and alpha-galactofuranosyl rings. PubMed.
  • (2023, August 29).
  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science (RSC Publishing).
  • (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.

Sources

Technical Guide: Benchmarking 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane Against Linear Fluorinated Alkyls

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmarking resource for 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane , a specialized building block used to install the (6,6-difluorobicyclo[3.1.0]hex-3-yl)methyl motif. This moiety represents a state-of-the-art strategy in medicinal chemistry for "escaping flatland" (increasing Fsp³ character) while introducing metabolic stability via fluorination and conformational rigidity.

Executive Summary: The Case for Rigid Fluorination

In modern drug discovery, linear fluorinated alkyl groups (e.g., 2,2,2-trifluoroethyl, 2,2-difluoroethyl) are standard tools to modulate pKa and metabolic stability. However, these linear chains often suffer from high conformational entropy, leading to a "penalty" in binding affinity.

3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane acts as a reagent to install a conformationally restricted bioisostere of these linear chains. By locking the fluorinated vector into a bicyclic scaffold, this motif offers three distinct advantages:

  • Entropy Reduction: Pre-organizes the ligand conformation, minimizing the entropic cost of binding.

  • Metabolic Shielding: The bicyclic cage sterically protects the

    
    -methylene carbons from CYP450 oxidation more effectively than linear chains.
    
  • Vector Control: The "butterfly" shape of the bicyclo[3.1.0]hexane system projects substituents at defined angles, distinct from the flexible rotamers of linear alkyls.

Comparative Benchmarking: Bicyclic vs. Linear Scaffolds

The following data synthesizes performance metrics of the (6,6-difluorobicyclo[3.1.0]hex-3-yl)methyl motif (derived from the title reagent) against standard linear alternatives.

Table 1: Physicochemical & Metabolic Profile Comparison
FeatureLinear: 2,2,2-Trifluoroethyl Linear: 2,2-Difluoropropyl Bicyclic: 6,6-Difluorobicyclo[3.1.0]hex-3-yl-methyl Performance Impact
Structure


(See Diagram 1)Bicyclic adds 3D complexity (Fsp³)
Conformational Entropy High (Free rotation)MediumLow (Rigid) Rigidity improves binding affinity (

)

LogP (vs H)
+0.6 to +0.9+0.4 to +0.7+0.5 to +0.8 Comparable lipophilicity; no penalty for rigidity
Metabolic Stability (

)
Moderate (Subject to oxidation)ModerateHigh Steric bulk blocks CYP access to linker
Solubility (Aq) ModerateLowModerate-High Dipole alignment in bicyclic ring aids solvation
Vector Angle Variable (Rotamer dependent)VariableFixed (~109° exit) Precise pharmacophore placement

Analyst Note: While linear fluorinated groups rely solely on the C-F bond strength to resist metabolism, the bicyclic scaffold adds a steric defense mechanism, physically blocking the approach of metabolic enzymes to the sensitive


-methylene position.

Structural Biology & Mechanism

The "Butterfly" Effect

The 6,6-difluorobicyclo[3.1.0]hexane system adopts a "boat-like" or "butterfly" conformation. Unlike a cyclohexane ring which flips between chairs, this bicyclic system is locked.

  • Endo/Exo Isomerism: The reagent is typically supplied as the exo-isomer (bromomethyl group equatorial-like), which is thermodynamically more stable and projects the substituent away from the fluorine atoms.

  • Dipole Moment: The gem-difluoro motif at the bridgehead creates a strong, permanent dipole directed into the ring, which can engage in specific electrostatic interactions with protein backbones (e.g., carbonyl oxygens).

Diagram 1: Structural & Functional Workflow

Visualization of the reagent's role in synthesis and property modulation.

G Reagent 3-(Bromomethyl)- 6,6-difluorobicyclo[3.1.0]hexane Product Rigidified Fluorinated Analog Reagent->Product Alkylation (K2CO3, DMF) Substrate Drug Scaffold (Nucleophile: Amine/Phenol) Substrate->Product Benefit1 Metabolic Shielding (Steric Block) Product->Benefit1 Benefit2 Entropy Reduction (Kd Improvement) Product->Benefit2 Linear Alternative: Linear Fluorinated Chain (Flexible, Metabolically Labile) Linear->Product Bioisosteric Replacement

Caption: Comparison workflow showing the transformation of a drug scaffold into a rigidified analog using the bicyclic reagent, highlighting key bioisosteric advantages.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for the application of this reagent.

Protocol A: Synthesis of the Reagent (If not purchased)

Note: While available from suppliers like Enamine, in-house synthesis from the alcohol is common.

  • Starting Material: 6,6-Difluorobicyclo[3.1.0]hexan-3-ol (CAS: 883731-66-6).[1][2][3]

  • Reaction: Appel Reaction (PPh

    
    , CBr
    
    
    
    ).
  • Procedure:

    • Dissolve alcohol (1.0 eq) in DCM at 0°C.

    • Add CBr

      
       (1.1 eq) followed by slow addition of PPh
      
      
      
      (1.1 eq).
    • Stir at RT for 2-4 hours. Monitor by TLC (stain with KMnO

      
      ; alkyl halides are often UV inactive).
      
    • Purification: Filter through a silica plug to remove phosphine oxide; concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: General Alkylation (Coupling to Amine)

Standardized protocol for benchmarking against linear alkyl halides.

  • Setup: Charge a reaction vial with the secondary amine substrate (1.0 eq), 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane (1.2 eq), and K

    
    CO
    
    
    
    (2.0 eq) in anhydrous DMF or MeCN.
  • Conditions: Heat to 60°C for 12-18 hours. (Note: The bicyclic bromide is less reactive than a primary linear bromide due to steric hindrance; elevated temperature is often required).

  • Validation: Monitor consumption of amine by LC-MS.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, dry over Na

    
    SO
    
    
    
    .
Protocol C: Microsomal Stability Assay (Benchmarking)

To validate the "Metabolic Shielding" claim.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Test Compounds: Prepare 1

    
    M solutions of:
    
    • Compound A (Linear Trifluoroethyl analog).

    • Compound B (Bicyclic analog).

  • Incubation: Incubate at 37°C. Take aliquots at t=0, 15, 30, 60 min.

  • Quench: Add ice-cold MeCN containing internal standard.

  • Analysis: LC-MS/MS. Calculate Intrinsic Clearance (

    
    ).
    
  • Success Criteria: The bicyclic analog should demonstrate a >2-fold reduction in

    
      compared to the linear analog to justify the added synthetic complexity.
    

References & Data Sources

The following sources provide the foundational data and synthetic methodologies referenced in this guide.

  • Mykhailiuk, P. K., et al. (2023).[4] "6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical characterization, and incorporation into Maraviroc analogs." Journal of Fluorine Chemistry, 272, 110215.[4]

  • Grygorenko, O. O., et al. (2019).[4] "Building the Housane: Diastereoselective Synthesis and Characterization of Bicyclo[2.1.0]Pentane Carboxylic Acids." The Journal of Organic Chemistry, 85(4), 2321-2337.[4] (Provides context on the bicyclic scaffold synthesis).

  • Enamine Ltd. (2025).[5] "Building Blocks: 6,6-Difluorobicyclo[3.1.0]hexane Derivatives." (Catalog data for CAS 883731-66-6 and derivatives).

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. (Foundational theory on fluorinated bioisosteres).

Disclaimer: This guide is intended for research purposes. Always consult specific Safety Data Sheets (SDS) for 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane, as alkyl bromides are potential alkylating agents and irritants.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly specialized, strained bicyclic alkylating agents requires more than just a superficial reading of a Safety Data Sheet (SDS). 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane is a remarkably valuable building block in medicinal chemistry, offering unique stereoelectronic properties due to its difluorocyclopropane ring. However, the presence of the highly reactive bromomethyl group dictates a rigorous, uncompromising approach to laboratory safety and logistical planning.

This guide is designed for researchers and drug development professionals. It transcends basic safety rules by explaining the causality behind each protocol, ensuring that your laboratory workflows are not just compliant, but inherently self-validating and scientifically sound.

Mechanistic Toxicology: Understanding the Hazard

To design an effective safety protocol, we must first understand the molecular causality of the hazard. 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane is a potent electrophile. The primary toxicological threat arises from the bromomethyl carbon, which is highly susceptible to nucleophilic attack[1].

When exposed to biological tissues, nucleophilic residues—such as the thiol groups of cysteine in proteins or the exocyclic amine groups in DNA nucleobases—rapidly undergo an


 displacement of the bromide ion. This irreversible covalent modification disrupts cellular function, leading to severe skin irritation, respiratory distress, and potential mutagenicity[2].

ToxicityPathway A 3-(Bromomethyl)-6,6-difluoro bicyclo[3.1.0]hexane C SN2 Transition State (Partial Bond Formation) A->C Electrophilic Attack B Biological Nucleophile (e.g., Protein -SH, DNA -NH2) B->C Nucleophilic Attack D Covalent Adduct (Alkylated Target) C->D Bromide Leaving Group E Cellular Toxicity & Tissue Irritation D->E Functional Disruption

Fig 1: SN2-mediated biological alkylation pathway of the bromomethyl moiety.

Personal Protective Equipment (PPE) Matrix

A self-validating safety system relies on redundant layers of protection. The following PPE matrix is engineered specifically for handling reactive alkyl bromides, prioritizing chemical resistance and barrier integrity over general laboratory wear[3].

PPE CategoryRequired EquipmentCausal Justification (The "Why")
Hand Protection Double-gloving: Heavy-duty Nitrile (outer) over standard Nitrile (inner).Alkyl bromides can rapidly permeate thin latex. Nitrile offers superior resistance to halogenated organics. Double-gloving ensures the inner barrier remains intact if the outer glove is compromised.
Eye/Face Protection Splash-proof chemical goggles + Polycarbonate Face Shield.The compound is a severe eye irritant and potential lachrymator[4]. A face shield prevents droplet deposition on the face during pressurized syringe transfers.
Body Protection Flame-retardant lab coat (Nomex) + Chemical-resistant apron.Protects against accidental spills during scale-up operations. The apron provides an impermeable barrier against corrosive liquids.
Respiratory Handled exclusively inside a certified chemical fume hood.Fume hoods provide constant respiratory protection against volatile alkylating agents. Face velocity must be verified at 80-120 fpm prior to use[5].

Operational Workflow: Step-by-Step Handling

Standard operating procedures must eliminate the possibility of aerosolization or accidental exposure. The following protocol ensures a closed, self-validating system for chemical transfer[6].

Phase 1: Pre-Experiment Setup
  • Fume Hood Validation : Verify the fume hood monitor indicates a face velocity of at least 100 feet per minute (fpm). Lower the sash to the lowest workable height (typically <18 inches) to maximize laminar airflow and physical shielding[5].

  • Inert Atmosphere Generation : Purge the receiving reaction flask with dry Nitrogen or Argon. The compound's reactivity can be exacerbated by ambient moisture, which may cause slow hydrolysis and the liberation of corrosive hydrobromic acid (HBr).

  • Syringe Selection : Utilize gas-tight glass syringes equipped with Luer-lock needles. Critical Note: Never use plastic syringes, as halogenated organics can degrade the polymer or leach plasticizers into your reaction.

Phase 2: Active Transfer Protocol
  • Septum Piercing : Secure the reagent bottle with a heavy-duty clamp. Pierce the septum with a vent needle connected to an inert gas line (via a bubbler) to equalize internal pressure.

  • Withdrawal : Slowly withdraw the required volume of 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane. Avoid pulling a hard vacuum within the syringe, which can cause the volatile liquid to boil or aerosolize.

  • Addition : Add the reagent dropwise to the reaction mixture at 0°C. Controlling the temperature mitigates the exothermic nature of the alkylation process and prevents solvent bumping.

Quenching and Disposal Plan

Unreacted alkyl bromides must never be disposed of directly into aqueous waste streams or standard organic waste carboys. They must be chemically deactivated (quenched) to form benign, water-soluble adducts prior to disposal[7].

Step-by-Step Quenching Methodology
  • Thermal Control : Transfer the completed reaction vessel to an ice-water bath (0°C).

  • Nucleophilic Quenching : Slowly add a 10–20% aqueous solution of Sodium Thiosulfate (

    
    ) while stirring vigorously. Causality: The thiosulfate ion acts as a "soft" nucleophile, rapidly and selectively displacing the unreacted bromide to form a stable, water-soluble Bunte salt[7].
    
  • System Validation : Continue stirring the biphasic mixture for 30-60 minutes. Use Thin-Layer Chromatography (TLC) to validate the complete consumption/destruction of the starting alkyl bromide. This makes the quenching process self-validating.

  • Phase Separation : Transfer the mixture to a separatory funnel. Extract the organic product layer, and wash the aqueous layer with brine.

  • Waste Segregation : Dispose of the neutralized aqueous layer in a designated "Halogenated Aqueous Waste" container.

QuenchingWorkflow Start Reaction Completion or Spill Detected Cool 1. Cool to 0°C (Ice Bath) Start->Cool Quench 2. Add 10-20% Aqueous Sodium Thiosulfate Cool->Quench Stir 3. Stir Vigorously (Biphasic Mixture) Quench->Stir Neutralizes Unreacted Bromide Phase 4. Phase Separation & Brine Wash Stir->Phase Validated via TLC Dispose 5. Halogenated Aqueous Waste Disposal Phase->Dispose

Fig 2: Step-by-step quenching workflow for reactive alkyl bromides.

Emergency Response & Spill Management

A rapid, rehearsed response is critical to mitigating exposure to alkylating agents[4].

  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes using a laboratory safety shower. Do not apply neutralizing chemicals (like amines or thiosulfate) directly to the skin, as the exothermic neutralization reaction can cause thermal burns. Seek immediate medical attention.

  • Eye Contact : Utilize the emergency eyewash station immediately. Hold eyelids open and flush continuously for 15-20 minutes. Consult an ophthalmologist immediately.

  • Spill Inside Fume Hood : Ensure appropriate PPE is worn. Cover the spill with an inert absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible materials like paper towels, as the compound may react. Carefully sweep the absorbed material into a compatible, sealable hazardous waste container. Wash the spill area with a 5% sodium thiosulfate solution to chemically neutralize residual traces, followed by a standard soap and water wash[4].

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). National Research Council, National Academies Press. URL:[Link]

  • Evaluating Hazards and Assessing Risks in the Laboratory. National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). URL:[Link]

  • Safety Manual: Safe Handling and Storage of Flammable and Combustible Liquids. Duke University Occupational and Environmental Safety Office. URL: [Link]

  • Standard Operating Procedures for Laboratory Chemicals. Michigan Technological University. URL:[Link]

Sources

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.